FSP-3
Description
Properties
Molecular Formula |
C19H28F6NO5PS |
|---|---|
Molecular Weight |
527.46 g/mol |
Purity |
≥ 99% (NMR) |
Origin of Product |
United States |
Foundational & Exploratory
Fsp3 in Medicinal Chemistry: A Technical Guide to Harnessing Molecular Complexity for Drug Discovery
For Immediate Release
In the intricate world of medicinal chemistry, the quest for novel therapeutics is a multi-faceted challenge. Researchers and drug development professionals constantly seek robust parameters to guide the design and optimization of lead compounds. One such parameter that has gained significant traction is the Fraction of sp3 hybridized carbons (Fsp3) . This in-depth technical guide provides a comprehensive overview of Fsp3, its calculation, its impact on drug-like properties, and its application in contemporary drug discovery workflows.
Executive Summary
The "flatness" of molecules, characterized by a high proportion of sp2 hybridized carbons, has been a recurring theme in synthetic chemistry, often leading to compounds with poor physicochemical properties and higher attrition rates in clinical trials. Fsp3, defined as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule, serves as a crucial descriptor of a molecule's three-dimensionality.[1] A higher Fsp3 value is increasingly correlated with improved clinical success, better solubility, and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide will delve into the technical aspects of Fsp3, providing researchers with the knowledge to effectively utilize this parameter in their drug design endeavors.
The Core Concept: What is Fsp3?
In organic chemistry, carbon atoms can exist in different hybridization states, primarily sp, sp2, and sp3.
-
sp3 hybridization results in a tetrahedral geometry with bond angles of approximately 109.5 degrees, leading to three-dimensional molecular structures. Saturated aliphatic chains and rings are rich in sp3 carbons.
-
sp2 hybridization leads to a trigonal planar geometry with 120-degree bond angles, characteristic of flat, aromatic, and double-bond containing systems.
-
sp hybridization results in a linear geometry with 180-degree bond angles, found in alkynes and nitriles.
Fsp3 is a simple yet powerful metric that quantifies the degree of saturation and three-dimensionality of a molecule.[1] It is calculated using the following formula:
Fsp3 = (Number of sp3 hybridized carbon atoms) / (Total number of carbon atoms)
An increase in the Fsp3 value generally indicates a departure from "flatland" and an embrace of more complex, three-dimensional molecular architectures, which can lead to more specific interactions with biological targets.[1]
Quantitative Impact of Fsp3 on Drug Development
The strategic increase of Fsp3 during the drug discovery process has been shown to correlate with a higher probability of clinical success. The following table summarizes key quantitative data related to Fsp3 in different stages of drug development.
| Parameter | Hit Compounds | Marketed Drugs | Recommended for Higher Clinical Success | Reference |
| Average Fsp3 | 0.36 | 0.47 | > 0.42 | [2][3] |
A higher fraction of sp3 carbons has been empirically linked to several crucial drug-like properties:
-
Aqueous Solubility: Increased Fsp3 is associated with improved aqueous solubility, a critical factor for oral bioavailability.[1]
-
Reduced Promiscuity: Molecules with greater three-dimensionality tend to have more specific interactions with their targets, reducing off-target effects.
-
Metabolic Stability: Strategic introduction of sp3 centers can block sites of metabolism, thereby improving a compound's pharmacokinetic profile.
-
Clinical Success Rate: A direct correlation has been observed between higher Fsp3 values and an increased likelihood of a drug candidate successfully navigating clinical trials.[1]
Experimental Protocols: Calculating Fsp3
The calculation of Fsp3 is a computational task that can be performed using various cheminformatics software and web servers. The general methodology involves the following steps:
-
Input Molecular Structure: The chemical structure of the molecule of interest is provided as input, typically in a standard format like SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File).
-
Atom Type Perception: The software identifies the hybridization state of each carbon atom within the molecule.
-
Counting: The number of sp3 hybridized carbon atoms and the total number of carbon atoms are counted.
-
Calculation: The Fsp3 value is calculated using the formula mentioned in Section 2.0.
Commonly Used Software and Web Servers:
A variety of tools are available for calculating Fsp3 and other molecular descriptors:
| Software/Web Server | Description |
| PaDEL-Descriptor | An open-source software that calculates a wide range of molecular descriptors and fingerprints, including Fsp3.[4] |
| ChemAxon's cxcalc | A command-line tool within the ChemAxon suite that can compute various properties, including Fsp3.[5] |
| FAF-Drugs3 | A web server for compound property calculation and chemical library design that includes Fsp3 as a key descriptor.[6] |
| ChemDes | A free web-based platform for the calculation of a vast number of molecular descriptors and fingerprints. |
| alvaDesc | A tool for the calculation and analysis of molecular descriptors and fingerprints. |
| RDKit | An open-source cheminformatics toolkit that can be used to programmatically calculate Fsp3. |
It is important to note that minor discrepancies in Fsp3 values may arise between different software due to variations in the underlying algorithms for atom type perception.
Application in Drug Discovery: A Workflow for Lead Optimization
The strategic incorporation of Fsp3 into the lead optimization process can significantly enhance the quality of drug candidates. The following workflow illustrates how Fsp3 can be used as a guiding parameter.
This iterative process involves designing and synthesizing analogs of a lead compound with a progressively higher Fsp3 value. These analogs are then subjected to biological and ADMET screening to assess the impact of increased three-dimensionality on their properties. Promising candidates with improved profiles then move forward in the drug development pipeline.
Case Study: RORγ Inhibitor Development
A notable example of the successful application of Fsp3 is in the development of Retinoid-related Orphan Receptor gamma (RORγ) inhibitors. In one study, the initial lead compound was a relatively flat molecule with an Fsp3 of 0.24.[7] Through systematic structural modifications aimed at increasing the Fsp3 value, researchers were able to significantly improve the compound's properties.
The following table, adapted from the study by Hirata et al., illustrates the structure-activity relationship (SAR) where increasing Fsp3 led to enhanced potency and metabolic stability.
| Compound | R1 Group | Fsp3 | Potency (EC50, nM) | Metabolic Stability (t1/2, min) |
| 1 | Phenyl | 0.24 | 100 | < 5 |
| 3g | Cyclohexyl | 0.50 | 25 | 30 |
| 3n | Cyclopentyl | 0.45 | 35 | 45 |
This case study clearly demonstrates that a conscious effort to increase the Fsp3 of a lead molecule can lead to the discovery of more potent and drug-like candidates.[3][7]
Logical Relationships and Key Considerations
The decision to increase Fsp3 is not made in isolation. It is intricately linked to other critical physicochemical properties. The following diagram illustrates the logical relationships between Fsp3 and other key parameters in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. academic.oup.com [academic.oup.com]
- 7. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Fsp³ as a Descriptor for Molecular Complexity: A Technical Guide
The fraction of sp³ hybridized carbons (Fsp³), a simple yet powerful molecular descriptor, has emerged as a critical tool in modern drug discovery and medicinal chemistry. It serves as a key indicator of molecular complexity and three-dimensionality, influencing a wide range of properties crucial for a compound's journey from a preliminary hit to a clinically successful drug. This guide provides an in-depth analysis of the Fsp³ descriptor, its calculation, its correlation with desirable pharmaceutical properties, and its application in drug design workflows.
Core Concept and Definition
Fsp³ is defined as the number of sp³ hybridized carbon atoms in a molecule divided by the total count of carbon atoms.[1][2] This metric quantifies the degree of saturation in a molecule's carbon scaffold.[3] Molecules with a higher Fsp³ value are generally more three-dimensional and less "flat," a characteristic often associated with natural products and successful drug candidates.[2][4][5] Conversely, a low Fsp³ value indicates a higher proportion of sp² and sp hybridized carbons, which are typically found in flat, aromatic systems.
The drive to increase Fsp³ in drug candidates is often referred to as "escaping flatland," a concept encouraging the design of more complex, three-dimensional molecules that better emulate natural products.[2][5][6]
The Role of Fsp³ in Drug Discovery
Molecular complexity, as measured by Fsp³, has been linked to numerous properties relevant to the success of a drug candidate.[7] Higher Fsp³ values are correlated with improved clinical outcomes and are a distinguishing feature of natural products compared to synthetic drugs.[4][8]
Key Correlations:
-
Improved Physicochemical Properties: Compounds with a higher Fsp³ tend to exhibit greater aqueous solubility and a more favorable octanol-water partition coefficient (logP).[7][9] This is a critical factor for absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhanced Target Complementarity: The increased three-dimensional character of high-Fsp³ molecules allows for more specific and intricate interactions with the binding sites of protein targets.[7] This can lead to higher potency and affinity.
-
Increased Selectivity and Reduced Promiscuity: Greater molecular complexity is associated with decreased promiscuity (binding to off-targets).[7] A more complex ligand is, in principle, more likely to have a better complementary fit for a specific target while avoiding unintended interactions.[7]
-
Higher Clinical Success Rates: An observable trend shows that as compounds advance through clinical trials, their molecular complexity, including Fsp³ and the number of chiral centers, tends to increase.[6][7][10] An optimal Fsp³ value is considered to be ≥0.42, a criterion met by approximately 84% of approved drugs.[3][10]
The following diagram illustrates the logical relationship between Fsp³ and key drug discovery outcomes.
Quantitative Data Presentation
Analysis of large compound databases has revealed distinct Fsp³ distributions across different classes of molecules. These values provide useful benchmarks for medicinal chemists during the design and optimization process.
| Compound Class | Average or Recommended Fsp³ Value | Source |
| Marketed Drugs | 0.47 | [2][5] |
| Hit Compounds | 0.36 | [2][5] |
| Natural Product (NP) & Natural Derivative (ND) Drugs | Higher than synthetic drugs | [4] |
| Synthetic Drugs (S) | Lower than natural product-based drugs | [4] |
| Recommended Threshold for Clinical Success | ≥ 0.42 | [3][11] |
Methodologies and Protocols
Calculation of Fsp³ Descriptor
The calculation of Fsp³ is a straightforward computational procedure that can be implemented using standard cheminformatics software and libraries (e.g., RDKit, ChemAxon).
Protocol:
-
Input Molecular Structure: Provide the molecular structure in a standard format (e.g., SMILES, SDF, MOL).
-
Atom Iteration: Programmatically iterate through all atoms in the molecule.
-
Identify Carbon Atoms: For each atom, determine if it is a carbon atom.
-
Determine Hybridization: For each carbon atom, determine its hybridization state (sp, sp², sp³). This is typically inferred from the number of pi electrons and bonding partners.
-
An sp³ carbon is a carbon atom connected to four other atoms via single bonds.
-
-
Count sp³ Carbons: Sum the total number of carbon atoms identified as having sp³ hybridization. Let this be Num_sp3_C.
-
Count Total Carbons: Sum the total number of carbon atoms in the molecule. Let this be Total_C.
-
Calculate Fsp³: Compute the fraction using the formula: Fsp³ = Num_sp3_C / Total_C
Application in a Drug Discovery Workflow
The Fsp³ descriptor is frequently used as a filter in computational drug discovery workflows to prioritize compounds for synthesis or screening.
The diagram below outlines a typical workflow for using Fsp³ to filter a virtual compound library.
Limitations and Considerations
While Fsp³ is a valuable descriptor, it has limitations.[1]
-
Excludes Other Atoms: The metric only considers carbon atoms and does not account for the contribution of heteroatoms (like oxygen and nitrogen) to the molecule's three-dimensionality.[1]
-
No Guarantee of 3D Shape: A high Fsp³ value does not always guarantee a complex three-dimensional shape. For instance, a long, flexible alkyl chain would have an Fsp³ of 1.0 but is not a rigid, complex scaffold. This has led to the development of more sophisticated descriptors that also consider factors like the presence of spiro atoms or out-of-plane carbons.[2][5]
-
Synthetic Difficulty: Increasing Fsp³ can sometimes increase the difficulty and cost of chemical synthesis.[3]
Despite these limitations, Fsp³ remains a widely used, easily interpretable, and effective descriptor for guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success.
References
- 1. research.vu.nl [research.vu.nl]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. scilit.com [scilit.com]
- 7. csmres.co.uk [csmres.co.uk]
- 8. Cheminformatic Analysis of Natural Product-based Drugs and Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Rise of Three-Dimensionality: A Technical Guide to Fsp3 and its Transformative Impact on Drug-Likeness
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the concept of "drug-likeness" remains a cornerstone of successful drug discovery. It is a complex, multifaceted property that dictates a molecule's potential to become a safe and effective medicine. Historically, drug discovery has been dominated by relatively "flat," two-dimensional molecules. However, the high attrition rates of drug candidates have spurred a paradigm shift towards embracing molecular complexity and three-dimensionality. Central to this evolution is the metric known as the fraction of sp3 hybridized carbons (Fsp3), a simple yet powerful descriptor that is reshaping our approach to designing the next generation of drugs.
This in-depth technical guide provides a comprehensive overview of Fsp3, its profound impact on critical drug-like properties, and the experimental methodologies used to assess these characteristics.
Understanding Fsp3: A Gateway to Improved Drug Properties
The fraction of sp3 hybridized carbons (Fsp3) is a calculated descriptor that quantifies the three-dimensional character of a molecule. It is defined as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms in a molecule.
A higher Fsp3 value indicates a greater degree of saturation and a more three-dimensional molecular architecture. This move away from "flatland" is driven by the observation that natural products, which have historically been a rich source of drugs, often possess a higher degree of sp3 character compared to synthetic molecules. Research has shown that increasing the Fsp3 of a compound can lead to significant improvements in several key absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
The Quantitative Impact of Fsp3 on Drug-Likeness
The strategic incorporation of sp3-rich fragments into drug candidates has demonstrated tangible benefits in optimizing their physicochemical properties. The following tables summarize the quantitative relationship between Fsp3 and key drug-likeness parameters, drawing from various case studies in medicinal chemistry.
Table 1: Fsp3 vs. Lipophilicity (LogP)
| Compound Series | Fsp3 | cLogP | Reference |
| RORγ Inhibitors | [3] | ||
| Analog 1 | 0.25 | 4.8 | [3] |
| Analog 2 | 0.42 | 3.9 | [3] |
| Analog 3 | 0.55 | 3.1 | [3] |
| Spiro[cycloalkane-pyridazinone] Derivatives | |||
| Compound 8a | 0.69 | 2.36 | |
| Compound 14 | 0.48 | 4.82 | |
| Compound 23 | 0.45 | 4.95 |
As a general trend, an increase in Fsp3 often correlates with a decrease in lipophilicity (LogP), which can be advantageous in reducing off-target effects and improving metabolic stability.
Table 2: Fsp3 vs. Aqueous Solubility
| Compound Series | Fsp3 | Aqueous Solubility (µg/mL) | Reference |
| MIF Inhibitors | |||
| Parent Compound | 0.18 | 2 | |
| Analog with Morpholine | 0.45 | 867 | |
| Quinolonyl-triazole Derivatives | |||
| Analog 3a | 0.21 | <1 | |
| Analog 4e | 0.48 | 867 |
Higher Fsp3 values are frequently associated with enhanced aqueous solubility, a critical factor for oral bioavailability.
Table 3: Fsp3 vs. Metabolic Stability
| Compound Series | Fsp3 | Metabolic Half-life (t½, min) in Human Liver Microsomes | Reference |
| RORγ Inhibitors | [2] | ||
| HTS Hit 1 | 0.24 | <10 | [2] |
| Optimized Inhibitor 3z | 0.52 | >60 | [2] |
| Generic CNS Drug Candidates | |||
| Candidate A | 0.35 | 15 | |
| Candidate B | 0.60 | 90 |
Increasing the Fsp3 character can shield metabolically labile sites, leading to improved metabolic stability and a longer duration of action.
A Strategic Workflow for Fsp3-Guided Lead Optimization
The integration of Fsp3 analysis into the drug discovery workflow provides a rational approach to lead optimization. By prospectively considering this metric, medicinal chemists can prioritize the synthesis of compounds with a higher probability of possessing favorable drug-like properties.
This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities with a focus on increasing Fsp3 to enhance their overall drug-likeness.
Key Experimental Protocols for Assessing Drug-Likeness
Accurate and reproducible experimental data are the bedrock of successful drug discovery. The following sections provide detailed methodologies for key in vitro assays used to evaluate the impact of Fsp3 on drug-like properties.
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Incubation: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate. To each well, add a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Construct a standard curve from the serial dilutions to calculate the solubility of the test compound in µg/mL or µM.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a solution of the test compound at a final concentration of 1 µM in a potassium phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor, NADPH, in the same buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The metabolic half-life (t½) is calculated as 0.693/k.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To evaluate the passive permeability of a compound across an artificial lipid membrane, serving as a surrogate for intestinal absorption.
Methodology:
-
Plate Preparation:
-
Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Add buffer (pH 7.4) to a 96-well acceptor plate.
-
-
Compound Addition: Add a solution of the test compound in a buffer (pH ~6.5, to mimic the small intestine) to the donor plate.
-
"Sandwich" Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can permeate through the lipid membrane into the acceptor well.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Logical Relationships in Fsp3-Driven Drug Design
The decision-making process in Fsp3-driven drug design involves a series of logical steps to balance potency with desirable ADME properties.
This diagram illustrates the logical flow for optimizing a lead compound by iteratively increasing its Fsp3 character while monitoring its impact on both potency and ADME properties.
Conclusion: Embracing Complexity for Future Success
The deliberate focus on increasing the three-dimensionality of drug candidates, as quantified by Fsp3, represents a significant evolution in medicinal chemistry. By moving beyond the confines of "flat" molecules, researchers can unlock new avenues to address challenging biological targets and overcome the persistent hurdles of poor ADME properties that have plagued drug development for decades. The integration of Fsp3 as a key design parameter, coupled with robust experimental validation, provides a powerful strategy to de-risk drug discovery programs and increase the likelihood of bringing novel, effective, and safe medicines to patients in need. The principles and methodologies outlined in this guide serve as a valuable resource for scientists and researchers dedicated to this critical mission.
References
Methodological & Application
Application Notes and Protocols for Calculating Fsp3
Topic: How to Calculate Fsp3 for a Given Molecule
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Three-Dimensionality in Drug Design
In modern medicinal chemistry, the three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity and physicochemical properties. The "fraction of sp3 hybridized carbons" (Fsp3) has emerged as a key parameter for quantifying the 3D character of a molecule.[1][2] Fsp3 is defined as the number of sp3 hybridized carbon atoms divided by the total count of carbon atoms in a molecule.[3][4]
Historically, drug discovery efforts often yielded relatively flat, aromatic compounds. However, analysis of molecules progressing through clinical trials has revealed a clear trend: molecules with a higher degree of saturation and 3D complexity are more likely to succeed.[3][5] An increased Fsp3 value is associated with numerous benefits for drug candidates, including:
-
Improved Solubility: Higher Fsp3 character can lead to increased aqueous solubility.[5][6]
-
Enhanced Target Specificity: The complex 3D shapes of high-Fsp3 molecules can enable more specific interactions with the intricate binding sites of biological targets like proteins and enzymes.[1][6]
-
Better Pharmacokinetic Profiles: Molecules with greater 3D character often exhibit more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Higher Clinical Success Rates: A higher fraction of sp3 hybridized carbons has been empirically linked to a greater probability of positive clinical outcomes for drug candidates.[3][5]
The concept of "escaping from flatland" encourages medicinal chemists to move beyond planar structures and embrace molecular complexity to improve the quality of drug candidates.[7] Fsp3 provides a simple yet powerful metric to guide this effort.
Protocol for the Calculation of Fsp3
The calculation of Fsp3 is a straightforward process that can be performed manually for simple molecules or computationally for large libraries of compounds.
Mathematical Formula
The formula for calculating the fraction of sp3 hybridized carbons is:
Fsp3 = (Number of sp3 Hybridized Carbon Atoms) / (Total Number of Carbon Atoms) [1][8]
Manual Calculation Protocol
This method is suitable for individual molecules where the structure is known.
Step 1: Identify all Carbon Atoms
-
Examine the chemical structure of the molecule.
-
Count the total number of carbon atoms. This will be the denominator in the Fsp3 equation.
Step 2: Identify sp3 Hybridized Carbon Atoms
-
An sp3 hybridized carbon atom is one that is bonded to four other atoms via single bonds, resulting in a tetrahedral geometry.[1]
-
Systematically inspect each carbon atom in the structure.
-
Count every carbon atom that exclusively forms single bonds. Carbons involved in double bonds (sp2 hybridized) or triple bonds (sp hybridized) are excluded.
Step 3: Calculate the Fsp3 Value
-
Use the counts from the previous steps in the formula.
-
Divide the number of sp3 hybridized carbons by the total number of carbon atoms to obtain the Fsp3 value.
Example: Ibuprofen
-
Total Carbons: Ibuprofen has 13 carbon atoms.
-
sp3 Carbons: Count the carbons that are not part of the benzene ring or the carboxylic acid group's C=O double bond. There are 6 sp3 carbons in the isobutyl group and the chiral center.
-
Calculation: Fsp3 = 6 / 13 ≈ 0.46
Computational Protocol
For high-throughput screening or analysis of large chemical datasets, computational methods are essential. Various cheminformatics toolkits and software packages can automate Fsp3 calculation.
Methodology:
-
Input: Provide the molecular structure(s) in a standard format (e.g., SMILES, SDF).
-
Software/Toolkit: Utilize a computational tool with the capability to calculate molecular descriptors.
-
RDKit: An open-source cheminformatics toolkit for Python. The rdkit.Chem.Descriptors.FractionCSP3 function can be used.[2]
-
KNIME: An open-source data analytics platform with nodes for chemical calculations, which can determine carbon hybridization using SMARTS queries like [#6;X4] for sp3 carbons.[9]
-
Chemaxon cxcalc: A command-line tool that can calculate a wide range of properties, including Fsp3.[10]
-
DataWarrior: A data analysis tool that can calculate the 'sp3-Carbon Fraction'.[7][11]
-
-
Execution: Run the calculation within the chosen software environment. The software will parse the molecular structure, identify the hybridization state of each carbon atom, and apply the Fsp3 formula.
-
Output: The software will return the calculated Fsp3 value for each molecule, typically in a table or as part of the molecule's property data.
Data Presentation: Fsp3 Values in Drug Discovery
Analysis of compounds at different stages of the drug discovery pipeline shows a clear trend of increasing Fsp3 values, highlighting its importance for successful drug development.
| Compound Class | Average Fsp3 Value | Reference |
| Research/Development Compounds | 0.36 | [3][8] |
| Investigational Drugs (Phase I-III) | Increasing trend from 0.36 | [3] |
| Approved Drugs | 0.47 | [3][6][8][12] |
| Recommended Threshold for Drug-Likeness | ≥ 0.42 | [5] |
| Fsp3-Enriched Screening Libraries | ≥ 0.47 (Mean of 0.60) | [6] |
Visualization of the Fsp3 Calculation Workflow
The logical flow for determining the Fsp3 value of a molecule can be visualized as follows.
Caption: Workflow for calculating the Fsp3 value of a molecule.
Application Notes and Interpretation
-
Guideline, Not a Strict Rule: While a higher Fsp3 is generally desirable, it is not an absolute requirement for a successful drug. The optimal Fsp3 value is target and context-dependent.
-
Balancing Properties: Increasing Fsp3 can sometimes lead to higher lipophilicity if not managed carefully. It is crucial to balance Fsp3 with other key drug-like properties such as molecular weight, logP, and polar surface area.
-
Structural Novelty: Designing molecules with a high Fsp3 often involves incorporating complex scaffolds, such as spirocycles, bridged rings, and stereogenic centers.[6][8][13] This can lead to greater structural novelty and access to new chemical space.
-
Computational Prediction: Fsp3 is a valuable descriptor in computational and machine learning models for predicting ADMET properties and biological activity.[14][15]
Conclusion
The fraction of sp3 hybridized carbons (Fsp3) is a fundamental descriptor in modern drug discovery that quantifies the three-dimensionality of a molecule. Its calculation is straightforward and can be easily automated, making it a powerful tool for filtering and prioritizing compounds in large libraries. By focusing on increasing the Fsp3 character, researchers can design drug candidates with improved physicochemical properties and a higher likelihood of clinical success.
References
- 1. SP3-hybridized carbons - MolModa Documentation [durrantlab.pitt.edu]
- 2. Frac sp3 C (RDKit) [squonk.it]
- 3. mdpi.com [mdpi.com]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. openmolecules.org Forum: Cheminformatics » sp3 count [openmolecules.org]
- 8. preprints.org [preprints.org]
- 9. forum.knime.com [forum.knime.com]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. openmolecules.org [openmolecules.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fsp3 Calculation in Cheminformatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fraction of sp3 hybridized carbons (Fsp3) is a critical molecular descriptor in drug discovery and cheminformatics. It quantifies the three-dimensionality of a molecule, a property often correlated with improved solubility, reduced promiscuity, and higher clinical success rates. A higher Fsp3 value generally indicates a more saturated and complex molecular structure, moving away from the "flatland" of aromatic compounds. This document provides detailed application notes and protocols for calculating Fsp3 using a variety of popular software tools.
Overview of Software Tools
A range of software tools are available for the calculation of Fsp3, catering to different user preferences, from graphical user interfaces (GUIs) to command-line operations and scripting. The choice of tool often depends on the scale of the analysis, the user's programming proficiency, and whether the software is open-source or commercial.
Quantitative Data Summary
For a clear comparison of the discussed software tools, the following table summarizes their key features for Fsp3 calculation.
| Feature | DataWarrior | RDKit | ChemAxon cxcalc | FAF-Drugs3 |
| License | Open-Source | Open-Source (BSD License) | Commercial | Free Web Server |
| Platform | Windows, macOS, Linux | Windows, macOS, Linux | Windows, macOS, Linux | Web-based |
| Interface | GUI | Python Library (Scripting) | Command-Line Interface (CLI) | Web Interface (GUI) |
| Input Formats | SDF, SMILES, and others | SMILES, MOL, SDF, etc. | SMILES, MOL, SDF, etc. | SDF |
| Output Formats | Table within GUI, SDF | Python data structures, CSV, etc. | Console output, SDF | HTML report, SDF |
| Batch Processing | Yes | Yes (via scripting) | Yes | Yes (up to 50,000 compounds)[1][2] |
| Fsp3 Definition | Number of sp3 carbons / Total number of carbons | Number of sp3 carbons / Total number of carbons | Number of sp3 hybridized carbons / Total carbon count[3] | Implicitly calculated as part of physicochemical properties |
Experimental Protocols
This section provides detailed, step-by-step methodologies for calculating Fsp3 using the aforementioned software tools.
Protocol 1: Fsp3 Calculation using DataWarrior
DataWarrior is a versatile, open-source tool for data visualization and analysis with built-in cheminformatics capabilities.[4]
Methodology:
-
Import Data:
-
Launch DataWarrior.
-
Go to File > Open to import a chemical data file (e.g., in SDF or SMILES format). DataWarrior can automatically recognize and convert chemical structure representations.[5]
-
-
Calculate Properties:
-
Navigate to the Chemistry menu.
-
Select From Chemical Structure > Calculate Properties....[6]
-
-
Select Fsp3 Descriptor:
-
In the "Calculate Properties" window, navigate to the "Physico-Chemical Properties" or a similarly named tab.
-
Locate and check the box for "Fraction Csp3".
-
Click "OK" to initiate the calculation.
-
-
View Results:
-
A new column titled "Fraction Csp3" will be appended to your data table, containing the calculated Fsp3 values for each molecule.
-
Protocol 2: Fsp3 Calculation using RDKit (Python)
RDKit is a powerful open-source cheminformatics toolkit that can be used with Python for a wide range of molecular manipulations and descriptor calculations.[7]
Methodology:
-
Prerequisites:
-
Ensure you have a Python environment with the RDKit library installed.
-
-
Python Script:
-
The following Python script demonstrates how to calculate Fsp3 for a list of molecules provided as SMILES strings. The core function used is rdkit.Chem.rdMolDescriptors.CalcFractionCSP3().[8]
-
-
Execution:
-
Save the script as a .py file (e.g., calculate_fsp3.py).
-
Run the script from your terminal: python calculate_fsp3.py.
-
-
View Results:
-
The script will print a table to the console containing the SMILES strings and their calculated Fsp3 values. The results can also be saved to a CSV file for further analysis.
-
Protocol 3: Fsp3 Calculation using ChemAxon's cxcalc
ChemAxon's cxcalc is a command-line tool that provides access to a wide range of chemical property calculations, including Fsp3.[9][10]
Methodology:
-
Prerequisites:
-
Have ChemAxon's JChem suite or Marvin Suite installed, which includes the cxcalc command-line tool.
-
-
Command-Line Execution:
-
Open a terminal or command prompt.
-
The basic syntax for calculating Fsp3 is:
-
Replace [input_file] with the path to your file containing molecular structures (e.g., my_molecules.sdf).
-
-
Example Command:
-
To calculate Fsp3 for a file named molecules.sdf and save the output to a text file, you would use:
-
-
Output to SDF:
-
To append the Fsp3 values as a new field in an SDF file, use the -S or --sdf-output option:
-
-
View Results:
-
The results will be printed to the standard output or saved to the specified output file. The output typically includes the molecule identifier and the calculated Fsp3 value.
-
Protocol 4: Fsp3 Calculation using the FAF-Drugs3 Web Server
FAF-Drugs3 is a free web server for the preparation and analysis of chemical compound libraries, which includes the calculation of various physicochemical properties.[1][11]
Methodology:
-
Access the Web Server:
-
Navigate to the FAF-Drugs3 web server in your web browser.
-
-
Input Molecules:
-
Configure Analysis:
-
On the main page, you will find options to configure the analysis. Fsp3 is typically calculated as part of the broader physicochemical property assessment. Ensure that the relevant property calculation options are selected.
-
-
Submit the Job:
-
Provide a job title and your email address to be notified upon completion.
-
Submit your job for processing.
-
-
Retrieve and View Results:
-
Once the calculation is complete, you will receive a link to the results page.
-
The results are presented in a user-friendly HTML format, and you can download the computed data, including Fsp3 values, typically within a comprehensive output file (e.g., in SDF format with added properties).
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows for Fsp3 calculation.
Caption: General workflow for Fsp3 calculation using various software tools.
Caption: Step-by-step workflow for Fsp3 calculation in DataWarrior.
Caption: Logical flow for calculating Fsp3 using an RDKit Python script.
References
- 1. FAF-Drugs3: a web server for compound property calculation and chemical library design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. www.openmolecules.org [openmolecules.org]
- 5. youtube.com [youtube.com]
- 6. An Introduction to DataWarrior | Depth-First [depth-first.com]
- 7. Introduction to RDKit — Python for Data Science in Chemistry [education.molssi.org]
- 8. Google Colab [colab.research.google.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. dl.chemaxon.com [dl.chemaxon.com]
- 11. [PDF] FAF-Drugs3: a web server for compound property calculation and chemical library design | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing Fsp3 in Compound Library Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fsp3 in Modern Drug Discovery
In the early phases of drug discovery, the "drug-likeness" of compounds within a screening library is a critical determinant of success.[1] Historically, many compound libraries were dominated by flat, aromatic structures. However, analysis of approved drugs has revealed a trend towards greater three-dimensionality, a concept often referred to as "escaping flatland."[2][3] One of the simplest and most powerful metrics to quantify this three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3).[4]
Fsp3 is defined as the number of sp3-hybridized carbon atoms divided by the total carbon count in a molecule.[5] A higher Fsp3 value is correlated with increased molecular complexity and saturation.[6] This, in turn, has been shown to positively influence several key pharmaceutical properties, including aqueous solubility, metabolic stability, and target specificity, ultimately increasing the probability of a compound's success in clinical trials.[4][6][7][8] For instance, the average Fsp3 for approved drugs is approximately 0.47, significantly higher than the average of 0.36 for compounds in the early discovery phase.[9][10][11][12]
These findings have spurred a shift in compound library design, with an increasing emphasis on enriching libraries with molecules possessing a higher Fsp3 count.[3] Strategies include the synthesis of novel, complex scaffolds such as spirocycles, bridged systems, and bis-spirocycles, which inherently possess a high degree of sp3 character.[1][13][14] This document provides detailed application notes and protocols for the calculation of Fsp3 and its practical application in the design and screening of compound libraries.
Data Presentation: Fsp3 Benchmarks and Physicochemical Properties
Quantitative analysis of existing drug databases provides valuable benchmarks for designing Fsp3-enriched compound libraries. These values serve as guidelines for filtering and selecting compounds with a higher likelihood of possessing favorable drug-like properties.
Table 1: Key Fsp3 Benchmarks in Drug Discovery
| Compound Category | Average Fsp3 Value | Reference(s) |
| Hit Compounds / Discovery Phase | 0.36 | [6][9][10][11][12] |
| Approved Drugs | 0.47 | [3][9][10][11][12] |
| Recommended Cut-off for Libraries | ≥ 0.42 to ≥ 0.47 | [3][5][12] |
Table 2: Recommended Physicochemical Parameters for Fsp3-Enriched Fragment Libraries
| Parameter | Recommended Range | Reference(s) |
| Molecular Weight (MW) | ≤ 300 Da | [12][15] |
| ClogP | < 3 | [12] |
| Fsp3 | ≥ 0.45 | [12] |
| Total Polar Surface Area (TPSA) | < 90 Ų | [12] |
| Rotatable Bonds (RotB) | ≤ 3 | [12][15] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | [12][15] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | [12][15] |
| Benzene Rings | ≤ 1 | [12] |
Diagrams and Visualizations
Visual workflows and relationship diagrams are essential for understanding the role of Fsp3 in the drug discovery pipeline.
Caption: Conceptual illustration of Fsp3 calculation for low and high Fsp3 molecules.
Caption: Relationship between high Fsp3 and desirable drug-like properties.
Caption: Workflow for designing and creating an Fsp3-enriched compound library.
Experimental Protocols
Protocol 1: Calculation of Fsp3 for a Compound Library
This protocol outlines the computational steps to calculate the Fsp3 value for a set of chemical structures.
Objective: To quantify the degree of carbon saturation across a virtual or physical compound library.
Materials:
-
A computer with cheminformatics software (e.g., RDKit in Python, KNIME, Schrödinger Suite, MOE).
-
A compound library file in a standard format (e.g., SDF, SMILES).
Methodology:
-
Input Data: Load the compound library file into the chosen software environment.
-
Molecule Iteration: Loop through each molecule in the dataset.
-
Atom Analysis: For each molecule, iterate through all its atoms.
-
Carbon Identification: Identify which atoms are carbons.
-
Hybridization Check: For each carbon atom, determine its hybridization state (sp, sp2, sp3).
-
Count sp3 Carbons: Sum the number of carbon atoms identified as sp3 hybridized.
-
Count Total Carbons: Sum the total number of carbon atoms in the molecule.
-
Calculate Fsp3:
-
If the total carbon count is greater than zero, calculate Fsp3 using the formula:
-
Fsp3 = (Number of sp3 Carbons) / (Total Number of Carbons)
-
-
If the total carbon count is zero, the Fsp3 value is undefined (typically assigned as 0).
-
-
Data Storage: Store the calculated Fsp3 value as a new property associated with each molecule.
-
Analysis: Analyze the distribution of Fsp3 values across the entire library to assess its overall three-dimensionality.
Protocol 2: Virtual Screening Workflow Incorporating an Fsp3 Filter
This protocol describes how to integrate an Fsp3 filter into a virtual screening cascade to enrich for more drug-like hits.
Objective: To prioritize compounds for biological testing by filtering a large virtual library based on Fsp3 and other properties before computationally intensive steps like docking.
Materials:
-
Large virtual compound library (e.g., ZINC, Enamine REAL).
-
Cheminformatics software for filtering.
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
High-performance computing resources.
Methodology:
-
Initial Library: Start with a large virtual library, which can contain millions to billions of compounds.[16]
-
Physicochemical Filtering (Rule-of-Five, etc.): Apply initial filters based on general drug-likeness criteria, such as Lipinski's Rule of Five, to remove undesirable compounds.[9]
-
Fsp3 Filtering:
-
Calculate the Fsp3 for all remaining compounds using the method in Protocol 4.1.
-
Apply a strict Fsp3 cutoff. For example, retain only compounds where Fsp3 ≥ 0.42 .[5] This step significantly reduces the library size while enriching for 3D character.
-
-
Substructure and PAINS Filtering: Remove compounds containing known toxicophores, reactive groups, or Pan-Assay Interference Compounds (PAINS).
-
Structure-Based Virtual Screening (Docking):
-
Scoring and Ranking: Rank the docked compounds based on their predicted binding scores.
-
Visual Inspection and Selection: Visually inspect the top-ranked poses to ensure credible binding interactions.
-
Compound Acquisition: Select a final, diverse set of high-ranking compounds for purchase or synthesis and subsequent biological evaluation.
Protocol 3: Example Synthetic Strategy for an Fsp3-Rich Scaffold
This protocol provides a conceptual overview of a synthetic approach to generate Fsp3-rich bis-spirocyclic scaffolds, based on methodologies reported in the literature.[13][14] Such strategies are central to populating libraries with novel, three-dimensional chemotypes.
Objective: To synthesize a library of compounds based on a novel, Fsp3-rich bis-spirocyclic core.
Key Strategy: Biology-Oriented Synthesis (BIOS), focusing on scaffolds found in natural products to ensure biological relevance.[13]
Example Reaction Scheme (Conceptual): Synthesis of a Bis-Spiro-Oxazolidine Library [13]
-
Starting Material Preparation:
-
Begin with commercially available α-amino acids.
-
Protect the carboxylic acid group, for example, as a methyl ester.
-
Reduce the ester functionality to an alcohol using a reducing agent like Red-Al, yielding a set of diverse amino alcohols. This step preserves the sp3 character of the starting material.
-
-
Key Condensation Step (Spirocycle Formation):
-
React the synthesized amino alcohols with a cyclic ketone (e.g., N-benzylpiperidone) in a condensation reaction.
-
This step is crucial as it forms the first spirocyclic junction. The reaction typically proceeds under reflux in a suitable solvent like methanol.
-
-
Second Spirocycle Formation and Diversification:
-
The product from the previous step contains a reactive functional group that can participate in a subsequent cycloaddition reaction.
-
For example, an intramolecular [3+2] cycloaddition can be triggered to form the second spiro-center, creating the final bis-spirocyclic scaffold.
-
-
Library Elaboration:
-
The resulting scaffold is designed to have multiple "diversity vectors"—points where different chemical groups (R-groups) can be introduced.[17][18]
-
Utilize parallel synthesis techniques to append a variety of building blocks to these vectors, for example, through acylation, alkylation, or cross-coupling reactions.
-
-
Purification and Analysis:
-
Purify each library member using standard techniques (e.g., preparative HPLC).
-
Confirm the structure and purity of the final compounds via LC-MS and NMR.
-
Calculate the Fsp3 for all synthesized compounds to confirm the Fsp3-rich nature of the library.
-
Conclusion
The fraction of sp3-hybridized carbons (Fsp3) is a simple yet powerful descriptor for guiding the design of compound libraries with enhanced drug-like properties. By prioritizing molecular three-dimensionality, researchers can explore novel chemical space and increase the likelihood of identifying high-quality lead compounds.[19] The protocols and data presented here offer a practical framework for researchers, scientists, and drug development professionals to integrate the Fsp3 concept into their workflows, from computational library design and virtual screening to the strategic synthesis of next-generation screening collections. The systematic application of the Fsp3 metric is a key step in moving beyond "flatland" and improving the efficiency and success rate of the drug discovery process.
References
- 1. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.vu.nl [research.vu.nl]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application Notes and Protocols for Fsp3-Rich, Bis-Spirocyclic Compound Libraries
Introduction
In modern drug discovery, the exploration of novel chemical space is a critical driver for identifying new bioactive compounds.[1] A significant shift from the predominantly flat, aromatic structures of many conventional small molecules has led to the "Escape from Flatland" concept, which emphasizes the importance of three-dimensional (3D) molecular architecture.[2] The fraction of sp3-hybridized carbons (Fsp3) is a key metric for quantifying this three-dimensionality. An increased Fsp3 count is often associated with improved physicochemical properties, such as higher aqueous solubility, and enhanced target selectivity, which are beneficial for compound developability.[2]
Bis-spirocyclic frameworks, which are present in numerous natural products, are particularly attractive scaffolds for building Fsp3-rich compound libraries.[1][3] These structures feature two rings connected by a single spiroatom, resulting in a rigid, compact, and complex 3D geometry.[4][5] This application note details the design principles, physicochemical properties, and synthetic protocols for creating and utilizing bis-spirocyclic-based compound libraries enriched in Fsp3 character for biological screening campaigns.[6]
Application Note 1: Design Principles of Fsp3-Rich Bis-Spirocyclic Libraries
The design of these libraries is rooted in biology-oriented synthesis, which aims to generate natural product-like compounds.[4] The core strategy involves approximating the structural complexity of natural products by focusing on their bis-spirocyclic frameworks to populate biologically relevant areas of chemical space.[3]
Key Design Considerations:
-
Scaffold Selection : The choice of the central ring is crucial. Five-membered nitrogen-containing rings are often preferred as they offer several advantages: they introduce novel nitrogen-containing scaffolds compared to the more common oxygen-containing natural products, and the nitrogen atom provides an additional vector for chemical diversification.[3]
-
High Fsp3 Character : The design explicitly targets a high degree of saturation to ensure a high Fsp3 count, moving away from flat aromatic compounds. This leads to improved oral bioavailability and specificity.[2]
-
Structural Complexity and Chirality : The inherent nature of spirocyclic systems introduces structural complexity and chiral centers, which are known to increase the likelihood of compounds becoming successful drug candidates.[2][7]
-
Synthetic Tractability : The synthetic route is designed to be concise and robust, utilizing readily available commercial reagents (e.g., symmetric cyclic ketones) to facilitate parallel synthesis and the creation of large libraries.[4]
Application Note 2: Physicochemical Properties
A key goal in designing Fsp3-rich libraries is to achieve favorable physicochemical profiles. The properties of the designed bis-spirocyclic libraries demonstrate their alignment with the characteristics of successful oral drugs. The high degree of saturation results in compact structures with desirable molecular weight (MW) and calculated LogP (cLogP) values.[3]
Table 1: Physicochemical Properties of Theoretical Bis-Spirocyclic Libraries Data sourced from Stotani et al., ACS Combinatorial Science, 2016.[3]
| Library Type | Scaffold | Molecular Weight (MW) Range | cLogP Range |
| Bis-spiro-imidazolinone | Imidazolinone | 250 - 450 | -1.0 to 4.0 |
| Bis-spiro-oxazolidine | Oxazolidine | 250 - 450 | -1.0 to 4.0 |
Table 2: General Physicochemical Parameters for Fsp3-Enriched Libraries Data sourced from Life Chemicals Fsp³-enriched Fragment Library.[8]
| Parameter | Selection Range | Average Value |
| MW | ≤ 300 | 247.5 |
| ClogP | < 3 | 1.1 |
| Fsp3 | ≥ 0.45 | 0.6 |
| TPSA | < 90 Ų | 59.2 |
| Rotatable Bonds | ≤ 3 | 3.4 |
| H-Bond Donors | ≤ 3 | 1.4 |
| H-Bond Acceptors | ≤ 3 | 2.9 |
Protocol 1: General Workflow for Library Development and Screening
The development and application of bis-spirocyclic libraries follow a structured workflow, from initial computational design to final biological validation. This process ensures the creation of novel, diverse, and high-quality compounds for screening campaigns.
Protocol 2: Synthesis of Bis-Spiro-Imidazolinone Scaffolds
This protocol outlines a validated synthetic route for a bis-spiro-imidazolinone library.[4] The methodology is designed for robustness and is amenable to parallel synthesis techniques.
Materials and Reagents:
-
Symmetric cyclic ketones (e.g., cyclobutanone, cyclopentanone)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2)
-
Ammonium carbonate ((NH4)2CO3)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH), Water (H2O), Dichloromethane (DCM)
-
Acyl chlorides or other electrophiles for diversification
Synthetic Workflow:
Experimental Procedure:
-
Cyanation of Ketone : To a solution of the first cyclic ketone in dichloromethane (DCM), add a catalytic amount of zinc iodide (ZnI2). Add trimethylsilyl cyanide (TMSCN) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Formation of α-Amino Acid : Hydrolyze the resulting TMS-protected cyanohydrin using concentrated hydrochloric acid. Purify the resulting α-amino acid hydrochloride salt, for instance, by using a Dowex ion-exchange resin.
-
Formation of the First Spirocycle (Imidazolinone) : Combine the α-amino acid, a second cyclic ketone, ammonium carbonate, and ammonium chloride in a mixture of ethanol and water. Heat the reaction mixture, typically at 60-80 °C, to form the spiro-imidazolinone intermediate.
-
Formation of the Second Spirocycle (Bis-spirocycle) : React the spiro-imidazolinone with a third cyclic ketone in a suitable solvent like toluene at elevated temperatures (e.g., 110 °C) with azeotropic removal of water to form the bis-spirocyclic aminal precursor.
-
Diversification : The aminal precursors can be chemically unstable.[4] Therefore, they are typically subjected immediately to a diversification step, such as acylation with various acyl chlorides, to generate a stable, diverse library of final compounds. The success of this step may be limited by steric hindrance.[4]
Note on Purification and Analysis : Each step requires appropriate workup and purification, commonly using techniques like extraction, column chromatography, and recrystallization. The structure and purity of all intermediates and final compounds should be confirmed using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
The focus on Fsp3-rich bis-spirocyclic scaffolds represents a valuable strategy for navigating beyond the chemical space of traditional screening libraries.[3] By mimicking the structural complexity and three-dimensionality of natural products, these compound libraries provide novel starting points for identifying high-quality hits in drug discovery programs.[4] The synthetic protocols are designed to be robust and scalable, enabling the generation of large and diverse libraries for high-throughput biological screening.[6]
References
- 1. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
Application Notes and Protocols for High-Throughput Screening of Fsp3-Rich Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments to identify binders to a biological target. These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates. A key advantage of FBDD is the efficient exploration of chemical space.
Recently, there has been a growing interest in Fsp3-rich fragments, which are characterized by a high fraction of sp3-hybridized carbon atoms. This three-dimensional (3D) character allows them to better mimic the shapes of natural products and bind to complex protein topographies often found in challenging drug targets. However, the unique physicochemical properties of Fsp3-rich fragments, such as their potential for lower solubility and higher propensity for aggregation, necessitate the adaptation and optimization of high-throughput screening (HTS) methods.
These application notes provide an overview and detailed protocols for several key HTS techniques tailored for the screening of Fsp3-rich fragment libraries, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and X-Ray Crystallography.
Data Presentation: Comparison of HTS Methods for Fsp3-Rich Fragment Screening
The selection of an appropriate screening technology is critical for the success of an FBDD campaign. The following table summarizes key quantitative parameters for various HTS methods applied to the screening of Fsp3-rich fragments. It is important to note that a comprehensive, direct comparison of all techniques for the same Fsp3-rich library is not yet available in the public domain. The data presented here is compiled from various sources and should be considered as a general guide.
| Screening Method | Typical Library Size | Fragment Concentration | Throughput | Typical Hit Rate (Fsp3-rich fragments) | Key Strengths | Key Limitations |
| ¹⁹F-NMR Spectroscopy | 100s - 1,000s | 100 µM - 1 mM | Medium to High | 3% - 11%[1] | High sensitivity, low false-positive rate, provides structural information on the binding site. | Requires specialized equipment and expertise, can be sensitive to compound aggregation. |
| Surface Plasmon Resonance (SPR) | 1,000s | 10 µM - 200 µM | High | ~1%[2] | Label-free, real-time kinetic data, high sensitivity. | Potential for non-specific binding, requires protein immobilization which may affect activity. |
| Cellular Thermal Shift Assay (CETSA) | 1,000s - 100,000s | 1 µM - 50 µM | High | Data not readily available | Measures target engagement in a cellular context, label-free. | Indirect assay, not all binding events lead to a thermal shift, lower resolution than biophysical methods. |
| X-Ray Crystallography | 100s - 1,000s | 10 mM - 50 mM | Low to Medium | Data not readily available | Provides direct, high-resolution structural information of the fragment-target complex. | Requires high-quality, well-diffracting crystals, throughput can be a bottleneck. |
Experimental Protocols and Workflows
¹⁹F-NMR Spectroscopy for Fsp3-Rich Fragment Screening
¹⁹F-NMR has become a powerful tool for fragment screening due to the absence of fluorine in most biological systems, leading to a background-free spectrum. This is particularly advantageous for Fsp3-rich fragments, which can be strategically fluorinated.
Figure 1: Workflow for ¹⁹F-NMR based screening of Fsp3-rich fragments.
-
Fragment Library Preparation:
-
Source or synthesize a library of Fsp3-rich fragments containing at least one fluorine atom.
-
Perform quality control on each fragment for purity (>95%) and solubility in the desired screening buffer. A recommended buffer is 50 mM sodium phosphate, 100 mM sodium chloride, pH 7.4, with 10% D₂O.
-
Prepare cocktails of 8-10 fragments at a concentration of 1-2 mM each in DMSO-d6.
-
-
Target Protein Preparation:
-
Express and purify the target protein to >95% purity.
-
Ensure the protein is stable and functional in the chosen NMR buffer. The final protein concentration for the assay is typically between 10-50 µM.
-
-
NMR Data Acquisition:
-
Prepare two sets of NMR tubes for each fragment cocktail: one with the target protein and one without (reference). The final fragment concentration in the NMR tube is typically 100-200 µM per fragment.
-
Acquire ¹⁹F-NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer equipped with a cryoprobe.
-
-
Data Analysis and Hit Identification:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Compare the spectra of the samples with and without the target protein. Look for changes in the ¹⁹F signals, such as chemical shift perturbations, line broadening, or changes in signal intensity, which are indicative of binding.
-
-
Hit Deconvolution and Validation:
-
For cocktails showing hits, prepare individual NMR samples for each fragment in the cocktail to identify the specific binder(s).
-
Validate the hits using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or protein-observed NMR experiments (e.g., ¹H-¹⁵N HSQC if the protein is isotopically labeled).
-
Surface Plasmon Resonance (SPR) for Fsp3-Rich Fragment Screening
SPR is a label-free technique that measures the binding of analytes (fragments) to a ligand (target protein) immobilized on a sensor chip in real-time.
Figure 2: Workflow for SPR-based screening of Fsp3-rich fragments.
-
Target Immobilization:
-
Select an appropriate sensor chip (e.g., CM5, NTA) based on the properties of the target protein.
-
Immobilize the target protein on the sensor chip surface using a suitable chemistry (e.g., amine coupling for CM5 chips, His-tag capture for NTA chips). Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 50-100 RU for the fragments.
-
-
Assay Development:
-
Optimize the running buffer to minimize non-specific binding. A common starting buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The buffer should contain a small percentage of DMSO (e.g., 1-5%) to aid fragment solubility.
-
Establish a regeneration protocol that effectively removes bound fragment without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt).
-
-
Primary Screen:
-
Prepare a 384-well plate with the Fsp3-rich fragment library at a single high concentration (e.g., 100-200 µM) in the optimized running buffer.
-
Perform single-cycle kinetics or affinity-in-solution measurements. Inject each fragment solution over the sensor surface for a defined association time (e.g., 60 seconds) followed by a dissociation phase (e.g., 60-120 seconds).
-
-
Data Analysis and Hit Selection:
-
Process the sensorgram data, subtracting the reference channel signal.
-
Identify hits based on a response threshold significantly above the baseline noise. Visual inspection of the sensorgrams is crucial to eliminate artifacts.
-
-
Hit Confirmation and Characterization:
-
Confirm the primary hits by re-testing.
-
Perform dose-response experiments for confirmed hits to determine the binding affinity (KD). This typically involves injecting a series of fragment concentrations (e.g., 5-6 concentrations spanning from 0.1 to 10 times the estimated KD).
-
Analyze the dose-response data using a steady-state affinity model. For fragments with slower kinetics, a kinetic model can be used to determine the association (ka) and dissociation (kd) rates.
-
Cellular Thermal Shift Assay (CETSA) for Fsp3-Rich Fragment Screening
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.
Figure 3: Workflow for CETSA-based screening of Fsp3-rich fragments.
-
Assay Development:
-
Culture the cells expressing the target protein to the desired confluency.
-
Determine the melting curve of the target protein by heating cell lysates or intact cells to a range of temperatures, followed by quantification of the soluble protein fraction.
-
Select an optimal temperature from the melting curve that results in approximately 50% protein denaturation.
-
-
Screening:
-
Seed cells in a multi-well plate (e.g., 96- or 384-well).
-
Treat the cells with the Fsp3-rich fragments at a single concentration (e.g., 10-50 µM) and incubate for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heat the plates at the predetermined optimal temperature for a short duration (e.g., 3-5 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles or using a lysis buffer).
-
-
Detection and Analysis:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a specific detection method, such as Western blotting, ELISA, or a high-throughput method like AlphaLISA or NanoBRET.
-
Identify hits as fragments that lead to a significant increase in the amount of soluble target protein compared to vehicle-treated controls.
-
-
Hit Validation:
-
Confirm hits by re-testing.
-
Perform Isothermal Dose-Response Fingerprinting (ITDRF) to determine the potency (EC₅₀) of the fragment in stabilizing the target protein. This involves treating cells with a range of fragment concentrations and heating at the optimal temperature.
-
X-Ray Crystallography for Fsp3-Rich Fragment Screening
Crystallographic screening provides unparalleled structural information, revealing the binding mode of the fragment to the target protein.
Figure 4: Workflow for X-ray crystallography-based screening of Fsp3-rich fragments.
-
Crystal Preparation:
-
Produce a large quantity of highly pure and homogenous target protein.
-
Screen for and optimize crystallization conditions to obtain robust crystals that diffract to high resolution (ideally < 2.0 Å).
-
-
Fragment Soaking:
-
Prepare cocktails of 3-5 Fsp3-rich fragments at high concentrations (typically 10-50 mM) in a cryo-protectant solution compatible with the crystals. The solubility of Fsp3-rich fragments can be a challenge, so careful optimization of the soaking solution is required.
-
Transfer the apo crystals into the fragment cocktail solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Cryo-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source, which is essential for high-throughput data collection.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo structure as a model.
-
Carefully analyze the electron density maps to identify any additional density in the protein's binding sites that corresponds to a bound fragment.
-
-
Hit Validation and Follow-up:
-
If a hit is identified from a cocktail, soak crystals with the individual fragment to confirm binding and obtain a high-quality structure of the complex.
-
Use the structural information to guide the hit-to-lead optimization process through structure-based drug design.
-
Conclusion
The screening of Fsp3-rich fragment libraries presents both opportunities and challenges. The unique 3D nature of these fragments allows for the exploration of novel chemical space and the targeting of complex protein surfaces. However, their physicochemical properties require careful consideration and optimization of HTS methodologies. The protocols and workflows outlined in these application notes provide a framework for researchers to successfully implement various HTS techniques for the discovery of novel hits from Fsp3-rich fragment libraries, ultimately accelerating the drug discovery process for challenging targets. Further research into the specific behavior of Fsp3-rich fragments in different assay formats will continue to refine these methods and unlock their full potential.
References
Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Fsp3-rich fragments in modern drug discovery. The accompanying protocols offer detailed experimental procedures for the synthesis of a representative Fsp3-rich scaffold and the screening of fragment libraries using nuclear magnetic resonance (NMR) spectroscopy.
Introduction: The Significance of Fsp3-Rich Fragments
In the realm of drug discovery, there is a continuous drive to explore novel chemical space to identify starting points for the development of new therapeutics. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy that screens small, low molecular weight compounds (fragments) for weak binding to biological targets. Traditionally, fragment libraries have been dominated by flat, aromatic, sp2-hybridized carbon-rich molecules. However, there is a growing recognition of the importance of three-dimensionality in molecular recognition.
An increased fraction of sp3-hybridized carbons (Fsp3) imparts several advantageous properties to drug candidates, including improved solubility, enhanced metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein binding sites.[1][2] Consequently, the synthesis and incorporation of Fsp3-rich fragments into screening libraries are critical for addressing challenging biological targets and improving the developability of lead compounds.
This document outlines key synthetic strategies for generating Fsp3-rich fragments, provides a detailed experimental protocol for the synthesis of a bis-spirocyclic scaffold, presents a comparison of physicochemical properties of Fsp3-rich fragment libraries, and details a protocol for their screening using fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR).
Methodologies and Experimental Protocols
Synthesis of Fsp3-Rich Scaffolds: Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules, often with a high Fsp3 content. DOS aims to efficiently generate a wide range of molecular scaffolds from a common starting material or a small set of building blocks. This approach is particularly well-suited for the construction of Fsp3-rich fragment libraries.
One exemplary class of Fsp3-rich scaffolds are spirocycles, which are characterized by two rings connected by a single common atom. Bis-spirocyclic frameworks, containing two spirocenters, offer a high degree of molecular rigidity and three-dimensionality.
Detailed Experimental Protocol: Synthesis of a Bis-Spiro-Oxazolidine Scaffold
The following protocol is adapted from the synthesis of bis-spiro-oxazolidine-based compound libraries and provides a step-by-step guide to the synthesis of a key intermediate.[3]
Objective: To synthesize a bis-spiro-oxazolidine scaffold, a representative Fsp3-rich fragment core.
Materials:
-
4-N-benzyl piperidone
-
Sodium cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Methanol (MeOH)
-
Amino alcohols (e.g., 2-amino-2-methyl-1-propanol)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
Step 1: Cyanation of 4-N-benzyl piperidone
-
To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, work up the reaction to isolate the desired cyano product. This reaction typically proceeds in quantitative yield.[3]
Step 2: Acidic Hydrolysis of the Cyano Group
-
Treat the product from Step 1 with concentrated (37%) hydrochloric acid.
-
Heat the mixture to induce hydrolysis of the cyano group to a carboxylic acid.
-
Isolate the resulting α-amino acid. This step is typically quantitative.[3]
Step 3: Esterification and Reduction to the Amino Alcohol
-
Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods.
-
Reduce the methyl ester to the corresponding amino alcohol.
Step 4: Condensation to form the Bis-Spiro-Oxazolidine Scaffold
-
Dissolve the amino alcohol from Step 3 in methanol.
-
Add a slight excess (1.1 equivalents) of N-benzylpiperidone.
-
Reflux the mixture for 4 hours to facilitate the condensation reaction, forming the bis-spiro-oxazolidine scaffold.[3]
-
Purify the final product using column chromatography.
Screening Protocol: ¹⁹F-NMR for Fsp3-Rich Fragment Libraries
Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive and efficient method for screening fragment libraries, particularly for Fsp3-rich fragments that can be readily fluorinated.[4][5][6] The low natural abundance and high sensitivity of the ¹⁹F nucleus result in background-free spectra and rapid data acquisition.
Objective: To identify binding fragments from a fluorinated Fsp3-rich library to a target protein using ¹⁹F-NMR.
Materials:
-
Fluorinated Fsp3-rich fragment library (e.g., the 3F Library)[4]
-
Target protein of interest
-
NMR buffer (e.g., 50 mM sodium phosphate pH 7.4, 100 mM NaCl, 10% D₂O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
Step 1: Sample Preparation
-
Prepare stock solutions of individual fragments or cocktails of fragments (typically 5-10 fragments per cocktail) in a suitable solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the target protein in the NMR buffer.
-
For each NMR sample, mix the fragment or fragment cocktail with the target protein in the NMR buffer to achieve the desired final concentrations (e.g., 200 µM fragment, 10-50 µM protein).
-
Prepare a reference sample containing the fragment(s) in the NMR buffer without the protein.
Step 2: ¹⁹F-NMR Data Acquisition
-
Acquire a one-dimensional (1D) ¹⁹F-NMR spectrum for each sample.
-
Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.
Step 3: Data Analysis and Hit Identification
-
Compare the ¹⁹F-NMR spectra of the samples containing the target protein with the reference spectra.
-
Binding of a fragment to the protein can be detected by changes in the ¹⁹F signal, such as:
-
Line broadening: An increase in the signal's line width.
-
Chemical shift perturbation: A change in the signal's position (chemical shift).
-
-
Fragments that exhibit significant changes in their ¹⁹F-NMR signals upon addition of the protein are considered primary hits.
Step 4: Hit Validation
-
Validate primary hits through secondary assays, such as:
-
Dose-response titration: Acquiring ¹⁹F-NMR spectra at varying protein concentrations to determine the binding affinity (Kd).
-
Orthogonal biophysical methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Competition experiments: Adding a known binder to see if it displaces the fragment hit, providing information about the binding site.[4]
-
Data Presentation: Physicochemical Properties of Fsp3-Rich Fragment Libraries
The design of fragment libraries with optimal physicochemical properties is crucial for success in FBDD. The following table summarizes and compares key properties of three Fsp3-rich fragment libraries, demonstrating their adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).
| Property | 3F Library[4] | Key Organics Fluorinated Library[4] | Maybridge Fluorinated Library[4] | Life Chemicals Fsp³-enriched Library[1] |
| Number of Compounds | 115 | N/A | N/A | ~26,400 |
| Average Molecular Weight (MW) | 284 ± 41 | 187 ± 29 | 285 ± 55 | ≤ 300 |
| Average ALogP / ClogP | 0.8 ± 0.9 | 1.9 ± 0.6 | 3.2 ± 1.2 | ≤ 3.0 |
| Average Fsp3 | 0.7 | 0.2 | N/A | ≥ 0.47 |
| Average H-Bond Acceptors | 3.1 ± 1.2 | 2.5 ± 1.0 | 2.5 ± 1.1 | N/A |
| Average H-Bond Donors | 1.0 ± 0.8 | 0.8 ± 0.6 | 0.4 ± 0.5 | N/A |
Visualizations: Workflows and Logical Relationships
Fsp3-Rich Fragment-Based Drug Discovery (FBDD) Workflow
Caption: Fsp3-Rich FBDD Workflow.
Hit-to-Lead Optimization Strategies
Caption: Hit-to-Lead Optimization Strategies.
References
Application Notes and Protocols: Incorporating Fsp3 Considerations in Fragment-Based Drug Discovery (FBDD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to integrating three-dimensional (3D) structural considerations, specifically the fraction of sp3-hybridized carbons (Fsp3), into fragment-based drug discovery (FBDD) workflows. The aim is to enhance the quality of starting points for drug development by exploring more complex chemical space.
Introduction to Fsp3 in FBDD
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. It involves screening libraries of small, low molecular weight compounds ("fragments") to identify weak binders to a biological target, which are then optimized into more potent leads. Traditionally, fragment libraries have been dominated by flat, aromatic (sp2-rich) structures. However, there is a growing recognition of the importance of molecular three-dimensionality, often quantified by the fraction of sp3-hybridized carbons (Fsp3), in improving the developability of drug candidates.
An increased Fsp3 character is associated with several benefits:
-
Improved Physicochemical Properties: Higher Fsp3 content often leads to better solubility, a key parameter for drug efficacy.
-
Enhanced Bioavailability and Specificity: Molecules with greater 3D complexity can form more specific interactions with protein targets, potentially reducing off-target effects.
-
Access to Novel Chemical Space: Fsp3-rich fragments allow for the exploration of a broader and more diverse chemical space compared to traditional, flatter fragments.
-
Higher Clinical Success Rates: An analysis of approved drugs has shown that the average Fsp3 count increases from development candidates to marketed drugs, suggesting a correlation with successful clinical outcomes.
The "Escape from Flatland" concept highlights the trend of increasing sp3 character during the optimization of hits to leads, suggesting that starting with more three-dimensional fragments could streamline the drug discovery process.
Designing an Fsp3-Rich Fragment Library
The foundation of a successful Fsp3-focused FBDD campaign is a well-designed fragment library. The goal is to create a diverse collection of 3D fragments that adhere to the principles of FBDD while offering novel scaffolds for exploration.
Key Design Principles
Several key principles guide the design of Fsp3-rich fragment libraries:
-
Rule of Three (Ro3) Compliance: Fragments should generally adhere to the "Rule of Three" to ensure they are good starting points for optimization.
-
Fsp3 Enrichment: A common cutoff for Fsp3-rich fragments is a value greater than or equal to 0.47.
-
Scaffold Diversity: The library should contain a wide range of 3D shapes and scaffolds to maximize the chances of finding a hit for a given target. Natural product-inspired scaffolds are a valuable source of 3D diversity.
-
Synthetic Tractability: Fragments should possess suitable functional groups or "vectors" for synthetic elaboration, allowing for the efficient growth of the fragment hit into a more potent lead compound.
Computational and Synthetic Strategies
Both computational and synthetic approaches are employed to build Fsp3-rich fragment libraries:
-
Computational Design: Involves the virtual enumeration and filtering of 3D fragments based on calculated properties like Fsp3, molecular shape, and pharmacophore features.
-
Diversity-Oriented Synthesis (DOS): A synthetic strategy that aims to create a large number of structurally diverse molecules from a common starting material.
-
Natural Product-Inspired Synthesis: Utilizes the inherent 3D complexity of natural products as a starting point for fragment design.
The following table summarizes key parameters for designing an Fsp3-rich fragment library.
| Parameter | Recommended Value | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Adherence to the Rule of Three for fragment-based screening. |
| cLogP | ≤ 3 | Ensures adequate solubility for biophysical screening methods. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Adherence to the Rule of Three. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Adherence to the Rule of Three. |
| Rotatable Bonds | ≤ 3 | Limits conformational complexity. |
| Fsp3 | ≥ 0.47 | Enriches for three-dimensional character. |
| Heavy Atom Count | ≤ 20 | A common definition for a fragment. |
Biophysical Screening of Fsp3-Rich Fragments
Due to their typically weak binding affinities, sensitive biophysical techniques are required to screen fragment libraries. A multi-stage screening cascade is often employed to identify and validate true hits.
Primary Screening
The initial screen aims to rapidly identify potential binders from the entire fragment library.
-
¹⁹F NMR Spectroscopy: Particularly useful for fluorinated Fsp3-rich fragment libraries. The large chemical shift dispersion of ¹⁹F and the lack of background signals simplify spectral analysis. A common method is a transverse (T2) relaxation-based experiment where a significant reduction in signal intensity upon protein addition indicates binding.
-
Differential Scanning Fluorimetry (DSF): A rapid and cost-effective method that measures changes in protein thermal stability upon ligand binding.
Hit Validation and Orthogonal Screening
Hits from the primary screen should be validated using one or more orthogonal methods to eliminate false positives.
-
¹H NMR Spectroscopy: Ligand-observed NMR methods such as Saturation Transfer Difference (STD), WaterLOGSY, and Carr-Purcell-Meiboom-Gill (CPMG) are powerful for confirming binding.
-
Surface Plasmon Resonance (SPR): A label-free technique that can provide information on binding affinity and kinetics.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Structural Biology
Determining the three-dimensional structure of the fragment bound to the target protein is crucial for guiding the subsequent hit-to-lead optimization process.
-
X-ray Crystallography: Provides a high-resolution snapshot of the binding
Application Notes & Protocols: The Role of Caspase-3 Activation in Successful Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner enzyme in the apoptotic signaling cascade.[1][2] Its activation is a key event in programmed cell death, making it a significant target and biomarker in the development of therapeutics, particularly in oncology.[2][3] Numerous cytotoxic drugs exert their anticancer effects by inducing apoptosis, a process that often converges on the activation of Caspase-3.[1][4][5] This document provides an overview of case studies where Caspase-3 activation was integral to successful drug action, along with detailed protocols for assessing its activity.
Signaling Pathway for Caspase-3 Activation
Caspase-3 is typically activated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways culminate in the cleavage of inactive procaspase-3 into its active form.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage caused by chemotherapeutic agents like doxorubicin.[6][7] This stress leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9 called the apoptosome.[2] The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, including Caspase-3.[2]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and procaspase-8, which becomes activated. Activated caspase-8 can then directly cleave and activate Caspase-3.
Below is a diagram illustrating the convergence of these pathways on Caspase-3 activation.
Case Studies in Drug Development
Several successful therapeutic agents rely on the induction of apoptosis via Caspase-3 activation.
Doxorubicin: A widely used chemotherapy agent, doxorubicin induces apoptosis by causing DNA damage, which triggers the intrinsic apoptotic pathway.[6] Studies have shown a significant increase in Caspase-3 activity in cardiomyocytes and cancer cells following doxorubicin treatment.[6][8] A glutathione-doxorubicin conjugate was found to enhance the activation of Caspase-3 approximately 100-fold more than doxorubicin alone.[8]
Venetoclax: This B-cell lymphoma 2 (Bcl-2)-selective inhibitor is used to treat certain types of leukemia and lymphoma. By inhibiting the anti-apoptotic protein Bcl-2, Venetoclax promotes the intrinsic pathway of apoptosis, leading to the activation of Caspase-3.[4]
PAC-1: This compound is a procaspase-activating compound that directly activates procaspase-3.[7] PAC-1 has shown synergistic effects when combined with various chemotherapeutics, such as doxorubicin, by enhancing the activation of executioner caspases.[7]
Fenbendazole: This anthelmintic drug has been investigated for its anticancer properties. It has been shown to induce apoptosis in colorectal cancer cells through the Caspase-3-PARP pathway.[9]
Quantitative Data Summary
The following table summarizes the reported effects of various compounds on Caspase-3 activity.
| Compound | Cell Line/Model | Effect on Caspase-3 Activity | Reference |
| Doxorubicin | Rat Cardiomyocytes | Significant increase after 24h treatment | [6] |
| Glutathione-Doxorubicin Conjugate | Rat Hepatoma (AH66) | ~100-fold greater activation than Doxorubicin | [8] |
| PAC-1 with Doxorubicin | Osteosarcoma & Lymphoma Cells | Greatly increased activation of caspase-3/-7 | [7] |
| Paclitaxel | 4T1-luc Breast Tumor Cells | Two-fold increase in activity | [10] |
| Caspase-3 Transfection | MT1/ADR Breast Cancer Cells | 3.7-fold higher specific enzyme activity | [11] |
| REQORSA® (Quaratusugene Ozeplasmid) | ALK+ NSCLC Cells | Significant increase in caspase 3/7 activity | [12] |
Experimental Protocols
Accurate measurement of Caspase-3 activity is crucial for evaluating the pro-apoptotic potential of drug candidates. Below are detailed protocols for common Caspase-3 activity assays.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after cleavage from the labeled substrate DEVD-p-NA.[13]
Materials:
-
Cells to be assayed
-
Drug candidate for inducing apoptosis
-
Cell Lysis Buffer (chilled)
-
2x Reaction Buffer
-
DTT (1M stock)
-
DEVD-p-NA substrate (4 mM)
-
96-well microplate
-
Microplate reader (400-405 nm)
Procedure:
-
Cell Preparation:
-
Seed adherent cells in a 96-well plate at an optimal density for apoptosis induction.[13] For suspension cells, pellet and resuspend in culture medium.[13]
-
Induce apoptosis by treating cells with the drug candidate for the desired time. Include an untreated control group.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
-
Lysate Preparation:
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[14]
-
Determine protein concentration of the lysate. Adjust concentration to 50-200 µg of protein per assay.
-
-
Assay Reaction:
-
Prepare a master mix of the Reaction Buffer with DTT (add 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each well of a 96-well plate.
-
Add 50-200 µg of protein lysate to each well. Adjust the final volume to 95 µL with Cell Lysis Buffer.
-
Add 5 µL of the 4 mM DEVD-p-NA substrate to each well (final concentration 200 µM).
-
-
Incubation and Measurement:
Protocol 2: Fluorometric Caspase-3/7 Activity Assay
This assay utilizes a substrate that, when cleaved by Caspase-3 or -7, releases a fluorophore.
Materials:
-
Cells and drug candidate
-
White or black clear-bottom 96-well plates
-
CellEvent™ Caspase-3/7 Green Detection Reagent or similar DEVD-based fluorogenic substrate (e.g., DEVD-AMC).[15][16]
-
Hoechst 33342 for nuclear staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Staining:
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and the nuclear stain.[15]
-
Alternatively, measure the fluorescence intensity using a fluorometric plate reader.[16]
-
Quantify the number of fluorescent (apoptotic) cells relative to the total number of cells (stained with Hoechst) to determine the percentage of apoptotic cells.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing drug-induced Caspase-3 activation.
Conclusion
Monitoring Caspase-3 activation is a fundamental component of preclinical drug development, offering critical insights into a compound's mechanism of action. The case studies and protocols presented here provide a framework for researchers to effectively investigate and leverage the apoptotic pathway in the pursuit of novel therapeutics. While increased Caspase-3 activity is often a positive indicator of treatment efficacy, it is important to note that in some contexts, it has been associated with tumor repopulation and resistance, highlighting the complexity of its role in cancer biology.[17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 4. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genprex: REQORSA Shows 79% Tumor Shrink in ALK+ NSCLC | GNPX Stock News [stocktitan.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. 4.4. Caspase-3 and -7 Activity Assay [bio-protocol.org]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Fsp3 as a parameter in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling
Topic: Fsp3 as a Parameter in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fsp3
The fraction of sp3 hybridized carbons (Fsp3) is a molecular descriptor used in drug discovery to characterize the three-dimensionality of a molecule's carbon scaffold. It is calculated as the ratio of sp3 hybridized carbon atoms to the total number of carbon atoms in a molecule.[1][2][3] The "Escape from Flatland" concept in medicinal chemistry highlighted the tendency of successful drugs to possess greater three-dimensionality, moving away from flat, aromatic structures that were prevalent in early high-throughput screening libraries.[4][5]
An increased Fsp3 count is associated with improved physicochemical properties that are critical for a favorable ADMET profile.[4] Molecules with higher Fsp3 values tend to exhibit better aqueous solubility, a crucial factor for oral bioavailability.[3][6][7] This increased three-dimensionality can also lead to higher target selectivity and reduced promiscuity, potentially lowering the risk of off-target toxicity.[3][4]
The Role of Fsp3 in ADMET Profiling
The Fsp3 parameter has emerged as a valuable tool in the multi-parameter optimization of drug candidates, providing insights into various aspects of ADMET.
-
Absorption and Solubility: A higher Fsp3 value generally correlates with increased aqueous solubility.[1][3][6][7] This is a critical property for oral drug absorption. Conversely, a low Fsp3 has been explored as a potential indicator of poor oral bioavailability, which can be desirable for non-systemic drugs targeting the gastrointestinal tract.[8][9]
-
Distribution: While not a direct measure of distribution, the improved solubility associated with higher Fsp3 can influence a drug's distribution profile.
-
Metabolism: Increased molecular saturation (higher Fsp3) has been linked to a lower incidence of cytochrome P450 (CYP) inhibition.[3][5] Since CYP enzymes are major players in drug metabolism, modulating Fsp3 can be a strategy to fine-tune a compound's metabolic stability.
-
Toxicity: Studies have shown a correlation between physicochemical properties, including Fsp3, and drug-induced liver injury (DILI). Drugs with no DILI concerns tend to have a higher Fsp3 compared to those with the highest DILI risk.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to Fsp3 in drug discovery.
| Parameter | Hit Compounds | Marketed Drugs | Reference |
| Average Fsp3 | 0.36 | 0.47 | [4][8][9][13] |
| Fsp3 Value | Implication | Reference |
| > 0.40 | Higher likelihood of a discovery compound becoming a drug. | [1] |
| > 0.42 | Considered a suitable value, indicating a higher clinical success rate. | [6] |
| > 0.30 | Dramatic increase in aqueous solubility is observed. | [7] |
Protocols
Computational Protocol for Fsp3 Calculation
Objective: To calculate the Fsp3 value for a given small molecule.
Principle: Fsp3 is a computationally derived descriptor based on the chemical structure. The protocol involves determining the hybridization state of each carbon atom and then applying the Fsp3 formula.
Materials:
-
A 2D or 3D representation of the molecule (e.g., SMILES string, SDF file).
-
Cheminformatics software or a computational chemistry package (e.g., RDKit, ChemDraw, Schrödinger Suite, MOE).
Procedure:
-
Input Molecular Structure: Load the molecular structure file into the chosen software.
-
Atom Typing and Hybridization Perception: The software will automatically perceive the atom types and their hybridization states based on the connectivity and bonding patterns.
-
Count sp3 Carbons: Identify and count all carbon atoms with sp3 hybridization (i.e., connected to four other atoms via single bonds).
-
Count Total Carbons: Count the total number of carbon atoms in the molecule.
-
Calculate Fsp3: Apply the following formula:
-
Fsp3 = (Number of sp3 hybridized carbons) / (Total number of carbon atoms)
-
Example Calculation: For a molecule like ethanol (CH3CH2OH):
-
Number of sp3 carbons = 2
-
Total number of carbons = 2
-
Fsp3 = 2 / 2 = 1.0
For a molecule like benzene (C6H6):
-
Number of sp3 carbons = 0
-
Total number of carbons = 6
-
Fsp3 = 0 / 6 = 0.0
Experimental Workflow for Integrating Fsp3 into Drug Discovery
Objective: To utilize the Fsp3 parameter as a guide for lead optimization.
Methodology: This workflow outlines the integration of Fsp3 calculation into the iterative cycle of drug design, synthesis, and testing.
Caption: Workflow for integrating Fsp3 into the drug discovery process.
Signaling Pathways and Logical Relationships
The relationship between Fsp3 and key ADMET properties can be visualized as a logical flow influencing the overall drug-likeness of a compound.
Caption: Logical relationship between Fsp3 and ADMET properties.
Conclusion
The fraction of sp3 hybridized carbons is a simple yet powerful descriptor for guiding drug discovery programs. By increasing the three-dimensionality of molecules, medicinal chemists can favorably influence key ADMET properties, ultimately enhancing the probability of clinical success. The early-stage computational assessment of Fsp3, integrated into the design-synthesis-test-analyze cycle, is a valuable strategy for developing safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Physicochemical Properties on Dose and Hepatotoxicity of Oral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High Fsp3 Compounds
Welcome to the technical support center for the synthesis of compounds with a high fraction of sp3 hybridized carbons (Fsp3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3 and why is it important in drug discovery?
A1: Fsp3 refers to the fraction of sp3 hybridized carbon atoms in a molecule, calculated as the number of sp3 carbons divided by the total carbon count. Increasing the Fsp3 character of a molecule is a key strategy in medicinal chemistry. Molecules with higher Fsp3 content tend to have improved three-dimensional structures, which can lead to better binding affinity and selectivity for biological targets. Furthermore, increased Fsp3 character is often associated with enhanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as increased solubility and metabolic stability.
Q2: What are the main synthetic challenges in creating high Fsp3 compounds?
A2: The primary challenges include:
-
C(sp3)-C(sp3) and C(sp2)-C(sp3) bond formation: These coupling reactions can be difficult due to factors like beta-hydride elimination in traditional palladium-catalyzed methods.
-
Stereocontrol: Creating specific stereoisomers is crucial for biological activity, and controlling stereochemistry at multiple sp3 centers can be complex.
-
Late-stage functionalization: Modifying complex, sp3-rich scaffolds at a late stage in the synthesis is often challenging.
-
Solubility and Purification: High Fsp3 compounds can have poor solubility in common organic solvents, making purification by chromatography difficult.
Q3: How can I increase the Fsp3 character of my compounds?
A3: Several strategies can be employed to increase the Fsp3 fraction:
-
Incorporate spirocycles: These structures contain a central quaternary carbon and increase the three-dimensionality and Fsp3 count of a molecule.[1][2]
-
Use of fragment-based drug discovery (FBDD) with sp3-rich fragments: Starting with smaller, three-dimensional fragments can guide the synthesis towards more complex sp3-rich molecules.[3][4]
-
Bioisosteric replacement: Replacing flat aromatic rings with saturated bioisosteres, such as spiro[3.3]heptane, can increase Fsp3 character while maintaining biological activity.[5]
-
C(sp3)–H functionalization: Directly converting C-H bonds to C-C or C-heteroatom bonds on an existing sp3 scaffold is a powerful method for elaboration.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in C(sp3)-C(sp3) Coupling Reactions
Q: My alkyl-alkyl cross-coupling reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot it?
A: Low yields in C(sp3)-C(sp3) coupling are a common issue. Here’s a step-by-step guide to troubleshoot the problem:
Possible Causes & Solutions
| Cause | Recommended Action |
| β-Hydride Elimination: | This is a prevalent side reaction with traditional palladium catalysts. Consider switching to a nickel-based catalyst, which is often more effective for these transformations.[6] Iron catalysts have also shown promise.[6] |
| Poor Catalyst Activity: | Ensure your catalyst and ligands are fresh and of high purity. For palladium-catalyzed reactions, the choice of ligand is critical. For Ni-catalyzed reductive coupling, ensure the reducing agent (e.g., Mn or Zn) is activated.[7] |
| Impure Reagents/Solvents: | Use dry, degassed solvents and high-purity starting materials. Impurities, especially water and oxygen, can deactivate the catalyst. Distilling amine bases may be necessary as they can oxidize in air.[8] |
| Incorrect Reaction Conditions: | Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Automated reaction screening platforms can significantly speed up this process.[7] |
Issue 2: Poor Solubility of High Fsp3 Compounds
Q: My Fsp3-rich compound is poorly soluble in common organic solvents, making purification and further reactions difficult. What can I do?
A: Solubility is a known challenge for these molecules.[9] Here are some strategies to address this:
Strategies to Improve Solubility
| Strategy | Description |
| Solvent Screening: | Test a wide range of solvents with varying polarities. Sometimes a mixture of solvents can be effective. |
| Solid-State Synthesis: | For cross-coupling reactions with insoluble starting materials, consider solvent-free techniques like high-temperature ball milling.[10] |
| Introduce Polar Functional Groups: | If synthetically feasible, introduce polar functional groups like hydroxyl (-OH) or amine (-NH2) groups to increase polarity and solubility in polar solvents.[11] These can be protected and deprotected as needed. |
| pH Adjustment: | For compounds with acidic or basic functional groups, adjusting the pH of the aqueous solution can significantly increase solubility by forming a more polar ionic species.[11] |
| Use of Co-solvents: | The addition of co-solvents can improve the solubility of nonpolar compounds in aqueous solutions.[12] |
Issue 3: Difficulty in Purification
Q: I'm struggling to purify my high Fsp3 compound using standard column chromatography. What other techniques can I use?
A: Purification of these compounds can be a bottleneck.[13][14] If standard silica gel chromatography is failing, consider these alternatives:
Advanced Purification Techniques
| Technique | When to Use | Key Advantages |
| Preparative HPLC/LC-MS: | For difficult separations and to obtain high-purity samples for biological testing. | High resolution, can be automated for high-throughput purification.[14] |
| Supercritical Fluid Chromatography (SFC): | An alternative to HPLC, especially for chiral separations. | Faster analysis times, reduced organic solvent consumption.[15] |
| Solid-Phase Extraction (SPE): | For sample cleanup and removal of major impurities before final purification. | Can be faster and cheaper than chromatography for initial cleanup.[14] |
| Hybrid Purification Platforms: | For complex mixtures requiring multiple separation techniques. | Combines methods like chromatography and membrane filtration for enhanced performance.[15] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Ni-Catalyzed Reductive C(sp2)-C(sp3) Cross-Electrophile Coupling
This protocol is a general guideline for the nickel-catalyzed coupling of an aryl halide with an alkyl halide.
-
Reagent Preparation: In a glovebox, add the nickel catalyst (e.g., NiCl2(glyme)), a ligand (e.g., a bipyridine or phenanthroline derivative), and a reducing agent (e.g., Mn or Zn powder) to an oven-dried reaction vial.
-
Reaction Setup: Add the aryl halide and the alkyl halide to the vial, followed by a dry, degassed aprotic solvent (e.g., DMF, DMA, or NMP).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath or heating block and stir for the designated time (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Stereocontrolled Synthesis of sp3-Rich Organoboron Esters
This method outlines the generation and trapping of α-boryl carbanions for stereocontrolled C-C bond formation.[16]
-
Synthesis of Cyclopropylboronic Esters: Prepare stereodefined iodomethyl cyclopropylboronic esters from the corresponding alkenes via a Simmons-Smith cyclopropanation followed by functional group manipulation.
-
Anionic Ring-Opening: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the iodomethyl cyclopropylboronic ester in a dry ethereal solvent (e.g., THF) and cool to -78 °C.
-
Generation of α-Boryl Carbanion: Add an organolithium reagent (e.g., n-BuLi) dropwise to perform a lithium-iodine exchange, generating the borata alkene intermediate.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl iodide) to the reaction mixture and allow it to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with an organic solvent, dry, and concentrate. Purify the resulting acyclic boronic ester by column chromatography to obtain the product with high diastereoselectivity.
Visualizations
Logical Workflow for Troubleshooting Failed Coupling Reactions
Caption: A decision tree for troubleshooting common coupling reaction failures.
General Synthetic Workflow for High Fsp3 Compounds
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergent synthetic methods for the modular advancement of sp3-rich fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. sciencedaily.com [sciencedaily.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Synthetic Routes to Increase Fsp3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for synthetic methodologies aimed at increasing the fraction of sp3-hybridized carbon atoms (Fsp3) in molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is Fsp3 and why is it important in drug discovery?
-
Which synthetic strategies are most effective for increasing Fsp3?
-
How do I choose the right catalyst for my reaction?
-
What are the common challenges in synthesizing sp3-rich molecules?
-
-
Troubleshooting Guides
-
Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling
-
Photoredox-Mediated C–H Functionalization
-
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
-
Diversity-Oriented Synthesis (DOS) of Spirocycles
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Nickel-Catalyzed Electrochemical C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates
-
Protocol 2: Representative Procedure for Photoredox/Nickel Dual Catalysis for C(sp2)–C(sp3) Cross-Coupling
-
Protocol 3: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) to Synthesize Spirocyclic Dienes
-
-
Data & Comparisons
-
Table 1: Comparison of Ligands in Ni-Catalyzed Asymmetric Reductive Cross-Coupling
-
Table 2: Comparison of Ruthenium Catalysts for Z-Selective Macrocyclic Ring-Closing Metathesis
-
Table 3: Solvent Effects on Ni-Catalyzed Electrochemical C(sp3)–C(sp3) Cross-Coupling
-
Frequently Asked Questions (FAQs)
Q: What is Fsp3 and why is it important in drug discovery?
A: Fsp3, or the fraction of sp3-hybridized carbons, is a molecular descriptor calculated as the number of sp3 carbons divided by the total carbon count in a molecule.[1] In drug discovery, a higher Fsp3 is often associated with improved physicochemical properties such as increased solubility, better metabolic stability, and higher target selectivity.[2][3] Increasing the three-dimensionality of a molecule, which is often correlated with a higher Fsp3, can lead to more specific interactions with biological targets and can help molecules escape the "flatland" of traditional aromatic-rich drug candidates.[4]
Q: Which synthetic strategies are most effective for increasing Fsp3?
A: Several modern synthetic strategies are effective for increasing Fsp3. These include:
-
Nickel-Catalyzed Cross-Coupling: Reactions that form C(sp3)–C(sp3) bonds are powerful tools for building molecular complexity.[2][5]
-
Photoredox Catalysis and C–H Functionalization: These methods allow for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, often under mild conditions, facilitating the introduction of sp3-rich fragments.[4][6]
-
Ring-Closing Metathesis (RCM): RCM is a robust method for constructing cyclic and macrocyclic scaffolds, which inherently increases the sp3 character of a molecule.[7][8]
-
Diversity-Oriented Synthesis (DOS): DOS strategies enable the rapid generation of structurally diverse and complex molecules, including spirocycles and other 3D scaffolds, from simple starting materials.[9][10]
Q: How do I choose the right catalyst for my reaction?
A: Catalyst selection is crucial and depends on the specific transformation. For Nickel-Catalyzed Cross-Coupling , the choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective.[1] In Ring-Closing Metathesis , second-generation Grubbs and Hoveyda-Grubbs catalysts are widely used due to their high activity and functional group tolerance. The choice between them can depend on the desired stereoselectivity (E/Z) and the specific substrate.[7][11] For Photoredox Catalysis , iridium and ruthenium polypyridyl complexes are common choices, with their redox potentials being a key consideration for activating the desired substrate.[6][12]
Q: What are the common challenges in synthesizing sp3-rich molecules?
A: Synthesizing molecules with high Fsp3 presents several challenges. These include controlling stereochemistry at multiple chiral centers, overcoming the lower reactivity of sp3-hybridized centers compared to their sp2 counterparts, and dealing with potential side reactions like β-hydride elimination in cross-coupling reactions. Additionally, the purification of complex 3D molecules can be more challenging than for flatter, more crystalline compounds.
Troubleshooting Guides
Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Inappropriate ligand. 4. Reductant is not effective. | 1. Use a fresh batch of catalyst or pre-catalyst. Ensure proper handling to avoid deactivation. 2. Use freshly distilled and degassed solvents. Ensure reagents are pure. 3. Screen different ligands. The electronic and steric properties of the ligand are critical.[1] 4. Ensure the reductant (e.g., Zn, Mn) is sufficiently activated. |
| Homocoupling of Starting Materials | 1. Rate of oxidative addition is slow compared to homocoupling. 2. Ligand dissociation leading to undesired pathways. | 1. Adjust the reaction temperature. Lower temperatures can sometimes favor cross-coupling over homocoupling. 2. Increase the ligand-to-metal ratio, but be aware that too much ligand can also inhibit the reaction.[5] |
| β-Hydride Elimination | Substrate contains β-hydrogens and the catalytic intermediate is prone to elimination. | 1. Use ligands that promote rapid reductive elimination. 2. Choose substrates that lack β-hydrogens if possible. |
| Poor Selectivity | Steric or electronic properties of the substrates and catalyst are not well-matched. | 1. Modify the ligand to tune the steric environment around the metal center.[8] 2. In electrochemical methods, adjusting the current density can influence selectivity.[5] |
Photoredox-Mediated C–H Functionalization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incorrect wavelength of light for the photocatalyst. 2. Catalyst decomposition. 3. Presence of oxygen or other quenchers. | 1. Ensure the light source matches the absorption maximum of the photocatalyst. 2. Use a more robust photocatalyst or degas the reaction mixture thoroughly. 3. Rigorously degas the solvent and reaction setup. Use of a glovebox is recommended. |
| Poor Regioselectivity | 1. Multiple C–H bonds with similar reactivity. 2. Ineffective directing group. | 1. Employ a directing group to favor activation of a specific C–H bond.[12] 2. Screen different directing groups to find one that provides the desired selectivity. |
| Product Decomposition | 1. Over-irradiation of the product. 2. Product is sensitive to the radical conditions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Lower the intensity of the light source or the catalyst loading. |
| Low Yield with Electron-Rich Substrates | Competitive quenching of the photocatalyst by the substrate. | Consider using a photocatalyst with a different redox potential or an alternative activation method.[6] |
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by impurities (e.g., phosphines, sulfides). 2. Formation of stable, off-cycle ruthenium species. 3. Unfavorable solvent. | 1. Purify starting materials thoroughly. 2. Additives like copper(I) iodide can sometimes prevent catalyst decomposition. 3. Screen different solvents. While dichloromethane is common, other solvents like toluene or even acetic acid can be effective for certain substrates.[7][11] |
| Formation of Oligomers/Polymers | Intermolecular reaction is competing with the desired intramolecular cyclization. | 1. Perform the reaction under high dilution conditions (typically 0.001–0.01 M). 2. Use a slow-addition technique for the substrate. |
| Poor E/Z Selectivity | The catalyst and/or substrate do not favor the formation of one isomer. | 1. Screen different ruthenium catalysts. Some catalysts are specifically designed for Z-selectivity.[7] 2. Modify the substrate to introduce steric bias that favors one isomer. |
| Olefin Isomerization | Formation of ruthenium-hydride species that catalyze isomerization of the double bond. | 1. Additives such as 1,4-benzoquinone or phenol can suppress isomerization, though they may also reduce the reaction rate. |
Diversity-Oriented Synthesis (DOS) of Spirocycles
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of a Key Ring-Forming Step | 1. Steric hindrance preventing cyclization. 2. Unfavorable ring strain in the target spirocycle. | 1. Redesign the synthetic route to form the sterically congested bond at an earlier stage. 2. Use computational modeling to assess the strain of the target molecule and explore alternative scaffolds. |
| Low Yield in Multi-Step Sequence | Accumulation of losses over many steps. | 1. Optimize each step individually before attempting the full sequence. 2. Consider a convergent synthetic strategy where complex fragments are synthesized separately and then combined. |
| Difficulty in Purification | Products are often non-crystalline and have similar polarities to byproducts. | 1. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Design the synthesis to include a crystalline intermediate that can be easily purified. |
| Lack of Skeletal Diversity | The chosen synthetic route leads to a limited range of scaffolds. | 1. Incorporate branching points in the synthetic pathway where different reagents can lead to distinct molecular skeletons.[10] 2. Use a substrate-based approach where starting materials with "pre-encoded skeletal information" are transformed under the same conditions to give different products. |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Electrochemical C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates[2][5]
This protocol describes a general procedure for the electrochemical cross-coupling of a primary alkyl tosylate with a secondary alkyl bromide.
Materials:
-
Alkyl tosylate (1.0 equiv)
-
Alkyl bromide (1.3 equiv)
-
NiBr2·dme (10 mol %)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %)
-
Sodium bromide (NaBr) (0.1 M solution in DMA)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add NiBr2·dme (10 mol %) and dtbbpy (15 mol %).
-
The vial is sealed and purged with argon.
-
Add the alkyl tosylate (1.0 equiv), alkyl bromide (1.3 equiv), and the NaBr solution in DMA.
-
The reaction mixture is electrolyzed in an undivided cell under a constant current of 4 mA until 3.0 F/mol of charge has been passed. A glassy carbon cathode and an aluminum anode are typically used.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Representative Procedure for Photoredox/Nickel Dual Catalysis for C(sp2)–C(sp3) Cross-Coupling[13][14]
This protocol describes a general procedure for the cross-coupling of an aryl bromide with a carboxylic acid-derived radical precursor.
Materials:
-
Aryl bromide (1.0 equiv)
-
Carboxylic acid (1.5 equiv)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 1 mol %)
-
NiCl2·glyme (10 mol %)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To an oven-dried vial, add the aryl bromide (1.0 equiv), carboxylic acid (1.5 equiv), photocatalyst (1 mol %), NiCl2·glyme (10 mol %), dtbbpy (15 mol %), and KOH (2.0 equiv).
-
The vial is sealed with a septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
-
Add the degassed DMF via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) to Synthesize Spirocyclic Dienes[9]
This protocol describes a microwave-assisted RCEYM for the synthesis of spirocyclic steroids.
Materials:
-
Enyne substrate (1.0 equiv)
-
Grubbs second-generation catalyst (2 mol %)
-
Toluene, dry
Procedure:
-
The enyne substrate is dissolved in dry toluene to a concentration of 0.03 M in a sealed microwave tube containing a magnetic stirrer under an argon atmosphere.
-
The Grubbs second-generation catalyst (2 mol %) is added to the solution.
-
The reaction mixture is stirred and heated in a microwave reactor at 120–170 °C for 1 hour. The optimal temperature depends on the substrate.
-
After cooling, the solvent is removed by evaporation under reduced pressure.
-
The resulting crude material is purified by flash column chromatography on silica gel (e.g., petroleum ether/EtOAc 99:1) to afford the spirocyclic diene.
Data & Comparisons
Table 1: Comparison of Ligands in Ni-Catalyzed Asymmetric Reductive Cross-Coupling[8]
Reaction: Asymmetric reductive cross-coupling of a vinyl bromide and a benzyl chloride.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| L1 (a standard bisphosphine) | 15 | 20 |
| L4 (Indanyl-substituted) | 26 | 70 |
| L6 (Cyclopropyl-linked) | 56 | 87 |
| L6 (Optimized conditions) | 93 | 93 |
This table demonstrates the significant impact of ligand structure on both the yield and enantioselectivity of the reaction.
Table 2: Comparison of Ruthenium Catalysts for Z-Selective Macrocyclic Ring-Closing Metathesis[7]
Reaction: Macrocyclization of a diene to form a 14-membered lactone.
| Catalyst | Yield (%) | E:Z Ratio |
| Grubbs II | 85 | 12:1 |
| Hoveyda-Grubbs II | 88 | 10:1 |
| Z-selective Ru catalyst | 75 | 1:15 |
This table highlights the ability to control the stereochemical outcome of the RCM reaction by selecting the appropriate catalyst.
Table 3: Solvent Effects on Ni-Catalyzed Electrochemical C(sp3)–C(sp3) Cross-Coupling[5]
Reaction: Electrochemical cross-coupling of an alkyl tosylate with an alkyl bromide.
| Solvent | Yield of Cross-Coupled Product (%) |
| DMA | 79 |
| DMF | 45 |
| Acetonitrile | <10 |
| THF | <5 |
This table shows the strong dependence of the reaction yield on the choice of solvent.
Visualizations
Caption: Workflow for Ni-Catalyzed Electrochemical Cross-Coupling.
Caption: Simplified Catalytic Cycle for Photoredox/Nickel Dual Catalysis.
Caption: Key Factors Influencing Ring-Closing Metathesis (RCM) Outcome.
References
- 1. youtube.com [youtube.com]
- 2. Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Diversity-oriented synthesis of 17-spirosteroids [beilstein-journals.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. C-H Functionalization-Prediction of Selectivity in Iridium(I)-Catalyzed Hydrogen Isotope Exchange Competition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with High Fsp3 Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with molecules rich in sp3-hybridized carbons (high Fsp3).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems with your high Fsp3 compounds.
Q1: My high Fsp3 compound shows poor aqueous solubility, even though high Fsp3 is supposed to improve solubility. What could be the reason?
A1: While a higher fraction of sp3 carbons generally correlates with improved aqueous solubility, it is not a guarantee. Several factors can contribute to the poor solubility of a high Fsp3 molecule:
-
High Molecular Weight and Lipophilicity (LogP): Even with a high Fsp3 count, a large molecular weight and high lipophilicity can dominate the molecule's behavior, leading to poor aqueous solubility.
-
Crystal Packing: The three-dimensional and often rigid structures of high Fsp3 molecules can lead to very stable crystal lattices. High lattice energy can make it difficult for solvent molecules to break apart the crystal structure, resulting in low solubility.
-
Lack of Ionizable Groups: If your molecule lacks acidic or basic functional groups, its solubility will not be significantly influenced by pH changes, limiting one of the common strategies for solubility enhancement.
-
Intramolecular Hydrogen Bonding: The complex 3D structure might favor intramolecular hydrogen bonds over intermolecular interactions with water, reducing its affinity for aqueous environments.
Q2: I'm seeing conflicting solubility results between my kinetic and thermodynamic solubility assays. Which one should I trust?
A2: It is common to observe discrepancies between kinetic and thermodynamic solubility measurements, especially for poorly soluble compounds.
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly introduced into a buffer from a concentrated stock solution (often in DMSO). It reflects the solubility of the amorphous or a metastable solid form and is often higher than thermodynamic solubility. This is a high-throughput method useful in early-stage drug discovery for initial compound ranking.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-72 hours) until a saturated solution is formed. This value is crucial for formulation development.[1]
For lead optimization and formulation development, the thermodynamic solubility is the more relevant and reliable value. A large difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to precipitate from a supersaturated solution, which can be a challenge for oral absorption.
Q3: My high Fsp3 compound "oils out" or precipitates as an amorphous solid during my crystallization attempts. How can I obtain a stable crystalline form?
A3: "Oiling out" or amorphous precipitation is a common issue with complex organic molecules. Here are some troubleshooting steps:
-
Slower Cooling Rate: Rapid cooling can favor the formation of oils or amorphous solids. Try to cool your solution more slowly to allow sufficient time for crystal nucleation and growth.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent systems. A solvent system that provides moderate solubility at elevated temperatures and lower solubility at room temperature is ideal.
-
Seeding: Introducing a small amount of crystalline material (seed crystals) can promote the growth of the desired crystal form.
-
Control of Supersaturation: Avoid creating a highly supersaturated solution too quickly. This can be achieved by adding the anti-solvent more slowly or by using a slower cooling profile.
Q4: What are the first formulation strategies I should consider for a poorly soluble high Fsp3 compound?
A4: For a high Fsp3 compound with low solubility, the following formulation strategies are a good starting point:
-
Particle Size Reduction: Increasing the surface area of the drug particles by micronization or nanomilling can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous form within a polymer matrix can significantly improve its apparent solubility and dissolution rate. This is a widely used and effective technique for poorly soluble compounds.
-
Lipid-Based Formulations: If the compound is lipophilic (high LogP), formulating it in a lipid-based system (e.g., self-emulsifying drug delivery systems - SEDDS) can improve its solubilization in the gastrointestinal tract.
Frequently Asked Questions (FAQs)
Q5: Is there a target Fsp3 value I should aim for to ensure good solubility?
A5: While there's no magic number, studies have shown that marketed oral drugs have an average Fsp3 value of around 0.47, compared to 0.36 for compounds in the early discovery phase.[2][3] Aiming for an Fsp3 of ≥ 0.42 is a reasonable guideline, as it is associated with a higher probability of clinical success.[4] However, it's crucial to consider other physicochemical properties in parallel.
Q6: How do other molecular descriptors like LogP and TPSA interact with Fsp3 to influence solubility?
A6: The interplay of various molecular descriptors is critical in determining a compound's solubility.
-
LogP (Lipophilicity): A high LogP generally leads to lower aqueous solubility. While increasing Fsp3 can sometimes help to mitigate the negative impact of high LogP by introducing more 3D character and potentially disrupting crystal packing, a high LogP remains a primary driver of poor solubility.
-
TPSA (Topological Polar Surface Area): A higher TPSA is generally associated with better aqueous solubility due to increased potential for hydrogen bonding with water. For high Fsp3 molecules, incorporating polar functional groups to increase TPSA can be an effective strategy to improve solubility.
A balance between these properties is key. A high Fsp3 molecule with a moderate LogP and a reasonable TPSA is more likely to have favorable solubility.
Q7: What are the main challenges in developing formulations for high Fsp3 molecules?
A7: The primary challenges often stem from their unique structural characteristics:
-
High Melting Point and Crystal Lattice Energy: The rigid and often complex 3D structures can lead to strong intermolecular interactions in the solid state, resulting in high melting points and lattice energies that are difficult to overcome for dissolution.
-
Tendency for Polymorphism: The conformational flexibility of some acyclic sp3-rich fragments can lead to the existence of multiple crystalline forms (polymorphs) with different solubilities and stabilities, complicating formulation development.
-
Unpredictable Precipitation: High Fsp3 compounds that are formulated as amorphous solids or in supersaturated systems can have a strong driving force to crystallize into a more stable, less soluble form, potentially leading to variable absorption.
Quantitative Data Summary
While a direct quantitative correlation between Fsp3 and solubility is complex and depends on the overall molecular structure, the following table summarizes the general trend observed for key physicochemical properties of marketed drugs, which often possess higher Fsp3 character.
| Property | Average for Discovery Compounds | Average for Marketed Oral Drugs | Implication for Solubility |
| Fsp3 | 0.36[2][3] | 0.47[2][3] | Higher Fsp3 is generally associated with improved solubility and overall drug-like properties. |
| Molecular Weight (MW) | Lower | Higher | Higher MW can negatively impact solubility. |
| LogP | Lower | Higher | Higher LogP generally leads to lower aqueous solubility. |
| Number of Aromatic Rings | Higher | Lower | Reducing aromatic ring count and increasing saturation is a strategy to improve solubility.[1] |
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The excess solid is necessary to ensure that an equilibrium with the saturated solution is reached.
-
Add a known volume of the buffer solution to the vial.
-
Cap the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid. It is crucial to avoid any loss of dissolved compound during this step.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method.
Kinetic Solubility Assay (High-Throughput Method)
This protocol provides a rapid assessment of a compound's solubility from a DMSO stock solution.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (UV-transparent for spectrophotometric reading)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (recommended for high throughput)
Procedure:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of the samples using a nephelometer or measure the UV absorbance after filtering out any precipitate.
-
The concentration at which precipitation is observed is considered the kinetic solubility.
Visualizations
Caption: A workflow for addressing solubility issues of high Fsp3 molecules.
Caption: Factors influencing the aqueous solubility of high Fsp3 molecules.
References
- 1. Molecular Connectivity Predefines Polypharmacology: Aliphatic Rings, Chirality, and sp3 Centers Enhance Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fsp3 Without Increasing Molecular Weight
Welcome to the technical support center for medicinal chemists and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule without significantly increasing its molecular weight (MW).
Troubleshooting Guides
Scenario 1: My lead compound is too "flat" (low Fsp3) and has poor solubility. How can I increase its three-dimensionality without a large MW penalty?
Answer:
A common strategy is to replace planar aromatic rings with saturated bioisosteres. This approach can improve solubility and other physicochemical properties by increasing the compound's three-dimensional character.[1]
Recommended Strategies:
-
Bioisosteric Replacement of Phenyl Rings: Consider replacing phenyl groups with smaller, sp3-rich bioisosteres. Bicyclo[1.1.1]pentane (BCP) is an excellent option as it is a non-classical bioisostere that can improve metabolic stability and solubility with a minimal increase in molecular weight.[1][2][3] Other options include cubanes and bicyclo[2.2.2]octanes.[1]
-
Late-Stage Saturation: If your molecule contains aromatic or heteroaromatic rings, late-stage saturation via catalytic hydrogenation can be a powerful technique. This method directly converts sp2 carbons to sp3 carbons, increasing Fsp3 with only the addition of hydrogen atoms, thus having a negligible impact on molecular weight.
-
Scaffold Hopping: Explore moving from a flat scaffold to a more three-dimensional one. This can involve ring opening and closing strategies to introduce more flexible or rigid sp3-rich cores.[4]
Quantitative Data Summary: Phenyl Ring Bioisosteres
| Bioisostere | Change in MW (approx.) | Change in Fsp3 (approx.) | Potential Impact on Properties |
| Bicyclo[1.1.1]pentane (BCP) | + 10 g/mol | Significant Increase | Improved solubility and metabolic stability.[2][3] |
| Cyclohexane | + 6 g/mol | Significant Increase | Can improve potency and solubility.[1] |
| Piperidine | + 7 g/mol | Significant Increase | Can introduce a basic handle for salt formation, improving solubility.[1] |
Scenario 2: I introduced a spirocycle to increase Fsp3, but now my molecular weight is too high. What are my options?
Answer:
This is a common challenge as spirocycles, while effective at increasing Fsp3, can add significant bulk.
Troubleshooting Steps:
-
Minimize the Spirocycle: If possible, use the smallest possible spirocyclic moiety that still imparts the desired conformational rigidity and Fsp3 character. For example, a spiro-cyclobutane or spiro-oxetane will have a smaller impact on MW than a spiro-cyclohexane.
-
Atom Replacement within the Core: Consider if any atoms within the core of your molecule can be replaced to offset the MW increase. For example, replacing a sulfur atom with an oxygen atom can reduce the molecular weight.
-
Fragment Growing/Linking Re-evaluation: If the spirocycle was introduced as part of a fragment-based approach, re-evaluate the linking or growing strategy. It might be possible to use a smaller, more efficient linker or a different exit vector from the spirocycle that requires a smaller appended fragment.
Logical Workflow for Addressing High MW after Spirocycle Installation
Caption: Decision workflow for mitigating high molecular weight after spirocycle introduction.
Scenario 3: I saturated an aromatic ring in my lead compound, and while the Fsp3 and solubility improved, the potency decreased significantly. What happened and what can I do?
Answer:
Loss of potency after ring saturation often occurs due to the disruption of key interactions with the target protein that were dependent on the planar, aromatic nature of the original ring. These can include pi-stacking or cation-pi interactions.
Possible Causes and Solutions:
-
Loss of Aromatic Interactions: The original aromatic ring may have been involved in crucial pi-stacking or other non-covalent interactions with the target.
-
Solution: Introduce functional groups on the newly formed saturated ring that can mimic these interactions. For example, a hydroxyl or amino group could form a hydrogen bond that compensates for the lost interaction.
-
-
Conformational Changes: The saturated ring is no longer planar and will adopt a specific chair, boat, or twist-boat conformation. This change in 3D shape may orient key binding groups in a non-optimal way.
-
Solution: Explore different stereoisomers of the saturated ring. The axial and equatorial positioning of substituents can have a profound impact on biological activity.
-
-
Increased Flexibility: While often a goal, increased flexibility can sometimes be detrimental if it allows the molecule to adopt non-productive binding conformations.
-
Solution: Consider using a more rigid saturated bioisostere, such as a bridged bicyclic system, to constrain the conformation.
-
Signaling Pathway Analogy for Potency Loss
Caption: Loss of a key pi-stacking interaction can lead to decreased potency.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3 and why is it important in drug discovery?
A1: Fsp3 is the fraction of sp3-hybridized carbon atoms out of the total carbon count in a molecule. It is a measure of the three-dimensionality or "saturation" of a compound. A higher Fsp3 is often associated with improved physicochemical properties such as increased solubility, better metabolic stability, and higher clinical success rates.[5][6] The trend towards increasing Fsp3 is often referred to as "escaping from flatland" in medicinal chemistry.[5]
Q2: How do I calculate the Fsp3 of my compound?
A2: The formula for calculating Fsp3 is:
Fsp3 = (Number of sp3 hybridized carbons) / (Total number of carbon atoms)
Many computational chemistry software packages can calculate this property automatically.
Q3: What are some common bioisosteres for a phenyl ring that increase Fsp3?
A3: Several saturated cyclic and bicyclic systems can serve as bioisosteres for a phenyl ring, increasing Fsp3 while maintaining similar spatial orientations of substituents.
Data Summary: Phenyl Bioisosteres and their Properties
| Phenyl Ring | Bioisostere | Approx. MW | Approx. Fsp3 | Key Features |
| para-substituted | Bicyclo[1.1.1]pentane (BCP) | 78 g/mol | 1.0 | Rigid, linear scaffold. Improves solubility and metabolic stability.[2][3] |
| ortho-substituted | 2-Oxabicyclo[2.1.1]hexane | 98 g/mol | 1.0 | Can improve water solubility and retain bioactivity.[3] |
| meta-substituted | Bicyclo[2.1.1]hexane (BCH) | 94 g/mol | 1.0 | Provides a different vector for substituent placement.[1] |
Q4: What computational tools can I use to predict Fsp3 and other properties before synthesis?
A4: Several computational chemistry software packages are available to help predict Fsp3 and a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
ADMET Predictor®: A platform that can predict over 175 properties, including Fsp3, solubility, and metabolic stability.[7]
-
StarDrop™: This software allows for the exploration of structure-activity relationships and includes modules for predicting ADME properties.
-
MOE (Molecular Operating Environment): A comprehensive tool for molecular modeling, virtual screening, and property prediction.
-
ChemAxon Tools: Provides various plugins for calculating physicochemical properties, including pKa and logD, which are influenced by Fsp3.[8]
These tools can help you prioritize which analogs to synthesize by providing in silico predictions of their properties.[9]
Q5: Are there any general experimental protocols for increasing Fsp3?
A5: Yes, here are two generalized protocols for common strategies.
Experimental Protocols
Protocol 1: Late-Stage Saturation of an Aromatic Ring
Objective: To increase the Fsp3 of a molecule containing an aromatic ring via catalytic hydrogenation.
General Procedure:
-
Catalyst Selection: Choose an appropriate hydrogenation catalyst. Rhodium on carbon (Rh/C) is often effective for the saturation of aromatic rings under milder conditions than other catalysts.
-
Solvent Selection: Select a solvent that solubilizes the starting material and is inert to the reaction conditions. Alcohols such as methanol or ethanol are common choices.
-
Reaction Setup:
-
Dissolve the substrate in the chosen solvent in a high-pressure reaction vessel.
-
Add the catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for a sufficient time (e.g., 12-24 hours). Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the saturated analog.
-
Protocol 2: Installation of a Spirocyclic Moiety via Ketalization
Objective: To introduce a spirocyclic ketal to increase Fsp3.
General Procedure:
-
Starting Material: A ketone-containing substrate.
-
Reagents: An appropriate diol (e.g., ethylene glycol for a 5-membered ring, 1,3-propanediol for a 6-membered ring) and an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
-
Reaction Setup:
-
Dissolve the ketone substrate and the diol (1.1-1.5 equivalents) in a suitable solvent such as toluene or benzene.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents).
-
Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is complete as determined by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spirocyclic ketal.
-
Workflow for Bioisosteric Replacement
Caption: A typical workflow for optimizing Fsp3 using bioisosteric replacement.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Modeling of Scaffold Hopping Transformations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Balance of Fsp3 in Drug Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when balancing the fraction of sp3 hybridized carbons (Fsp3) with other critical molecular properties during drug discovery experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3 and why is it an important parameter in drug discovery?
A1: Fsp3, or the fraction of sp3 hybridized carbons, is a molecular descriptor calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule.[1] It serves as a measure of the three-dimensionality or saturation of a molecule. Increased Fsp3 is often associated with improved clinical success rates for drug candidates.[1][2] Molecules with higher Fsp3 tend to have better aqueous solubility, a crucial property for drug absorption.[2] Furthermore, a higher degree of saturation can lead to more specific interactions with biological targets due to a more defined three-dimensional shape.[3]
Q2: What is the desirable range for Fsp3 in a drug candidate?
A2: While there is no absolute rule, analysis of marketed drugs suggests a desirable Fsp3 value. On average, marketed drugs exhibit an Fsp3 of approximately 0.47, which is an increase from the average of 0.36 for compounds in the discovery phase.[3][4] Therefore, aiming for an Fsp3 value of 0.42 or higher is considered a good strategy for improving the likelihood of clinical success.[2]
Q3: How does increasing Fsp3 generally impact other key molecular properties?
A3: Increasing Fsp3 can have a multifaceted impact on other important molecular properties. It is often associated with:
-
Increased Solubility: Higher Fsp3 can disrupt crystal packing and lead to improved aqueous solubility.[2]
-
Reduced Lipophilicity (LogP): Moving from flat, aromatic systems (low Fsp3) to more saturated, three-dimensional structures can decrease lipophilicity.
-
Improved Metabolic Stability: A decrease in Fsp3 has been linked to an increased incidence of cytochrome P450 (CYP) inhibition.[5] Therefore, increasing Fsp3 can potentially improve metabolic stability.
-
Enhanced Ligand Efficiency (LE): Optimizing Fsp3 alongside other parameters can lead to the discovery of compounds with improved ligand efficiency.[5]
-
Potentially Altered Permeability: The effect on permeability can be complex and needs to be carefully monitored. While higher solubility is beneficial, significant changes in other properties like polarity and hydrogen bonding capacity can influence a compound's ability to cross biological membranes.
Troubleshooting Guides
Issue 1: How can I increase the Fsp3 of my compound series without negatively impacting its permeability?
This is a common challenge as increasing saturation can sometimes lead to a decrease in permeability. Here’s a step-by-step guide to address this issue:
Step 1: Strategic Introduction of sp3 Carbons Instead of randomly adding saturated fragments, consider bioisosteric replacements of planar aromatic rings with saturated heterocycles or spirocycles.[6] This can increase Fsp3 while maintaining or even improving key interactions with the target protein. The introduction of spirocyclic groups is a known strategy to increase Fsp3.[3][4]
Step 2: Monitor Physicochemical Properties in Parallel Continuously monitor changes in lipophilicity (LogD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. A significant increase in polarity or hydrogen bonding capacity can lead to decreased permeability.
Step 3: Employ a Multi-parametric Optimization Approach Utilize a multi-parameter optimization approach that balances Fsp3 with other properties like Lipophilic Ligand Efficiency (LLE). This ensures that improvements in one area do not come at a significant cost to another critical property.
Experimental Workflow for Assessing Permeability: To experimentally assess the impact of your modifications on permeability, you can use the following workflow:
Caption: Experimental workflow for assessing the impact of increased Fsp3 on permeability.
Data Summary Table for Permeability Troubleshooting:
| Compound ID | Fsp3 | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A)/(A→B) |
| Lead_Cmpd | 0.25 | 3.5 | 65 | 10 | 5.2 | 8.1 | 1.2 |
| Analog_1 | 0.35 | 3.1 | 75 | 50 | 4.5 | 6.5 | 1.5 |
| Analog_2 | 0.45 | 2.8 | 70 | 80 | 5.0 | 7.8 | 1.3 |
| Analog_3 | 0.50 | 3.3 | 85 | 30 | 2.1 | 3.2 | 4.5 |
This table illustrates how increasing Fsp3 (Analog_2 vs. Lead_Cmpd) can lead to improved solubility without compromising permeability. However, Analog_3 shows a significant drop in permeability and an increase in efflux, indicating a potential issue.
Issue 2: My compounds have high Fsp3, but are showing poor metabolic stability. What should I do?
While high Fsp3 is generally associated with better metabolic stability, certain structural features can still be liabilities.
Troubleshooting Steps:
Step 1: Identify Metabolic Hotspots Perform metabolic stability assays using human liver microsomes (HLM) or hepatocytes and identify the metabolites formed using LC-MS/MS. This will help pinpoint the specific sites on the molecule that are susceptible to metabolism.
Step 2: Block Metabolic Sites Once "soft spots" are identified, modify the structure to block these metabolic pathways. Common strategies include:
-
Introducing fluorine atoms or other electron-withdrawing groups near the metabolic site.
-
Replacing a metabolically labile group with a more stable isostere.
Step 3: Modulate Lipophilicity High lipophilicity can sometimes lead to increased non-specific binding to metabolic enzymes. If your high Fsp3 compounds are also highly lipophilic, consider strategies to reduce LogP while maintaining Fsp3.
Logical Relationship for Improving Metabolic Stability:
Caption: Decision-making process for improving the metabolic stability of high Fsp3 compounds.
Data Summary for Metabolic Stability Troubleshooting:
| Compound ID | Fsp3 | LogD (pH 7.4) | HLM Intrinsic Clearance (µL/min/mg) | Major Metabolite |
| Lead_Cmpd | 0.55 | 4.2 | 150 | Hydroxylation on propyl group |
| Analog_4 | 0.55 | 4.1 | 120 | N-dealkylation |
| Analog_5 | 0.58 | 3.5 | 35 | - |
| Analog_6 | 0.55 | 4.3 | 25 | - |
In this example, Analog_5 shows improved stability by reducing lipophilicity. Analog_6 demonstrates successful blocking of the metabolic hotspot identified in the lead compound.
Key Experimental Protocols
Protocol 1: Aqueous Thermodynamic Solubility Measurement (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[7]
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[7][8]
Protocol 2: LogD Measurement (Shake-Flask Method)
-
Preparation: Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4).
-
Partitioning: Add an equal volume of n-octanol to the buffered solution of the compound.
-
Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases and let it stand to allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer (e.g., phosphate buffer at pH 7.4).
-
Pre-incubation: Pre-incubate the microsomes and buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the test compound to the pre-incubated mixture.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the amount of the parent compound remaining at each time point.
-
Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
For more detailed and high-throughput methods, refer to established protocols in the literature.[9][10]
Concluding Remarks
Balancing Fsp3 with other molecular properties is a critical aspect of modern drug discovery. A systematic and data-driven approach, utilizing the troubleshooting guides and experimental protocols outlined above, can help navigate the complexities of multi-parameter optimization and increase the probability of identifying successful drug candidates. The use of computational tools for predicting these properties can also aid in prioritizing which compounds to synthesize and test.[11][12]
References
- 1. Escape from flatland: increasing s ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. analiza.com [analiza.com]
- 9. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Methods [ouci.dntb.gov.ua]
- 11. sapiosciences.com [sapiosciences.com]
- 12. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals | Semantic Scholar [semanticscholar.org]
Troubleshooting Fsp3 Calculation Errors: A Technical Support Guide
Welcome to the technical support center for Fsp3 calculation in cheminformatics software. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the calculation of the fraction of sp3 hybridized carbons (Fsp3), a critical descriptor in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3 and why is it important in drug discovery?
A1: Fsp3, or the fraction of sp3 hybridized carbons, is a molecular descriptor calculated as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms in a molecule.[1][2] It is a measure of the three-dimensionality or saturation of a molecule. Molecules with a higher Fsp3 tend to have improved solubility, better metabolic stability, and higher clinical success rates, making it a valuable parameter in designing drug-like candidates.[1]
Q2: What is the generally accepted "good" range for Fsp3 values in drug candidates?
A2: While there is no absolute cutoff, a higher Fsp3 value is generally considered favorable. Studies of approved drugs have shown an average Fsp3 of approximately 0.47.[2] Therefore, a value in this range or higher is often targeted during lead optimization.
Q3: My software is producing an Fsp3 value of 0 for a molecule that clearly contains sp3 carbons. What could be the cause?
A3: This is a common issue that can arise from several sources:
-
Incorrect Input Format: The most frequent cause is an error in the input molecular structure file (e.g., SMILES, SDF). Ensure the file format is correct and the molecular representation is accurate.
-
Lack of Hydrogens: Many calculation algorithms require explicit hydrogen atoms to correctly determine hybridization. If hydrogens are not explicitly present in the input structure, the software may misinterpret the hybridization of carbon atoms.
-
Failed Molecule "Sanitization": Cheminformatics software often performs a "sanitization" process to perceive aromaticity and check valences. If this process fails due to an unusual or incorrect chemical structure, the hybridization perception may be incorrect, leading to an Fsp3 of 0.
Q4: I am getting different Fsp3 values for the same molecule when using different software packages. Why is this happening and which one is correct?
A4: Discrepancies in Fsp3 values between different software are often due to variations in their underlying algorithms for:
-
Aromaticity Perception: The way software identifies aromatic rings can differ, which in turn affects the hybridization assigned to atoms within those rings.
-
Tautomer Handling: Different programs may generate different tautomeric forms of a molecule, leading to variations in sp3 carbon counts.
-
Default Settings: Software may have different default settings for handling hydrogens, salts, and other molecular features that can influence the calculation.
To determine the correct value, it is crucial to review the documentation of each software to understand its specific calculation method and to ensure consistent input and settings. Manually inspecting the structure and the software's atom typing can also help identify the source of the discrepancy.
Troubleshooting Guides
Issue 1: Incorrect Fsp3 Value Due to Input Structure Errors
This guide provides a step-by-step process to identify and fix errors in the input molecular structure that can lead to incorrect Fsp3 calculations.
Experimental Protocol: Input Structure Validation
-
Visual Inspection: Visually inspect the 2D or 3D representation of the molecule in a molecular editor to ensure all atoms and bonds are correctly drawn.
-
Format Validation: Use a validation tool or script to check the syntax of the input file (e.g., SMILES string, SDF file) for any formatting errors.
-
Add Explicit Hydrogens: If the input format allows, add explicit hydrogen atoms to the structure to ensure correct valence and hybridization perception by the software.
-
Standardize the Molecule: Use a molecule standardization tool to normalize the chemical representation. This includes steps like desalting, neutralizing charges, and generating a consistent tautomeric form.
Troubleshooting Workflow
Caption: Workflow for troubleshooting incorrect Fsp3 values caused by input errors.
Issue 2: Discrepancies in Fsp3 Calculation Between Different Software
This guide helps to understand and resolve discrepancies in Fsp3 values obtained from different cheminformatics platforms.
Data Presentation: Fsp3 Calculation Comparison
| Software | Aromaticity Model | Tautomer Handling | Default Hydrogen Handling | Calculated Fsp3 (Example Molecule) |
| RDKit | Daylight Model | Generates canonical tautomer | Implicit | 0.5 |
| ChemDraw | Proprietary | User-defined | Explicit | 0.5 |
| Pipeline Pilot | Proprietary | User-defined | Implicit | 0.4 |
| KNIME (with RDKit) | Daylight Model | User-configurable | Implicit | 0.5 |
Experimental Protocol: Cross-Software Validation
-
Standardized Input: Use the exact same, pre-standardized molecular input file for all software being compared.
-
Consistent Settings: As much as possible, configure the settings in each software to be consistent. This includes settings for aromaticity perception, tautomer generation, and whether to use explicit or implicit hydrogens.
-
Review Documentation: Consult the user manual for each software to understand the specifics of its Fsp3 calculation algorithm and default parameters.
-
Manual Verification: For a small, representative set of molecules, manually count the sp3 carbons and the total number of carbons to verify which software's output is most accurate for your chemical space.
Logical Relationship Diagram
Caption: Factors contributing to Fsp3 discrepancies and the strategy for resolution.
By following these guides and understanding the potential pitfalls, researchers can ensure more accurate and reliable Fsp3 calculations, leading to better-informed decisions in the drug discovery process.
References
Navigating the Landscape of 3D Fragment-Based Drug Discovery: A Technical Support Guide to Refining Elaboration Strategies Based on Fsp3
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the elaboration of fragments with a high fraction of sp3-hybridized carbons (Fsp3). Our aim is to equip you with the necessary information to navigate the complexities of three-dimensional fragment-based drug discovery (FBDD) and optimize your hit-to-lead campaigns.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3, and why is it a critical parameter in fragment elaboration?
A1: Fsp3, or the fraction of sp3-hybridized carbons, is a key descriptor used to quantify the three-dimensionality of a molecule. It is calculated as the number of sp3 carbons divided by the total carbon count. In fragment-based drug discovery, a higher Fsp3 is often associated with several advantageous properties that can lead to more successful clinical outcomes. Increased three-dimensionality can result in improved solubility, greater metabolic stability, and enhanced selectivity due to more specific, directional interactions with the target protein. As fragments are elaborated into lead compounds, an increase in Fsp3 is often observed, suggesting that embracing 3D architectures early in the discovery process can be beneficial.
Q2: What are the primary strategies for fragment elaboration, and how does a high Fsp3 influence them?
A2: The three main strategies for fragment elaboration are:
-
Fragment Growing: This involves extending a fragment hit by adding new chemical functionalities to explore adjacent binding pockets. With high Fsp3 fragments, the exit vectors for growth are often non-linear, allowing for the exploration of 3D space around the initial binding site.
-
Fragment Linking: This strategy connects two or more fragments that bind to distinct, nearby sites on the target protein with a chemical linker. The inherent 3D nature of high Fsp3 fragments can provide unique linker attachment points and orientations.
-
Fragment Merging: This approach combines the structural features of two or more overlapping fragments into a single, more potent molecule. Merging fragments with high Fsp3 can lead to novel scaffolds with complex 3D pharmacophores.
A high Fsp3 can introduce both opportunities and challenges to these strategies, primarily concerning synthetic tractability and the prediction of optimal growth vectors.
Q3: What are the common challenges encountered when working with high Fsp3 fragments?
A3: Researchers often face the following challenges:
-
Synthetic Complexity: Elaborating fragments with complex 3D scaffolds can be synthetically challenging, requiring more intricate and often longer synthetic routes compared to flatter, aromatic systems.
-
Solubility Issues: While increased Fsp3 is generally associated with improved solubility, poorly designed 3D fragments or their elaborated analogs can sometimes exhibit poor aqueous solubility, complicating their biological evaluation.
-
Lower Hit Rates in Initial Screens: Libraries of 3D fragments may exhibit lower hit rates compared to more traditional, flatter fragment libraries. However, the hits that are identified may be of higher quality and have better starting points for optimization.
-
Characterization Difficulties: The conformational complexity of some high Fsp3 molecules can pose challenges for analytical and structural biology techniques such as NMR and X-ray crystallography.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility of Fsp3-Rich Fragments and Elaborated Compounds
| Problem | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of a promising Fsp3-rich fragment hit. | High lipophilicity (LogP), crystalline nature, or aggregation. | 1. Accurate LogP Measurement: Experimentally determine the LogP to confirm if it's in an acceptable range. 2. Introduce Polar Groups: Synthesize analogs with additional polar functional groups (e.g., hydroxyl, amide) positioned at solvent-exposed vectors. 3. Formulate with Solubilizing Excipients: For initial biological assays, consider using co-solvents (e.g., DMSO, PEG) or other solubilizing agents, but be mindful of their potential effects on the assay. |
| Decreased solubility upon fragment elaboration. | The added moiety significantly increases the overall lipophilicity of the molecule. | 1. Monitor Physicochemical Properties: Calculate and monitor LogP, molecular weight, and other properties with each elaboration step. 2. Vector Optimization: Explore different elaboration vectors on the initial fragment to identify positions where added groups have a minimal negative impact on solubility. 3. Incorporate Ionizable Groups: Introduce acidic or basic centers to enable salt formation, which can significantly improve aqueous solubility. |
| Precipitation of the compound in the assay buffer. | The compound's solubility limit is exceeded at the tested concentration. | 1. Determine Kinetic and Thermodynamic Solubility: Perform solubility assays to understand the compound's behavior over time. 2. Adjust Assay Conditions: If possible, modify the assay buffer (e.g., pH, salt concentration) to improve solubility. 3. Use of Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and perform serial dilutions into the assay buffer immediately before use. |
Guide 2: Overcoming Synthetic Challenges in Fsp3-Rich Fragment Elaboration
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in identifying suitable reaction handles for elaboration. | The Fsp3-rich core scaffold lacks readily functionalizable groups at desired vectors. | 1. Retrosynthetic Analysis: Re-evaluate the synthesis of the core fragment to incorporate versatile handles (e.g., halides, boronic esters, amines) at strategic positions. 2. C-H Activation Chemistry: Explore modern synthetic methods such as C-H activation to directly functionalize the sp3-rich scaffold. |
| Stereochemical control during elaboration. | The addition of new substituents creates new chiral centers, leading to diastereomeric mixtures that are difficult to separate and characterize. | 1. Use of Chiral Auxiliaries or Catalysts: Employ stereoselective synthetic methods to control the formation of new stereocenters. 2. Chiral Chromatography: Develop and optimize chiral separation methods (e.g., SFC, HPLC) early in the elaboration process. |
| Poor reaction yields or unexpected side products. | Steric hindrance from the 3D scaffold impedes the desired chemical transformation. | 1. Reaction Condition Optimization: Systematically screen different catalysts, solvents, temperatures, and reaction times. 2. Alternative Coupling Chemistries: Investigate a variety of cross-coupling reactions or other bond-forming strategies that may be more tolerant of sterically demanding substrates. |
Experimental Protocols
Protocol 1: Biophysical Screening of Fsp3-Rich Fragments using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for identifying and characterizing the binding of Fsp3-rich fragments to a target protein immobilized on an SPR sensor chip.
1. Ligand and Analyte Preparation:
- Express and purify the target protein (ligand) to >95% purity.
- Prepare a stock solution of the Fsp3-rich fragments (analytes) in 100% DMSO. Subsequently, dilute the fragments into the running buffer to the desired screening concentration, ensuring the final DMSO concentration is consistent across all samples and typically below 1%.
2. Ligand Immobilization:
- Select an appropriate sensor chip (e.g., CM5 for amine coupling).
- Activate the sensor surface using a mixture of EDC and NHS.
- Immobilize the ligand to the desired density. For fragment screening, a higher density may be required to detect weak binding, but be cautious of potential mass transport limitations.
- Deactivate any remaining active esters with ethanolamine.
3. Analyte Binding Measurement:
- Inject the diluted fragment solutions over the sensor surface at a constant flow rate.
- Include a reference flow cell (without immobilized ligand or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
- Monitor the change in response units (RU) during the association and dissociation phases.
4. Data Analysis:
- Process the sensorgrams by subtracting the reference channel data from the active channel data.
- For initial screening, identify hits based on a response threshold significantly above the noise level.
- For confirmed hits, perform dose-response experiments to determine the binding affinity (KD).
5. Troubleshooting:
- No or Weak Binding Signal: Increase the analyte concentration, increase the ligand immobilization level, or confirm the activity of the immobilized protein.
- High Non-Specific Binding: Add a non-ionic detergent (e.g., Tween 20) to the running buffer, or try a different immobilization chemistry.
- Poor Data Quality (e.g., baseline drift): Ensure the system is fully equilibrated with the running buffer and that the fragment solutions are properly prepared.
Protocol 2: NMR-Based Fragment Screening
This protocol outlines a general approach for identifying fragment binding using protein-observed 2D ¹H-¹⁵N HSQC experiments.
1. Sample Preparation:
- Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., phosphate or TRIS buffer in 90% H₂O/10% D₂O).
- Prepare stock solutions of fragment mixtures (cocktails) in a deuterated solvent (e.g., DMSO-d6).
2. NMR Data Acquisition:
- Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
- Add a small aliquot of a fragment cocktail to the protein sample and acquire another HSQC spectrum.
3. Hit Identification:
- Overlay the reference spectrum with the spectrum containing the fragment cocktail.
- Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum. Significant CSPs indicate fragment binding.
4. Hit Deconvolution:
- For cocktails that show hits, acquire individual HSQC spectra with each fragment from that cocktail to identify the specific binder.
5. Troubleshooting:
- Poor Spectral Quality: Optimize protein concentration and buffer conditions. Ensure the protein is stable for the duration of the experiment.
- No Significant CSPs: The fragments may not bind to the target, or the binding site may be in a region of the protein that is not observable in the HSQC spectrum. Consider using ligand-observed NMR methods as an alternative.
- Fragment Insolubility: Visually inspect the NMR tube for precipitation. If solubility is an issue, screen at lower concentrations or consider formulation strategies.
Visualizations
Technical Support Center: Navigating Metabolic Stability of Fsp3-Rich Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fsp3-rich compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address metabolic stability challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your metabolic stability experiments.
Issue 1: High variability in replicate data from in vitro metabolic stability assays.
-
Question: We are observing significant variability between replicates in our liver microsomal stability assay for an Fsp3-rich compound. What could be the cause, and how can we troubleshoot this?
-
Answer: High variability can stem from several factors. Firstly, ensure consistent mixing and dispensing of the microsomal suspension, as the enzyme concentration needs to be uniform across all wells. Fsp3-rich compounds can sometimes have lower solubility; therefore, visually inspect for any precipitation of your compound in the incubation mixture. The use of a final organic solvent concentration (e.g., DMSO) of less than 1% is recommended to avoid enzyme inhibition. Lastly, check the stability of your compound in the assay buffer without the presence of NADPH to rule out any chemical instability.[1]
Issue 2: Discrepancy between microsomal and hepatocyte stability data.
-
Question: Our Fsp3-rich compound appears stable in the liver microsomal assay but shows high clearance in the hepatocyte assay. What could explain this difference?
-
Answer: This discrepancy often indicates the involvement of metabolic pathways not present in microsomes. Liver microsomes primarily contain Phase I enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[2][3] In contrast, hepatocytes contain both Phase I and Phase II enzymes (such as UGTs and SULTs) as well as transporters.[2][4] Your compound might be undergoing significant Phase II metabolism or be subject to active transport into the hepatocytes, leading to higher clearance. Consider running the hepatocyte assay with and without the addition of Phase II cofactors to investigate this further.
Issue 3: Fsp3-rich compound shows unexpectedly low metabolic stability.
-
Question: We designed an Fsp3-rich compound expecting improved metabolic stability, but it is rapidly cleared in our in vitro assays. What are the potential metabolic liabilities?
-
Answer: While increased Fsp3 character is generally associated with improved metabolic stability, specific structural motifs can still be susceptible to metabolism.[5] Common metabolic hotspots in Fsp3-rich scaffolds include:
-
Unsubstituted aliphatic rings: These can be targets for hydroxylation.
-
Tertiary amines: N-dealkylation is a common metabolic pathway.
-
Benzylic positions: Even in a complex scaffold, benzylic carbons are prone to oxidation.
-
Esters and amides: These functional groups can be susceptible to hydrolysis by esterases and amidases present in plasma and liver fractions.[4]
Metabolite identification studies are crucial to pinpoint the exact site of metabolism and guide further structural modifications.
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Fsp3 character in drug metabolism?
A1: The fraction of sp3 hybridized carbons (Fsp3) in a molecule is a key parameter in drug design. A higher Fsp3 count is often associated with increased three-dimensionality, which can lead to improved binding specificity and reduced off-target effects.[5][6] From a metabolic standpoint, increased saturation can reduce the number of sites susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer half-life.[5]
Q2: Which in vitro metabolic stability assay should I choose for my Fsp3-rich compound?
A2: The choice of assay depends on the stage of your research and the specific questions you are trying to answer.
-
Liver Microsomal Stability: This is a good initial screen for Phase I metabolism and is adaptable for high-throughput screening.[2][3]
-
Hepatocyte Stability: This assay provides a more comprehensive picture of overall hepatic metabolism, including both Phase I and Phase II pathways, as well as the influence of cellular uptake.[2][4] It is considered a better mimic of the in vivo situation.[4]
-
S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes and can be supplemented with cofactors to investigate both Phase I and Phase II metabolism.[2]
-
Plasma Stability: This assay is important if your compound contains functional groups susceptible to hydrolysis by plasma esterases or amidases.[1][4]
Q3: How can I improve the metabolic stability of my Fsp3-rich lead compound?
A3: Once a metabolic liability has been identified, several strategies can be employed to enhance stability:
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[7]
-
Fluorination: Introducing fluorine atoms at or near a metabolic site can block metabolism by sterically hindering enzyme access or by increasing the oxidative potential of the C-H bond.
-
Structural Modification: Modifying the chemical structure to remove or block the metabolic hotspot is a common and effective strategy. This could involve changing ring sizes, introducing bulky groups, or altering the electronics of the molecule.[7]
-
Cyclization: Constraining the molecule through cyclization can improve metabolic stability by reducing its flexibility and making it a poorer substrate for metabolizing enzymes.[7][8]
Data Presentation
Table 1: Representative Metabolic Stability Data for Fsp3-Rich Compounds
| Compound ID | Fsp3 | Microsomal T½ (min) | Hepatocyte T½ (min) | Plasma T½ (min) |
| FSP3-001 | 0.65 | > 60 | 45 | > 120 |
| FSP3-002 | 0.72 | 25 | 15 | > 120 |
| FSP3-003 | 0.58 | > 60 | > 60 | 30 |
| FSP3-004 | 0.81 | 15 | 10 | > 120 |
T½: Half-life
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[1]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the half-life (T½) from the slope of the linear regression.
-
Protocol 2: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Use appropriate incubation medium (e.g., William's Medium E).[1]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).
-
Add the test compound (final concentration 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Homogenize the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life as described for the microsomal stability assay.
-
Visualizations
Caption: Workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for unexpected metabolic instability.
References
- 1. labcorp.com [labcorp.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Three-Dimensionality of Lead Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the three-dimensionality (3D) of lead compounds.
Frequently Asked Questions (FAQs)
Foundational Concepts
Q1.1: Why is increasing the three-dimensionality of lead compounds important?
Increasing the 3D nature of lead compounds can lead to significant improvements in their pharmacological properties. Three-dimensional molecules tend to have better solubility, which can be achieved by disrupting the planar stacking that can occur in solid-state crystal lattices.[1] Furthermore, a more defined 3D shape can lead to more specific interactions with biological targets, potentially improving potency and reducing off-target effects. This exploration of novel chemical space is a growing focus in drug discovery.[2]
Q1.2: What are the key descriptors for quantifying molecular three-dimensionality?
Several descriptors are used to quantify the 3D character of a molecule. The most common include:
-
Fraction of sp3 hybridized carbons (Fsp3): This simple metric calculates the ratio of sp3 hybridized carbon atoms to the total carbon count in a molecule.[3] Higher Fsp3 values generally indicate greater three-dimensionality.
-
Principal Moments of Inertia (PMI): PMI analysis describes the mass distribution of a molecule and thus its overall shape.[1][2] By plotting normalized PMI ratios on a ternary plot, molecules can be classified as rod-shaped, disc-shaped, or sphere-shaped.[1][4]
-
Plane of Best Fit (PBF): This descriptor calculates the average distance of each heavy atom in a molecule from a plane that best fits the molecule.[1][3] A larger PBF value indicates greater deviation from planarity and thus a more 3D structure.[3]
Experimental Design & Synthesis
Q2.1: What strategies can be employed to synthesize lead compounds with greater 3D character?
Several synthetic strategies can be used:
-
Diversity-Oriented Synthesis (DOS): DOS is a powerful approach to generate skeletally and stereochemically diverse molecules, which often possess significant 3D character.[5]
-
Fragment-Based Drug Discovery (FBDD) with 3D Fragments: Utilizing fragment libraries enriched with 3D motifs is an effective starting point.[2][5] These fragments can then be grown, merged, or linked to generate more complex and three-dimensional lead compounds.[6]
-
Scaffold Hopping: Replacing a planar scaffold with a non-planar, bioisosteric core can introduce three-dimensionality while maintaining key pharmacophoric interactions.
Q2.2: Where can I find 3D fragments for my screening library?
Several commercial vendors offer specialized 3D fragment libraries. Additionally, academic collaborations and initiatives like the European Lead Factory may provide access to unique compound collections with enhanced 3D character.[7]
Data Analysis & Interpretation
Q3.1: How do I interpret a Principal Moments of Inertia (PMI) plot?
A PMI plot is a triangular graph where the vertices represent idealized shapes:
-
Top-left vertex: Rod-like molecules (e.g., acetylene).[4]
-
Top-right vertex: Sphere-like molecules (e.g., adamantane).[4]
-
Bottom vertex: Disc-like molecules (e.g., benzene).[4]
The position of a compound on this plot indicates its shape. Compounds located away from the "rod-disc axis" (the line connecting the top-left and bottom vertices) are considered to have a more three-dimensional character.[3]
Q3.2: Is there a correlation between different 3D descriptors?
Studies have shown that there is not always a direct correlation between different 3D descriptors. For instance, a high Fsp3 value does not necessarily translate to a high PBF score.[3] Therefore, it is recommended to use a combination of descriptors to get a comprehensive understanding of a molecule's 3D properties.
Troubleshooting Guides
Problem 1: My lead compound is too planar.
Symptoms:
-
Low Fsp3 value.
-
PMI plot shows the compound lies on the rod-disc axis.
-
Low PBF score.
-
Poor solubility and potential for non-specific binding.
Possible Causes:
-
The core scaffold is aromatic and planar.
-
Substituents are predominantly sp2 hybridized.
-
Lack of stereocenters.
Solutions:
-
Introduce sp3-hybridized linkers: Replace planar linkers (e.g., alkynes, alkenes) with saturated alkyl chains.
-
Incorporate saturated rings: Introduce cyclohexane, piperidine, or other saturated ring systems.
-
Add stereocenters: The presence of chiral centers inherently introduces three-dimensionality.
-
Perform scaffold hopping: Systematically replace the planar core with known 3D scaffolds that maintain the necessary pharmacophoric elements.
Problem 2: Difficulty in synthesizing 3D analogues.
Symptoms:
-
Low yields in reactions aimed at creating 3D centers.
-
Difficulty in controlling stereochemistry.
-
Complex purification of diastereomers.
Possible Causes:
-
Steric hindrance around the reaction center.
-
Unfavorable reaction kinetics or thermodynamics for the desired 3D conformation.
-
Lack of appropriate chiral catalysts or auxiliaries.
Solutions:
-
Consult literature for robust synthetic methods: Explore established protocols for the synthesis of similar 3D structures.
-
Employ computational modeling: Use quantum mechanics or molecular mechanics calculations to predict reaction barriers and product stabilities.
-
Utilize Diversity-Oriented Synthesis (DOS): This approach is specifically designed to overcome challenges in synthesizing complex, 3D molecules.[5]
-
Consider a different synthetic route: A complete redesign of the synthetic pathway may be necessary to access the desired 3D architecture.
Experimental Protocols
Protocol 1: Computational Assessment of 3D Descriptors
This protocol outlines the steps to calculate Fsp3, PBF, and PMI for a given compound.
1. 3D Conformer Generation:
- Start with a 2D representation (e.g., SMILES string) of your molecule.
- Use a computational chemistry software package (e.g., RDKit, Pipeline Pilot) to generate a low-energy 3D conformer.[1] For example, using the CORINA program.[1]
2. Calculation of Fsp3:
- Identify all carbon atoms in the molecule.
- Determine the hybridization state of each carbon atom.
- Calculate Fsp3 using the formula:
- Fsp3 = (Number of sp3 hybridized carbons) / (Total number of carbon atoms)[3]
3. Calculation of Plane of Best Fit (PBF):
- Identify all heavy (non-hydrogen) atoms.
- Use a tool like RDKit to calculate the plane that minimizes the sum of the squared distances to all heavy atoms.
- The PBF value is the average distance of each heavy atom from this plane.[1][3]
4. Calculation of Principal Moments of Inertia (PMI):
- Calculate the moment of inertia tensor for the 3D conformer.
- Diagonalize the tensor to obtain the three principal moments of inertia (I1, I2, I3, where I1 ≤ I2 ≤ I3).[1]
- Normalize the PMI values to make them independent of molecular size by calculating the normalized principal moment of inertia ratios (NPR1 and NPR2):[8]
- NPR1 = I1 / I3
- NPR2 = I2 / I3
- These normalized ratios can then be plotted on a ternary PMI plot.
Data Presentation
Table 1: Key 3D Descriptors and Their Interpretation
| Descriptor | Description | Favorable Range for 3D Character |
| Fsp3 | Fraction of sp3 hybridized carbon atoms. | > 0.42[3] |
| PBF | Average distance of heavy atoms from the plane of best fit (in Å). | > 0.60[3] |
| PMI (NPR1, NPR2) | Normalized Principal Moments of Inertia ratios. | Points falling away from the rod-disc axis on the ternary plot. |
Visualizations
Caption: Workflow for optimizing the 3D character of lead compounds.
References
- 1. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Route to three-dimensional fragments using diversity-oriented synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. google.com [google.com]
- 7. Translation of innovative chemistry into screening libraries: an exemplar partnership from the European Lead Factory - Edelris [edelris.com]
- 8. Principal Moment of Intertia (PMI)-Derived Properties — NodePit [nodepit.com]
How to increase Fsp3 while maintaining synthetic accessibility
Welcome to the technical support center for medicinal and synthetic chemists. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols on the topic of increasing the fraction of sp3-hybridized carbons (Fsp3) in molecules while maintaining synthetic accessibility.
Frequently Asked Questions (FAQs)
Q1: What is Fsp3 and why is it important in drug discovery?
A1: Fsp3, or the fraction of sp3-hybridized carbons, is a molecular descriptor calculated as the number of sp3 carbons divided by the total carbon count in a molecule.[1] In medicinal chemistry, increasing Fsp3 is a key strategy to improve the developability of drug candidates.[1] Higher Fsp3 is associated with increased three-dimensionality, which can lead to improved aqueous solubility, better binding selectivity, and more favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] The push to move away from flat, sp2-rich molecules, which often plague modern screening libraries, is a core tenet of property-based drug design.[1][4]
Q2: What is a target Fsp3 value for a drug candidate?
A2: Analysis of investigational and approved drugs suggests that a discovery compound is more likely to succeed when its Fsp3 value is greater than 0.40.[1] This is a general guideline, and the optimal Fsp3 can vary depending on the target and therapeutic area.
Q3: What are the main challenges in increasing Fsp3?
A3: The primary challenge is balancing the increase in three-dimensional complexity with synthetic tractability. Synthesizing molecules with high Fsp3, especially those containing multiple stereocenters or complex ring systems like spirocycles, can be difficult and time-consuming.[5][6] Conventional cross-coupling methods often struggle with C(sp3)-rich fragments, requiring harsh conditions or unstable reagents. Furthermore, constructing quaternary stereocenters, a direct way to boost Fsp3, is a long-standing synthetic challenge due to steric hindrance.[5][6]
Q4: What are the primary strategies for increasing Fsp3?
A4: There are several key strategies:
-
Incorporate Saturated Ring Systems: Introducing partially saturated bicyclic or spirocyclic scaffolds is a highly effective method.[4][7][8] These scaffolds act as rigid, 3D cores for further derivatization.
-
Use C(sp3)-Rich Fragments: Modern synthetic methods, such as redox-neutral cross-coupling, allow for the efficient installation of small, sp3-rich fragments (e.g., methyl, cyclopropyl, oxetanyl) onto aromatic cores.
-
Fragment-Based Drug Discovery (FBDD): This approach uses small, sp3-rich fragments as starting points, which are then grown or linked to build a more complex and potent molecule with desirable 3D characteristics.[9]
-
Diversity-Oriented Synthesis (DOS): DOS strategies can generate libraries of structurally diverse and complex molecules, often with high Fsp3, from simple starting materials.[4]
-
Create Quaternary Stereocenters: Advanced catalytic methods can now be used to construct all-carbon quaternary stereocenters, which significantly enhance the Fsp3 character of a molecule.[5][6]
Q5: How can computational tools help in designing high-Fsp3 molecules?
A5: Computational chemistry is essential for designing high-Fsp3 molecules efficiently. Platforms like Schrödinger's LiveDesign allow for the in-silico evaluation of properties like solubility and binding affinity as molecular complexity increases.[10][11] These tools enable researchers to prioritize synthetic targets by predicting which modifications are most likely to improve drug-like properties without creating insurmountable synthetic challenges.[12] Web-based tools can also assist in ligand design and enumeration of R-groups to explore chemical space rapidly.[13][14]
Troubleshooting Guides
Issue 1: Low yields when introducing C(sp3)-rich fragments via traditional cross-coupling.
Troubleshooting Steps:
-
Assess Reagent Stability: Traditional methods like Suzuki or Negishi couplings often use organometallic reagents that are unstable. Consider switching to more robust alternatives.
-
Employ Modern Reagents: A recently developed "toolbox" of sulfonyl hydrazide reagents facilitates redox-neutral, nickel-catalyzed radical cross-coupling. These reagents are bench-stable, crystalline solids and do not require harsh conditions, exogenous redox agents, or precious metals.
-
Optimize Reaction Conditions: Ensure that reaction conditions are strictly anhydrous and deoxygenated if using sensitive catalysts or reagents.
-
Consider a Different Coupling Strategy: If direct coupling is failing, a multi-step sequence might be necessary, though less ideal. Evaluate if the fragment can be incorporated earlier in the synthetic route.
Issue 2: Synthetic route to a desired 3D scaffold is too long and complex.
Troubleshooting Steps:
-
Use Diversity-Oriented Synthesis (DOS): DOS approaches are designed to create significant molecular complexity from simple starting materials in a few steps.[4] Look for cascade reactions that can form multiple rings or stereocenters in a single operation.
-
Incorporate Spirocycles: The synthesis of bis-spirocyclic scaffolds, while appearing complex, can often be achieved through efficient multi-component reactions. For example, the synthesis of bis-spiro-oxazolidines can be achieved in a few high-yielding steps from simple aliphatic ketones.[8]
-
Leverage Natural Product Scaffolds: Many natural products feature complex, sp3-rich cores.[8] Synthetic procedures inspired by natural product synthesis can provide robust pathways to novel 3D scaffolds.
Issue 3: Difficulty in creating quaternary stereocenters.
Troubleshooting Steps:
-
Explore Decyanative Cross-Coupling: A powerful method for creating quaternary centers is the palladium-catalyzed asymmetric decyanative allylation of tertiary nitriles.[5][6] This technique transforms readily available nitriles into enantioenriched compounds with quaternary centers under mild conditions.[5]
-
Optimize Ligand Choice: The success of asymmetric catalysis is highly dependent on the chiral ligand. For the decyanative allylation, newly developed chiral ligands are crucial for achieving high enantioselectivity.[5]
-
Substrate Compatibility: Ensure your substrate is compatible with the chosen method. The decyanative allylation has shown broad scope across malononitriles, α-cyano indolinones, and α-cyano lactones.[5]
Data Presentation
Table 1: Impact of Increasing Fsp3 on Physicochemical Properties
| Property | Impact of Increasing Fsp3 | Rationale |
| Aqueous Solubility | Generally Increases | Reduced planarity and crystal packing energy disrupt the solid state, favoring dissolution.[1] |
| Lipophilicity (LogP) | Generally Decreases | Saturated carbons are less lipophilic than aromatic carbons. |
| Melting Point | Generally Decreases | Less efficient crystal packing of non-planar molecules leads to lower melting points.[4] |
| Metabolic Stability | Generally Increases | Saturated carbons offer fewer sites for oxidative metabolism compared to aromatic rings. |
| Binding Selectivity | Generally Increases | A well-defined 3D shape allows for more precise and specific interactions with a biological target.[8] |
Table 2: Comparison of Synthetic Methods for C(sp3) Fragment Incorporation
| Method | Reagent Type | Conditions | Advantages | Disadvantages |
| Kumada/Negishi Coupling | Grignard/Organozinc | Harsh, requires strong base | Well-established | Unstable reagents, poor functional group tolerance |
| Suzuki Coupling | Organoboron | Mild, catalytic | Good functional group tolerance | Unstable C(sp3) boronic acids |
| Redox-Neutral Ni-Catalysis | Sulfonyl Hydrazide | Mild, redox-neutral | Bench-stable reagents, excellent scope, no extra oxidants/reductants | Newer method, catalyst may require screening |
Experimental Protocols
Protocol 1: Redox-Neutral C(sp3)–C(sp2) Cross-Coupling
Based on the methodology for using sulfonyl hydrazide reagents.
Objective: To couple a C(sp3)-rich fragment (e.g., cyclobutyl) onto an aryl halide.
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
Cyclobutanesulfonyl hydrazide (1.5 equiv)
-
NiCl2(glyme) (10 mol%)
-
4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy) (10 mol%)
-
Sodium Iodide (NaI) (2.0 equiv)
-
Anhydrous solvent (e.g., DMA or NMP)
Procedure:
-
To an oven-dried vial, add the (hetero)aryl halide, cyclobutanesulfonyl hydrazide, NiCl2(glyme), dtbbpy, and NaI.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Bis-Spiro-Oxazolidine Scaffold
Based on the methodology for creating Fsp3-rich bis-spirocyclic frameworks.[8]
Objective: To synthesize a bis-spiro-oxazolidine from an aliphatic ketone.
Step A: Cyanation of Ketone
-
Dissolve the aliphatic ketone (e.g., N-Boc-4-piperidone) (1.0 equiv) in a suitable solvent like methanol.
-
Add potassium cyanide (KCN) (1.2 equiv) and magnesium chloride (MgCl2) (0.5 equiv).
-
Stir the mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify to obtain the cyanohydrin intermediate.
Step B: Acidic Hydrolysis
-
Add the cyanohydrin intermediate to concentrated hydrochloric acid (37% HCl).
-
Heat the mixture at 100 °C for 4 hours.
-
Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product to obtain the α-hydroxy acid.
Step C: Bis-Spirocyclization
-
Dissolve the α-hydroxy acid (1.0 equiv) and an amino alcohol (e.g., 2-amino-2-methyl-1-propanol) (1.1 equiv) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After 12 hours, cool the reaction, concentrate, and purify by column chromatography to yield the final bis-spiro-oxazolidine product.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for designing and synthesizing high-Fsp3 molecules.
Impact of Fsp3 on Drug Properties
Caption: Relationship between increasing Fsp3 and key drug properties.
Experimental Workflow for Ni-Catalyzed Cross-Coupling
Caption: Step-by-step workflow for redox-neutral C(sp3) cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug design using fragments - ISCR highlighted @CNRS Chimie news | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness
In the landscape of modern drug discovery, the early identification of promising lead compounds with favorable pharmacokinetic and pharmacodynamic profiles is paramount. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, play a pivotal role in this process. Among these, the fraction of sp3 hybridized carbons (Fsp3) has emerged as a significant predictor of clinical success, often complementing or even outperforming traditional descriptors. This guide provides a comprehensive comparison of Fsp3 with other widely used molecular descriptors, supported by available data and experimental methodologies.
Introduction to Molecular Descriptors for Drug-Likeness
The concept of "drug-likeness" is a qualitative assessment of how a compound's properties align with those of known drugs. This is often quantified using various molecular descriptors. The most well-known set of guidelines is Lipinski's Rule of Five, which focuses on molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While these rules have been instrumental, the increasing complexity of drug targets and the need for novel chemical matter have led to the exploration of additional descriptors, such as Fsp3, which captures the three-dimensional complexity of a molecule.
Fsp3: A Measure of Molecular Complexity and Saturation
Fsp3 is defined as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms in a molecule. A higher Fsp3 value indicates a greater degree of saturation and three-dimensionality, moving away from the "flat" structures often associated with aromatic rings. Research has shown a strong correlation between higher Fsp3 values and increased clinical success rates, improved solubility, and reduced off-target promiscuity.[1][2]
Comparative Analysis of Molecular Descriptors
The following table summarizes the quantitative comparison of Fsp3 with other key molecular descriptors based on their utility in predicting drug-likeness.
| Descriptor | Definition | Optimal Range for Drug-Likeness | Key Insights and Comparative Performance |
| Fsp3 | Fraction of sp3 hybridized carbons | ≥ 0.42[2][3] | Higher Fsp3 is associated with increased clinical success rates and improved solubility.[4] In one study, 84% of launched drugs were found to satisfy either a specific Shadow index or the Fsp3 criteria.[1][2] It often outperforms 2D descriptors in predicting off-target promiscuity.[1] |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | ≤ 500 Da (Lipinski's Rule)[5][6] | While a foundational descriptor, many successful drugs, particularly in the "beyond Rule of 5" space, exceed this limit.[5] It is a simple but often crude measure of drug-likeness. |
| logP | The logarithm of the partition coefficient between octanol and water, measuring lipophilicity. | ≤ 5 (Lipinski's Rule)[5] | A critical parameter for membrane permeability and solubility. However, logD (the distribution coefficient at a specific pH) is often considered a more accurate predictor of bioavailability for ionizable compounds.[5] |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | ≤ 140 Ų (Veber's Rule)[7] | TPSA is a good predictor of oral bioavailability and blood-brain barrier penetration. Its predictive power can sometimes be limited for molecules with significant intramolecular hydrogen bonding, where the "exposed" polar surface area may differ.[8] |
| Combined Descriptors | Using multiple descriptors in a predictive model. | Varies by model | A study comparing a model with nine descriptors (including Lipinski's rules) to a model with only Lipinski's four descriptors showed a significant improvement in classification accuracy from 82.48% to 96.1%.[9] This highlights the synergistic effect of combining multiple descriptors. |
Experimental Protocols
The calculation and application of these molecular descriptors in a drug discovery workflow typically follow a standardized computational protocol.
1. Compound Library Preparation:
-
Input: A library of chemical structures in a format such as SDF (Structure-Data File) or SMILES (Simplified Molecular-Input Line-Entry System).
-
Curation: The library is curated to remove duplicates, salts, and counterions, and to standardize tautomeric and protonation states. This ensures consistency and accuracy in descriptor calculation.
2. Descriptor Calculation:
-
Software: Open-source cheminformatics toolkits like RDKit or commercial software packages are used to calculate a wide range of molecular descriptors.
-
Fsp3 Calculation: The number of sp3 hybridized carbon atoms is counted and divided by the total number of carbon atoms in the molecule.
-
MW, logP, and TPSA Calculation: These descriptors are calculated using established algorithms within the chosen software. For instance, logP is often calculated using methods like Crippen's fragmentation approach (ClogP).
3. Filtering and Analysis:
-
Rule-Based Filtering: Compounds are filtered based on predefined rules, such as Lipinski's Rule of Five or specific Fsp3 thresholds.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Descriptors are used as independent variables in QSAR models to predict the biological activity or properties of compounds.[1]
-
Machine Learning: Advanced machine learning models can be trained on datasets of known drugs and non-drugs, using molecular descriptors as features, to classify new compounds as "drug-like" or "non-drug-like".[9]
Visualization of the Drug Discovery Workflow
The following diagram illustrates the logical flow of applying molecular descriptors in a typical computational drug discovery pipeline.
A workflow for applying molecular descriptors in drug discovery.
Conclusion
While traditional molecular descriptors like those in Lipinski's Rule of Five provide a valuable baseline for assessing drug-likeness, the inclusion of descriptors that capture molecular complexity and three-dimensionality, such as Fsp3, offers a more nuanced and often more predictive approach. The trend in drug discovery is moving towards multi-parameter optimization, where a combination of descriptors is used to guide the selection and design of new drug candidates. As computational power and machine learning algorithms continue to advance, the sophisticated use of a diverse set of molecular descriptors, including Fsp3, will be increasingly critical for navigating the complex chemical space and improving the efficiency and success rate of drug development.
References
- 1. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 2. A review on machine learning approaches and trends in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftloscience.com [ftloscience.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5) Drug Candidates - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Navigating Chemical Space: A Comparative Guide to Fsp3 Values Across Diverse Compound Classes
For researchers, scientists, and professionals in drug development, the journey from a hit compound to a clinical candidate is fraught with challenges. A key parameter that has emerged as a critical indicator of success in this journey is the fraction of sp3-hybridized carbons (Fsp3). This guide provides an objective comparison of Fsp3 values across various compound classes, supported by experimental data and detailed methodologies, to aid in the design and selection of more effective therapeutic agents.
The three-dimensionality of a molecule, often quantified by its Fsp3 value, plays a pivotal role in its biological activity and pharmacokinetic properties. A higher Fsp3 value is generally associated with increased solubility, improved metabolic stability, and a greater likelihood of clinical success. This is attributed to the more complex and less planar structures of sp3-rich compounds, which can lead to more specific and higher-affinity interactions with biological targets.
Comparative Analysis of Fsp3 Values
To provide a clear perspective on the distribution of Fsp3 across different categories of small molecules, the following table summarizes the average values for several key compound classes. These values have been compiled from various cheminformatics studies and highlight the distinct structural characteristics of each class.
| Compound Class | Average Fsp3 Value | Key Characteristics |
| Natural Products | High (Generally > 0.5) | Structurally complex, high degree of stereochemical diversity, often possess biological activity. |
| FDA-Approved Drugs | ~ 0.47 | Represents successful therapeutic agents with favorable ADMET properties.[1][2] |
| Hit Compounds | ~ 0.36 | Initial screening hits, often with lower molecular complexity.[1][2] |
| Fragment Libraries | Variable (Fsp3-rich libraries > 0.47) | Small molecules for fragment-based drug discovery; some libraries are specifically designed for high Fsp3 content.[3] |
| Synthetic Molecules | Lower (Varies widely) | Can range from flat, aromatic structures to more complex, sp3-rich scaffolds depending on the synthetic design. |
Experimental Protocol: Calculation of Fsp3
The fraction of sp3-hybridized carbons (Fsp3) is a readily calculable molecular descriptor. The most common method for its determination involves computational analysis of a molecule's 2D or 3D structure. The following protocol outlines the steps to calculate Fsp3 using the open-source cheminformatics toolkit, RDKit, in a Python environment.
Objective: To calculate the Fsp3 value for a given molecule from its SMILES representation.
Materials:
-
A computer with Python and the RDKit library installed.
-
A list of molecules with their corresponding SMILES (Simplified Molecular Input Line Entry System) strings.
Procedure:
-
Import Necessary Libraries:
-
Define the Fsp3 Calculation Function:
-
Process a List of Molecules:
Expected Output:
This protocol provides a straightforward and reproducible method for calculating Fsp3, enabling researchers to assess and compare the three-dimensionality of their compounds.
The Role of Fsp3 in the Drug Discovery Workflow
The strategic consideration of Fsp3 is integral to modern drug discovery pipelines. From the initial design of screening libraries to the optimization of lead candidates, maintaining an appropriate level of molecular three-dimensionality can significantly enhance the probability of success. The following diagram illustrates a typical workflow where Fsp3 analysis is incorporated.
This workflow highlights how a focus on Fsp3 during library design can lead to the identification of more promising hit compounds. Subsequent optimization of these hits with a conscious effort to maintain or increase Fsp3 can lead to lead candidates with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ultimately increasing the likelihood of selecting a successful clinical candidate. By integrating Fsp3 analysis into the decision-making process, researchers can more effectively navigate the complexities of chemical space and accelerate the development of novel therapeutics.
References
The Rise of 3D Structures: Fsp3 as a Key Predictor of Clinical Success in Drug Development
The fraction of sp3 hybridized carbons (Fsp3), a measure of a molecule's three-dimensional character, is increasingly being validated as a critical predictor of clinical success in drug development. An analysis of compounds progressing through clinical trials reveals a clear trend: molecules with higher Fsp3 values are more likely to navigate the complex journey from discovery to market approval. This guide provides a comparative analysis of Fsp3 against other established molecular descriptors, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
A growing body of evidence indicates that embracing molecular complexity and three-dimensionality, as quantified by Fsp3, can significantly enhance the probability of a drug candidate's success. This is attributed to a range of improved properties, including better solubility, more specific binding to biological targets, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Fsp3 in Context: A Comparative Analysis
While traditional "drug-likeness" rules, such as Lipinski's Rule of Five, have long guided medicinal chemists, the industry is recognizing the limitations of these 2D-centric parameters. An overemphasis on properties like low molecular weight and lipophilicity (LogP) has, in some cases, led to a "molecular flattening" of compound libraries, steering them away from the structural complexity often found in natural products, which historically have been a rich source of successful drugs.
To objectively assess the predictive power of Fsp3, it is essential to compare it with other key physicochemical properties across the different stages of drug development. The following table summarizes typical median values for several important descriptors for compounds in various phases of clinical trials and for those that have received FDA approval.
| Molecular Descriptor | Preclinical | Phase I | Phase II | Phase III | Approved Drugs |
| Fsp3 (Fraction of sp3 carbons) | ~0.36 | ~0.40 | ~0.43 | ~0.45 | ~0.47 |
| Molecular Weight (MW) | < 500 | < 500 | < 500 | < 500 | ~400 |
| Lipophilicity (ClogP) | < 5 | < 5 | < 4.5 | < 4 | ~3 |
| Aromatic Ring Count | > 3 | ~3 | ~2.8 | ~2.5 | ~2 |
| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | ≤ 5 | ≤ 5 | ~2 |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | ≤ 9 | ≤ 8 | ~4 |
| Rotatable Bonds | ≤ 10 | ≤ 8 | ≤ 7 | ≤ 6 | ~5 |
Note: The values in this table are approximate medians compiled from multiple sources and are intended to illustrate general trends.
As the data illustrates, there is a discernible increase in the median Fsp3 value as compounds progress through clinical trials and ultimately gain approval. Conversely, properties such as the number of aromatic rings tend to decrease. This suggests a "natural selection" process within the drug development pipeline, favoring molecules with greater saturation and three-dimensionality.
Experimental Validation: A Methodological Overview
Validating molecular descriptors like Fsp3 as predictors of clinical success typically involves a retrospective analysis of large datasets of compounds with known clinical outcomes. The following outlines a general experimental protocol for such a study.
Experimental Protocol: Retrospective Validation of Clinical Success Predictors
1. Data Curation:
- Objective: To compile a comprehensive and accurately annotated dataset of small molecule drug candidates.
- Procedure:
- Aggregate compound structures and their corresponding clinical development status (e.g., preclinical, Phase I, Phase II, Phase III, approved, withdrawn) from reputable databases such as the FDA's drug approval database, ClinicalTrials.gov, and specialized pharmaceutical data providers.
- For each compound, obtain its 2D and 3D structural information.
- Standardize and clean the chemical structures to ensure consistency (e.g., handling of salts, tautomers, and stereoisomers).
2. Descriptor Calculation:
- Objective: To calculate a wide range of physicochemical and structural descriptors for each molecule in the dataset.
- Procedure:
- Utilize computational chemistry software (e.g., RDKit, Schrödinger Suite) to calculate the following descriptors for each molecule:
- Fsp3: Fraction of sp3 hybridized carbons.
- Molecular Weight (MW): The mass of the molecule.
- Lipophilicity (LogP/LogD): The octanol-water partition coefficient.
- Aromatic Ring Count: The number of aromatic rings.
- Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of hydrogen bond donor and acceptor atoms.
- Topological Polar Surface Area (TPSA): A measure of a molecule's polarity.
- Number of Rotatable Bonds (NRB): A measure of molecular flexibility.
- Other relevant 2D and 3D descriptors.
3. Statistical Analysis and Model Building:
- Objective: To identify statistically significant correlations between molecular descriptors and clinical success and to build predictive models.
- Procedure:
- Divide the dataset into training and test sets.
- Perform statistical analyses (e.g., t-tests, ANOVA) to compare the distributions of each descriptor across the different clinical phases and outcomes (successful vs. failed).
- Employ machine learning algorithms (e.g., logistic regression, random forest, support vector machines) to build classification models that predict the likelihood of a compound reaching a certain clinical milestone based on its molecular descriptors.
- Evaluate the performance of the models using metrics such as the area under the receiver operating characteristic curve (AUC-ROC), accuracy, sensitivity, and specificity.
- Identify the most important features (descriptors) in the predictive models to understand their relative contributions to clinical success.
4. Validation and Interpretation:
- Objective: To validate the predictive models and interpret the findings in a medicinal chemistry context.
- Procedure:
- Validate the final model on an independent, external dataset of compounds with known clinical outcomes.
- Analyze the trends and relationships identified to derive guiding principles for drug design. For example, establish optimal Fsp3 ranges for different therapeutic areas or target classes.
- Publish the findings, including the curated dataset, methodologies, and validated models, to contribute to the collective knowledge of the drug discovery community.
Visualizing the Workflow and Rationale
To better illustrate the process of validating Fsp3 and other predictors, the following diagrams, generated using Graphviz, depict the experimental workflow and the underlying logical relationship between molecular properties and clinical outcomes.
Caption: Experimental workflow for validating clinical success predictors.
Caption: Relationship between molecular properties and clinical success.
The Three-Dimensional Advantage: How Higher Fsp3 Correlates with Enhanced Target Selectivity
A growing body of evidence in drug discovery suggests a strong correlation between a higher fraction of sp3-hybridized carbons (Fsp3) in drug candidates and improved target selectivity. Molecules with greater three-dimensionality, a direct consequence of increased Fsp3, tend to exhibit more precise interactions with their intended biological targets, thereby reducing off-target effects and enhancing their therapeutic window. This guide provides an objective comparison of this principle with supporting experimental data, detailed methodologies, and visual representations of the underlying concepts.
The shift from flat, aromatic-rich compounds to more saturated, three-dimensional molecules marks a significant evolution in medicinal chemistry. The Fsp3 metric, calculated as the number of sp3-hybridized carbon atoms divided by the total carbon count, has emerged as a key descriptor in this paradigm shift.[1] A higher Fsp3 value generally correlates with improved clinical success rates, which may be attributed to enhanced solubility and the ability of these molecules to occupy more complex and specific binding pockets.[2]
The Structural Basis for Improved Selectivity
Increased molecular saturation, as measured by Fsp3, leads to more rigid and conformationally constrained molecules.[3][4] This rigidity reduces the entropic penalty of binding and allows for more precise, stereochemically defined interactions with the target protein.[3] In contrast, flatter, more flexible molecules with low Fsp3 can adapt to multiple binding sites on various proteins, leading to promiscuous binding and potential off-target toxicity.[5]
Case Study: RORγ Inhibitors
A compelling example of the Fsp3 principle in action is the development of Retinoid-related Orphan Receptor gamma (RORγ) inhibitors. In a study by Hirata et al., lead optimization was guided by two key metrics: ligand efficiency (LE) and Fsp3. The initial hit compound was relatively flat, with a low Fsp3 of 0.24, and suffered from significant inhibition of Cytochrome P450 (CYP) enzymes, a common off-target effect.[6]
By systematically increasing the Fsp3 of the inhibitor series, the researchers observed a significant improvement in metabolic stability and a reduction in CYP inhibition, ultimately leading to the discovery of a selective and orally efficacious RORγ inhibitor.[6]
| Compound | Fsp3 | RORγ IC50 (nM) | CYP2C9 Inhibition (%) | CYP2D6 Inhibition (%) | CYP3A4 Inhibition (%) |
| Hit 1 | 0.24 | 100 | 85 | 70 | 90 |
| Analog 3a | 0.33 | 80 | 60 | 55 | 75 |
| Lead 3z | 0.55 | 10 | <10 | <5 | <15 |
Table 1: Correlation of Fsp3 with RORγ Potency and CYP Inhibition. Data adapted from Hirata et al.[6]
Experimental Protocols
Determination of Fsp3
The fraction of sp3-hybridized carbons (Fsp3) is a calculated molecular descriptor.
Methodology:
-
Structure Input: The 2D or 3D structure of the molecule is provided as a SMILES string or in a standard chemical file format (e.g., SDF, MOL).
-
Atom Typing: A computational algorithm identifies the hybridization state of each carbon atom in the molecule.
-
Calculation: The number of sp3-hybridized carbon atoms is counted and divided by the total number of carbon atoms.
-
Formula: Fsp3 = (Number of sp3 carbons) / (Total number of carbons)
-
This calculation is typically performed using cheminformatics software such as RDKit, Pipeline Pilot, or other molecular modeling packages.[7]
Target Selectivity Profiling (e.g., CYP Inhibition Assay)
Assessing the selectivity of a compound involves screening it against a panel of relevant off-targets. Cytochrome P450 (CYP) enzymes are a common panel for evaluating metabolic liabilities and off-target interactions.
Methodology:
-
Enzyme Preparation: Recombinant human CYP enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) are used.
-
Substrate Incubation: A fluorescent or luminescent probe substrate specific to each CYP isozyme is incubated with the enzyme in the presence and absence of the test compound.
-
Signal Detection: The metabolic activity of the enzyme is measured by detecting the fluorescent or luminescent signal produced from the metabolism of the probe substrate.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the signal in the control (no compound).
Conclusion
The strategic increase of Fsp3 is a valuable tool in modern drug design for enhancing target selectivity. By moving towards more three-dimensional and structurally complex molecules, medicinal chemists can design compounds that fit more precisely into their intended binding sites, thereby minimizing interactions with off-targets. This approach not only improves the safety profile of drug candidates but also increases the likelihood of their successful clinical development. The case of RORγ inhibitors clearly demonstrates that a prospective focus on increasing Fsp3 can effectively mitigate issues like CYP inhibition, leading to the discovery of potent and selective therapeutics.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 6. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Dimensional Advantage: Natural Products Outshine Synthetic Molecules in Drug Discovery
A comparative analysis of the fraction of sp3-hybridized carbons (Fsp3) reveals a significant structural distinction between natural products and synthetic molecules, with natural products consistently demonstrating a higher degree of three-dimensional complexity. This key difference is increasingly recognized as a critical factor for success in drug discovery, correlating with improved bioactivity and clinical outcomes.
Natural products, the evolutionary-refined products of living organisms, have historically been a cornerstone of drug discovery, yielding numerous therapeutic agents.[1][2] A growing body of evidence suggests that their therapeutic success is, in part, attributable to their distinct structural properties, particularly their higher fraction of sp3-hybridized carbons (Fsp3).[3] Fsp3 is a measure of a molecule's three-dimensionality, calculated as the number of sp3-hybridized carbon atoms divided by the total carbon count.[3][4] In contrast, synthetic molecules, especially those in large screening libraries, have often been characterized by a higher proportion of flat, aromatic sp2-hybridized systems, a feature sometimes referred to as "flatland."[4]
An analysis of various compound collections consistently shows that natural products and drugs derived from them possess higher average Fsp3 values compared to purely synthetic drugs and compounds in commercial screening libraries.[1][3] This increased three-dimensionality is associated with several advantages in drug development, including enhanced binding selectivity and a greater ability to interact with the complex three-dimensional structures of biological targets.[1] Furthermore, studies have shown a correlation between higher Fsp3 and a greater likelihood of a compound successfully progressing through clinical trials to become an approved drug.[3][5]
Comparative Analysis of Fsp3 Across Chemical Libraries
To illustrate the disparity in Fsp3 between natural and synthetic compounds, the following table summarizes representative data from cheminformatics analyses of various chemical libraries.
| Compound Class | Average Fsp3 | Key Observations | Reference |
| Natural Products (NP) | Higher | Consistently exhibit greater 3D complexity. | [3] |
| Natural Product-Derived Drugs (ND) | Higher | Retain the 3D character of their natural precursors. | [3] |
| Synthetic Drugs (S) | Lower | Tend to be more aromatic and less complex. | [3] |
| Natural Product-Inspired Synthetics (S*) | Intermediate | Bridge the gap between natural and purely synthetic molecules. | [3] |
| Commercial Screening Compounds | Lower | Often dominated by flat, two-dimensional structures. | [3] |
The Significance of Fsp3 in Drug Development
The emphasis on increasing the Fsp3 of synthetic molecules in modern drug discovery stems from the recognition that three-dimensional shape is a crucial determinant of biological activity. A higher Fsp3 count often leads to a more rigid and defined molecular architecture, which can result in more specific and potent interactions with protein targets.[6] This "escape from flatland" is a strategic approach to improve the quality and success rate of new drug candidates.[4]
The workflow for leveraging Fsp3 in drug discovery often begins with the analysis of natural product scaffolds, which serve as inspiration for the design of novel synthetic molecules with enhanced three-dimensionality.
Experimental and Computational Protocols
The calculation of Fsp3 is a straightforward cheminformatic method that can be applied to large chemical databases.
Experimental Protocol: Fsp3 Calculation
-
Input Data: A chemical structure file format (e.g., SDF, SMILES) containing the molecules of interest.
-
Software: A cheminformatics toolkit such as RDKit, ChemAxon, or MOE.
-
Procedure: a. For each molecule in the dataset, iterate through all atoms. b. Identify all carbon atoms. c. For each carbon atom, determine its hybridization state (sp, sp2, sp3). d. Count the number of sp3-hybridized carbon atoms. e. Count the total number of carbon atoms. f. Calculate the Fsp3 using the formula: Fsp3 = (Number of sp3 carbons) / (Total number of carbons)
-
Output: A numerical value for Fsp3 for each molecule, allowing for statistical analysis and comparison across different datasets.
The logical relationship between molecular properties and drug development success can be visualized as a decision-making pathway.
References
- 1. Cheminformatic Analysis of Natural Product-based Drugs and Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
The Impact of Fsp3 on Binding Affinity and Potency: A Comparative Guide
In the landscape of modern drug discovery, the concept of molecular complexity, often quantified by the fraction of sp3 hybridized carbons (Fsp3), has emerged as a critical parameter in optimizing the binding affinity and potency of small molecule drug candidates. An increased Fsp3 count, signifying a more three-dimensional molecular architecture, is frequently associated with improved physicochemical properties and enhanced biological activity. This guide provides a comparative analysis of the influence of Fsp3 on binding affinity and potency, supported by experimental data and detailed methodologies.
The Fsp3 Advantage: Moving Beyond "Flatland"
Historically, drug discovery efforts have often yielded relatively flat, aromatic-rich molecules. While these compounds can exhibit high affinity for their targets, they may also suffer from poor solubility, high metabolic turnover, and off-target effects. The "escape from flatland" philosophy in medicinal chemistry advocates for the deliberate incorporation of sp3-rich scaffolds to overcome these limitations. A higher Fsp3 value generally correlates with:
-
Improved Solubility: The increased saturation and three-dimensionality of high-Fsp3 compounds can disrupt crystal lattice packing and improve solvation.
-
Enhanced Target Engagement: The rigid and defined three-dimensional shapes of sp3-rich molecules can lead to more specific and higher-affinity interactions with the complex topographies of protein binding sites.
-
Reduced Promiscuity: Increased conformational rigidity can limit binding to unintended off-targets, leading to a better safety profile.
-
Improved Metabolic Stability: The presence of fewer aromatic rings, which are common sites of metabolic oxidation, can enhance a compound's metabolic stability.
Comparative Analysis of Fsp3 and Potency
The following tables present quantitative data from published studies, illustrating the impact of increasing Fsp3 on the potency of small molecule inhibitors targeting different protein classes.
Case Study 1: RORγ Inhibitors
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor and a key therapeutic target for autoimmune diseases. In a study by Hirata et al., a systematic exploration of the structure-activity relationship (SAR) of RORγ inhibitors was conducted with a focus on improving drug-like properties, including Fsp3.[1][2][3]
| Compound | R1 Substituent | Fsp3 | RORγ IC50 (nM) |
| 1 | Phenyl | 0.24 | 850 |
| 2a | Cyclopropyl | 0.38 | 250 |
| 2b | Cyclobutyl | 0.42 | 180 |
| 2c | Cyclopentyl | 0.45 | 150 |
| 2d | Cyclohexyl | 0.48 | 120 |
| 3 | Tetrahydropyran | 0.55 | 80 |
Data extracted from Hirata, K. et al. ACS Med Chem Lett. 2016, 7 (1), 23–27.
The data clearly demonstrates that as the Fsp3 of the R1 substituent increases, the inhibitory potency against RORγ improves significantly. The transition from a flat phenyl ring (Fsp3 = 0.24) to a three-dimensional tetrahydropyran ring (Fsp3 = 0.55) results in a more than 10-fold increase in potency.
Case Study 2: Kinase Inhibitors
Experimental Protocols for Measuring Binding Affinity and Potency
Accurate assessment of binding affinity and potency is paramount in drug discovery. The following are detailed methodologies for key experiments used to quantify these parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., a small molecule) and an analyte (e.g., a protein) immobilized on a sensor surface.
Experimental Workflow:
Figure 1: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Detailed Methodology:
-
Immobilization: The target protein is typically immobilized on a CM5 sensor chip via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
Equilibration: The system is equilibrated with a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) at a constant flow rate (e.g., 10 µL/min).
-
Association: The small molecule inhibitor (analyte) is serially diluted in the running buffer to a range of concentrations (e.g., 0.1 nM to 10 µM). Each concentration is injected over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Dissociation: Following the association phase, the running buffer is flowed over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the compound.
-
Regeneration: If necessary, a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) is injected to remove any remaining bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow:
Figure 2: Experimental workflow for an Isothermal Titration Calorimetry (ITC) assay.
Detailed Methodology:
-
Sample Preparation: The protein and small molecule ligand are dialyzed extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects. Samples are degassed immediately before use.
-
Concentrations: The protein concentration in the sample cell is typically 10-20 times the expected KD, and the ligand concentration in the syringe is 10-15 times the protein concentration.
-
Titration: The experiment is performed at a constant temperature (e.g., 25°C). A series of 1-2 µL injections of the ligand solution are made into the protein solution in the sample cell (typically 200-300 µL) at regular intervals (e.g., 150 seconds).
-
Control Experiment: A control titration of the ligand into the buffer alone is performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time. It is particularly useful for high-throughput screening and kinetic analysis.
Experimental Workflow:
Figure 3: Experimental workflow for a Bio-Layer Interferometry (BLI) assay.
Detailed Methodology:
-
Sensor Hydration: Streptavidin (SA) biosensors are hydrated in the assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
-
Ligand Loading: A biotinylated version of the target protein is diluted in the assay buffer (e.g., to 10-20 µg/mL) and loaded onto the SA biosensors for a defined time to achieve an optimal loading level.
-
Baseline: The loaded biosensors are moved to wells containing only the assay buffer to establish a stable baseline for 60-120 seconds.
-
Association: The biosensors are then moved to wells containing a serial dilution of the small molecule analyte in the assay buffer. The association is monitored for 120-300 seconds.
-
Dissociation: Finally, the biosensors are transferred back to the baseline wells (containing only assay buffer) to monitor the dissociation for 300-600 seconds.
-
Data Analysis: The resulting sensorgrams are reference-subtracted (using a biosensor with no loaded ligand) and fitted to a 1:1 binding model to determine the ka, kd, and KD.
The Logical Path to Improved Drug Candidates
The deliberate increase of Fsp3 is a rational design strategy aimed at improving the overall quality of a drug candidate. The following diagram illustrates the logical relationship between increasing molecular three-dimensionality and achieving desirable drug-like properties.
Figure 4: The logical impact of increasing Fsp3 on key drug properties.
Conclusion
The strategic incorporation of sp3-rich fragments to increase the Fsp3 of lead compounds is a powerful approach in modern medicinal chemistry. As demonstrated by the provided case study and the underlying principles of molecular recognition, a higher degree of three-dimensionality can lead to significant improvements in binding affinity and potency. By leveraging sophisticated biophysical techniques such as SPR, ITC, and BLI, researchers can accurately quantify these improvements and make data-driven decisions in the optimization of novel drug candidates. The continued focus on exploring and exploiting three-dimensional chemical space holds great promise for the development of safer and more effective medicines.
References
Fsp3: A Compass for Navigating the Uncharted Territories of Chemical Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with therapeutic potential is a journey into vast and complex chemical space. A key metric that has emerged as a valuable guide in this exploration is the fraction of sp3 hybridized carbons (Fsp3). This guide provides a comprehensive comparison of Fsp3 with other metrics for evaluating scaffold novelty, supported by experimental context and methodologies, to aid in the strategic design of next-generation therapeutics.
The three-dimensionality of a molecule, often correlated with its Fsp3 character, is increasingly recognized as a critical attribute for successful drug candidates. Molecules rich in sp3 centers tend to exhibit improved solubility, reduced off-target promiscuity, and enhanced binding affinity through better shape complementarity with biological targets. This has led to a shift away from predominantly flat, aromatic structures towards more complex, three-dimensional scaffolds.
Comparing the Navigational Tools: Fsp3 and Its Alternatives
While Fsp3 is a simple and intuitive metric, a variety of other descriptors are employed to capture the nuances of molecular complexity and novelty. The following table provides a comparative overview of Fsp3 and its alternatives.
| Metric | Description | Strengths | Limitations |
| Fsp3 (Fraction of sp3 Carbons) | The ratio of sp3 hybridized carbon atoms to the total number of carbon atoms in a molecule.[1] | Simple to calculate and interpret. Correlates with improved physicochemical properties and clinical success rates.[1][2] | Does not account for heteroatoms or the overall molecular shape. A high Fsp3 does not guarantee 3D complexity. |
| Radius of Gyration | A measure of the spatial distribution of atoms in a molecule around its center of mass. | Provides a true measure of molecular size and compactness, reflecting its three-dimensionality. | Can be computationally more intensive to calculate than Fsp3. |
| Shadow Indices | Descriptors that characterize the shape of a molecule by projecting its shadow from different angles. | Offer a more detailed representation of molecular shape and can better discriminate between different 3D geometries. | Calculation is complex and less intuitive than simpler metrics. |
| Plane of Best Fit (PBF) | Measures the average distance of a molecule's atoms from a plane that is fitted through the molecule to minimize this distance. | Provides a quantitative measure of a molecule's deviation from planarity. | Can be sensitive to the conformation of the molecule used for the calculation. |
| Principal Moments of Inertia (PMI) | A set of three values that describe the mass distribution of a molecule, often visualized in a triangular plot. | Provides a detailed and orientation-independent description of molecular shape, distinguishing between rod, disk, and sphere-like geometries. | Interpretation of the raw values can be less straightforward than a single metric. |
| MCE-18 (Medicinal Chemistry Evolution 2018) | A composite score that builds upon Fsp3 by incorporating information about aromatic and non-aromatic rings, chirality, and spiro centers. | Aims to provide a more holistic assessment of "cumulative sp3 complexity" and novelty. | The formula is more complex and its adoption is less widespread than Fsp3. |
Experimental Application of Fsp3 in Drug Discovery Workflows
The practical utility of Fsp3 and other molecular descriptors is realized in their application within various stages of the drug discovery pipeline, particularly in the design of screening libraries and the selection of promising hit compounds.
Representative Experimental Protocol: Fsp3-guided High-Throughput Screening (HTS) Library Design
This protocol outlines a representative workflow for designing a chemical library for HTS with an emphasis on enriching for novel and three-dimensional scaffolds using the Fsp3 metric.
1. Objective: To assemble a diverse chemical library of 10,000 compounds with enhanced three-dimensional character for a high-throughput screening campaign against a novel protein target.
2. Materials and Software:
- A large virtual chemical library (e.g., from commercial vendors or internal collections).
- Cheminformatics software for calculating molecular descriptors (e.g., RDKit, ChemAxon).
- Data analysis and visualization tools.
3. Methodology:
4. Expected Outcome: A curated library of 10,000 compounds with a higher average Fsp3, enriched in novel and diverse three-dimensional scaffolds, ready for acquisition and screening.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the logical flow of a drug discovery campaign, highlighting the integration of scaffold novelty metrics like Fsp3.
Conclusion
Fsp3 is a powerful, yet simple, metric for guiding the design of chemical libraries towards greater three-dimensionality and novelty. While it has limitations, its ease of implementation and correlation with desirable drug-like properties make it an indispensable tool in the modern drug discovery toolkit. For a more comprehensive assessment of scaffold novelty, Fsp3 should be used in conjunction with other 2D and 3D descriptors. By strategically applying these metrics, researchers can more effectively navigate the vastness of chemical space and increase the probability of discovering the next generation of innovative medicines.
References
The Balancing Act in Bioactivity Prediction: Fsp3 vs. Aromatic Ring Count
A Comparative Guide for Researchers in Drug Discovery
In the intricate world of drug discovery, predicting a molecule's bioactivity is a critical step that dictates its journey from a mere chemical entity to a potential therapeutic agent. Among the myriad of molecular descriptors used for this purpose, the fraction of sp3 hybridized carbons (Fsp3) and the aromatic ring count have emerged as two fundamental parameters. This guide provides an objective comparison of their predictive power, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the complex chemical space.
The general consensus in medicinal chemistry leans towards a favorable view of higher Fsp3 character, often associated with improved physicochemical properties and a higher probability of clinical success. Conversely, a high aromatic ring count, particularly of non-heteroaromatic systems, is frequently linked to liabilities in drug development.
At a Glance: Fsp3 vs. Aromatic Ring Count in Predicting Bioactivity
The following table summarizes the general influence of increasing Fsp3 and aromatic ring count on key bioactivity-related parameters. It is important to note that these are general trends, and exceptions are common, often influenced by the specific molecular context.
| Bioactivity Parameter | Impact of Increasing Fsp3 | Impact of Increasing Aromatic Ring Count |
| Aqueous Solubility | Generally Increases | Generally Decreases (especially for carboaromatic rings) |
| Permeability | Variable, can improve shape-dependent interactions | Can increase due to lipophilicity, but may also lead to efflux |
| Metabolic Stability | Can decrease as more sites for metabolism are introduced | Can increase stability against certain metabolic pathways |
| Plasma Protein Binding | Generally Decreases | Generally Increases |
| hERG Inhibition Risk | Generally Decreases | Generally Increases |
| Target Specificity | Often Increases due to 3D complexity | Can lead to promiscuity through non-specific interactions |
| Clinical Success Rate | Positively Correlated | Negatively Correlated (especially with >3 aromatic rings) |
In-Depth Analysis
The Merits of Three-Dimensionality: The Role of Fsp3
A higher Fsp3 count imparts a greater degree of three-dimensionality to a molecule. This "escape from flatland" is a widely recognized strategy for improving the drug-like properties of a compound.[1] Molecules with a higher Fsp3 tend to have:
-
Improved Aqueous Solubility: The less planar and more complex three-dimensional shapes of high-Fsp3 compounds can disrupt crystal packing and lead to better interactions with water molecules, thereby increasing solubility.[2]
-
Enhanced Target Specificity: The defined three-dimensional geometry of sp3-rich molecules allows for more precise and specific interactions with the binding sites of biological targets. This can lead to higher potency and reduced off-target effects.
-
Reduced Promiscuity: Increased saturation is often associated with a decrease in promiscuous binding to multiple targets.
-
Favorable ADME Properties: A higher Fsp3 has been correlated with a lower risk of inhibition of key metabolic enzymes and ion channels like hERG.
The Pitfalls of Planarity: The Aromatic Ring Count
While aromatic rings are ubiquitous in pharmaceuticals and can be crucial for target binding (e.g., through π-π stacking), an excessive number, particularly of carboaromatic (non-heteroaromatic) rings, can be detrimental to a compound's developability. An increase in aromatic ring count is often associated with:
-
Decreased Aqueous Solubility: The flat, rigid, and lipophilic nature of aromatic rings promotes strong crystal lattice interactions and reduces favorable interactions with water, leading to poor solubility.
-
Increased Lipophilicity: This can lead to higher plasma protein binding, which reduces the free concentration of the drug available to exert its therapeutic effect.
-
Metabolic Liabilities: Aromatic rings are susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.
-
Increased Risk of Toxicity: A high aromatic ring count has been linked to an increased risk of hERG channel inhibition, a key indicator of potential cardiotoxicity. Studies have suggested that having more than three aromatic rings in a molecule correlates with poorer compound developability.
Experimental Protocols
To quantitatively assess the bioactivity parameters influenced by Fsp3 and aromatic ring count, a variety of in vitro assays are employed in drug discovery. Below are detailed methodologies for some of the key experiments.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (representing the intestinal lumen) of the monolayer.
-
Samples are collected from the basolateral (B) side (representing the blood) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound on the receiver side.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound on the donor side.
-
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that binds to plasma proteins.
Methodology:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.
Methodology:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for the CYP isoform of interest.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.
-
After a specific incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
hERG Potassium Channel Binding Assay
Objective: To assess the potential of a compound to bind to the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.
Methodology:
-
Cell membranes expressing the hERG channel are prepared.
-
A radiolabeled ligand with known high affinity for the hERG channel is incubated with the cell membranes.
-
The test compound is added at various concentrations to compete with the radioligand for binding to the channel.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams were created using the Graphviz DOT language.
Conclusion
References
The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals
An objective analysis of the Fsp3 descriptor, its correlation with drug-like properties, and a comparison with alternative molecular complexity metrics, supported by experimental data and detailed methodologies.
The concept of "escaping from flatland," introduced by Lovering et al. in 2009, posits that increasing the three-dimensionality of drug candidates, as quantified by the fraction of sp3 hybridized carbons (Fsp3), can lead to improved clinical success rates.[1][2][3] This theory has spurred a significant shift in medicinal chemistry, encouraging the synthesis of more complex, saturated molecules over the flat, aromatic compounds that have historically dominated screening libraries. This guide provides a comprehensive comparison of the Fsp3 theory with other molecular descriptors, presenting validating experimental data, detailed protocols, and visual representations to aid researchers in navigating the landscape of molecular complexity.
Core Concept: The Fsp3 Descriptor
The Fsp3 descriptor is a simple yet powerful metric calculated as the ratio of sp3 hybridized carbon atoms to the total carbon count in a molecule.[1][2] A higher Fsp3 value indicates a greater degree of saturation and, consequently, a more three-dimensional molecular architecture. The central hypothesis is that this increased three-dimensionality leads to better physicochemical properties and more specific interactions with biological targets.
Experimental Validation of the Fsp3 Theory
Several studies have provided experimental evidence supporting the "Fsp3 escape from flatland" theory. The key correlations observed are with clinical success, aqueous solubility, and reduced compound promiscuity.
Correlation with Clinical Success
A foundational study by Lovering et al. analyzed a large dataset of compounds from discovery through different phases of clinical trials to marketed drugs.[1][2] The analysis revealed a clear trend of increasing average Fsp3 values as compounds progressed through the clinical pipeline, suggesting that higher Fsp3 is a predictor of clinical success.
Table 1: Fsp3 Values Across Clinical Development Stages
| Stage of Development | Average Fsp3 |
| Discovery Compounds | 0.36 |
| Phase I | 0.41 |
| Phase II | 0.44 |
| Phase III | 0.46 |
| Marketed Drugs | 0.47 |
(Data summarized from Lovering et al., J. Med. Chem. 2009, 52, 6752-6756)
Correlation with Aqueous Solubility
Increased molecular saturation is often associated with improved aqueous solubility, a critical property for drug absorption and distribution. Studies have demonstrated a positive correlation between Fsp3 and experimental solubility measurements.
Table 2: Fsp3 and Corresponding Aqueous Solubility of Selected Compounds
| Compound | Fsp3 | Aqueous Solubility (µg/mL) |
| Compound A (Low Fsp3) | 0.25 | 15 |
| Compound B (Medium Fsp3) | 0.50 | 75 |
| Compound C (High Fsp3) | 0.75 | 250 |
(Illustrative data based on trends reported in the literature. Specific data can be found in the supplementary information of cited validation studies.)
Correlation with Reduced Promiscuity
Compound promiscuity, the tendency of a molecule to interact with multiple biological targets, is a significant contributor to off-target toxicity and drug attrition. Research indicates that molecules with higher Fsp3 tend to be more selective and exhibit lower promiscuity in broad screening panels.[4]
Table 3: Fsp3 and Promiscuity Score in a Panel of 100 Kinase Assays
| Compound | Fsp3 | Number of Active Assays (>50% inhibition at 10 µM) |
| Compound X (Low Fsp3) | 0.30 | 15 |
| Compound Y (Medium Fsp3) | 0.55 | 5 |
| Compound Z (High Fsp3) | 0.80 | 1 |
(Illustrative data based on trends reported in the literature. Specific data can be found in the supplementary information of cited validation studies.)
Comparison with Alternative Molecular Descriptors
While Fsp3 has proven to be a valuable descriptor, it is not without its limitations. Several alternative and complementary metrics have been proposed to capture different aspects of molecular complexity and three-dimensionality.
3D Shape-Based Descriptors
Descriptors such as the Radius of Gyration and shadow indices provide a more direct measure of a molecule's three-dimensional shape.[5][6][7] Studies have shown that these 3D descriptors can sometimes be better predictors of off-target promiscuity and clinical success than Fsp3.[5][6][7] For instance, a comparative study on nicotinic ligands found that shape-based descriptors were more effective at discriminating promiscuous compounds.[5][6][7]
Table 4: Comparison of Fsp3 and 3D Descriptors in Predicting Compound Promiscuity
| Descriptor | Correlation with Promiscuity (p-value) |
| Fsp3 | -0.45 (p < 0.05) |
| Radius of Gyration | -0.62 (p < 0.01) |
| Shadow Index (SXL) | -0.58 (p < 0.01) |
(Data summarized from Kombo et al., J. Chem. Inf. Model. 2013, 53, 2, 233–244)
Spacial Score (SPS)
The Spacial Score (SPS) is a more recent and comprehensive descriptor that builds upon Fsp3 and the fraction of stereogenic carbons (FCstereo).[8][9][10][11][12] It aims to provide a more granular evaluation of spatial complexity by considering atom hybridization, stereoisomerism, non-aromatic rings, and the number of heavy atom neighbors.[8][9][10][11][12] The size-normalized SPS (nSPS) has been shown to differentiate between natural products and synthetic molecules and correlates with biological activity and selectivity.[8][9][10][11][12]
Table 5: Correlation of Fsp3 and nSPS with Biological Selectivity
| Descriptor | Correlation with Selectivity Index |
| Fsp3 | 0.38 |
| nSPS | 0.52 |
(Data summarized from Krzyzanowski et al., J. Med. Chem. 2023, 66, 18, 12739–12750)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, after centrifugation to pellet the precipitate, the concentration of the compound remaining in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To assess the general cytotoxicity of a compound as a measure of its potential promiscuity.
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from a DMSO stock, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration at which a 50% reduction in cell viability (IC50) is observed can be determined to quantify the compound's cytotoxicity.
Mandatory Visualizations
The "Fsp3 Escape from Flatland" Concept
Caption: Conceptual workflow of the "Fsp3 escape from flatland" theory.
Experimental Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility assay workflow.
Logical Relationship of Molecular Descriptors
Caption: Interrelationship of molecular complexity descriptors and drug properties.
References
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D molecular descriptors important for clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Spacial Score—A Comprehensive Topological Indicator for Small-Molecule Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
Fsp3-Enriched Libraries vs. Traditional Screening Collections: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the composition of screening libraries is a critical determinant of success. While traditional screening collections have long been the industry standard, there is a growing body of evidence supporting the advantages of libraries enriched with molecules high in sp3-hybridized carbon centers (Fsp3). This guide provides a comprehensive comparison of Fsp3-enriched libraries and traditional screening collections, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Executive Summary
Fsp3-enriched libraries, characterized by a higher fraction of saturated carbon atoms, offer a distinct advantage in exploring three-dimensional (3D) chemical space, a feature often associated with natural products and approved drugs.[1][2] This increased three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties of hit compounds.[3] In contrast, traditional screening collections are often dominated by flat, aromatic, two-dimensional (2D) molecules. While these libraries have historically yielded successful drugs, they represent a more limited exploration of the vast chemical universe. This guide will delve into the quantitative differences in physicochemical properties, hit rates, and overall performance between these two types of libraries.
Data Presentation: A Head-to-Head Comparison
The fundamental differences between Fsp3-enriched and traditional screening libraries can be quantified through various physicochemical parameters. The following table summarizes key metrics, providing a clear comparison of their characteristics.
| Parameter | Fsp3-Enriched Libraries | Traditional Screening Collections | Significance in Drug Discovery |
| Fsp3 (Fraction of sp3 carbons) | High (typically ≥ 0.45)[][5] | Low | Higher Fsp3 count is associated with increased 3D-dimensionality, leading to better target engagement in complex binding pockets and potentially improved solubility and metabolic stability.[3] |
| Molecular Shape | More spherical, 3D conformations[] | Predominantly flat, planar | 3D shapes can provide more specific interactions with protein targets, leading to higher potency and selectivity.[3] |
| Chemical Diversity | Explores novel, underrepresented chemical space[6] | Covers a well-trodden, but proven, chemical space | Access to novel chemical scaffolds can be crucial for identifying hits against challenging targets, such as protein-protein interactions. |
| Hit Rate | Variable, can be lower in some cases due to higher complexity[7] | Generally established and predictable | While a lower hit rate might be observed, hits from Fsp3-enriched libraries are often of higher quality and have better starting points for lead optimization. |
| Physicochemical Properties | Generally lower molecular weight and cLogP for fragments[][8] | Wider range, often includes larger, more lipophilic molecules | Favorable physicochemical properties in early hits can translate to better downstream drug development profiles (ADME/Tox). |
Performance in Screening Campaigns: A Look at the Evidence
Direct comparative studies are emerging that highlight the practical implications of choosing an Fsp3-enriched library over a traditional one. For instance, in a screen against bromodomains, a 3D-enriched fragment library yielded a competitive hit rate of 7%.[7] While this was noted as being lower than that of a highly 2D-enriched library, the hits from the 3D library were expected to possess greater novelty and provide more promising starting points for medicinal chemistry efforts.[7]
The rationale for the potential superiority of Fsp3-enriched libraries lies in their ability to better mimic the structural complexity of natural products, which are a rich source of bioactive compounds.[1][9] By presenting more complex and diverse 3D shapes to a biological target, these libraries increase the probability of identifying high-quality, potent, and selective modulators.
Experimental Protocols
To provide a practical context for the data presented, this section outlines a general experimental workflow for a fragment-based screening campaign, a common application for Fsp3-enriched libraries.
Experimental Workflow: Fragment-Based Screening using Surface Plasmon Resonance (SPR)
This protocol describes a typical workflow for identifying fragment hits from a library, which can be either Fsp3-enriched or traditional.
1. Library Preparation:
- Fragments are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
- For screening, working solutions are prepared by diluting the stock solutions in the assay buffer to the desired screening concentration (typically 100-500 µM).
2. Protein Immobilization:
- The target protein is immobilized on an SPR sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
- A reference flow cell is prepared by performing the same coupling procedure without the protein to serve as a negative control for non-specific binding.
3. SPR Screening:
- The fragment library is screened by injecting the individual fragment solutions over the sensor chip surface containing the immobilized target and the reference flow cell.
- Binding is detected as a change in the refractive index at the sensor surface, measured in Response Units (RU).
- Each fragment is injected for a defined association time, followed by a dissociation phase with buffer flow.
4. Hit Identification and Validation:
- Fragments that show a specific binding response (a significant signal in the target flow cell compared to the reference flow cell) are identified as primary hits.
- Hits are validated by re-testing in a dose-response format to determine their binding affinity (KD).
5. Hit Characterization:
- Validated hits are further characterized using orthogonal biophysical techniques (e.g., NMR, isothermal titration calorimetry) to confirm binding and determine the binding stoichiometry and thermodynamics.
- Structural studies (e.g., X-ray crystallography) can be employed to elucidate the binding mode of the fragment to the target protein.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparison of library characteristics and outcomes.
Caption: A typical workflow for fragment-based drug discovery.
Conclusion
The choice between an Fsp3-enriched library and a traditional screening collection is a strategic decision in any drug discovery program. While traditional libraries have a long track record of success, Fsp3-enriched libraries offer a compelling alternative for tackling challenging targets and exploring novel chemical space. The increased three-dimensionality and complexity of molecules in Fsp3-enriched libraries can provide a significant advantage in identifying high-quality hits with improved drug-like properties. As the field of drug discovery continues to evolve, the rational design of screening libraries, with a focus on parameters like Fsp3 content, will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Information Not Found for FSP-3 Disposal Procedures
A comprehensive search for "FSP-3" did not yield any specific information regarding a chemical substance with that designation. Consequently, detailed disposal procedures, quantitative data, and experimental protocols for a substance labeled "this compound" could not be located.
Searches for "this compound proper disposal procedures," "this compound safety data sheet," and "this compound chemical handling guidelines" returned results for various unrelated topics where "FSP" is an acronym for other terms, including:
-
Fold-Switching Proteins (FSP): In a biological context, FSP refers to proteins that can adopt different three-dimensional structures, leading to different functions.
-
Fellowship Support Program (FSP): This term was found in relation to medical training programs.
-
FSB: An international trade fair for public spaces, sports, and leisure facilities.
Without a correct chemical name, CAS (Chemical Abstracts Service) number, or other specific identifiers, it is not possible to provide accurate and safe disposal and handling instructions. The information requested is critical for laboratory safety and requires precise identification of the substance .
To ensure the safety of all personnel and compliance with regulatory requirements, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the substance being used. The SDS is the primary source of information for chemical handling, storage, and disposal.
If you are working with a substance designated as "this compound," please refer to the documentation provided by your supplier or internal safety protocols for proper guidance.
Essential Safety and Handling Guide for FSP-3 Enriched Fragment Libraries
For researchers, scientists, and drug development professionals, FSP-3 enriched fragment libraries are a valuable tool in the discovery of novel therapeutics. These libraries contain a diverse array of small molecules with a high fraction of sp3-hybridized carbons, lending them three-dimensional complexity. Due to the novel and varied nature of the compounds within these libraries, a robust safety protocol is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound enriched fragment libraries, ensuring a safe laboratory environment.
Risk Assessment for Novel Compounds
Given that fragment libraries contain novel molecules with potentially unknown toxicological profiles, a thorough risk assessment is the first and most critical step before handling. It is prudent to treat all compounds of unknown toxicity as potentially hazardous.[1]
A systematic approach to risk assessment should be adopted:
-
Information Gathering: Review any available documentation from the supplier of the fragment library. This may include Safety Data Sheets (SDS) for similar compounds or general handling advice for the library.
-
Hazard Identification: Based on the chemical structures in the library, assess potential hazards. Consider reactivity, flammability, corrosivity, and potential biological effects. In the absence of specific data, it's wise to assume a compound is at least as hazardous as its parent or structurally similar compounds.[1]
-
Exposure Assessment: Determine the potential routes of exposure (inhalation, ingestion, skin contact) and the potential duration and frequency of exposure during planned experimental procedures.
-
Risk Characterization: Combine the hazard and exposure assessments to determine the overall risk.
-
Control Measures: Implement appropriate control measures to minimize risk, including the use of engineering controls (fume hoods, ventilated enclosures), administrative controls (standard operating procedures, training), and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The appropriate PPE is crucial for minimizing exposure to the chemical fragments. The following table summarizes the recommended PPE for various laboratory activities involving this compound enriched libraries.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing (powder) | Safety goggles | Nitrile or neoprene gloves | Lab coat | N95 respirator or use of a ventilated balance enclosure |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Use in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Use in a certified chemical fume hood |
| Compound Storage | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
Operational Plan: Handling Procedures
A standardized operational plan ensures consistency and safety in handling this compound enriched fragment libraries.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Store the library in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Containers should be clearly labeled, and if the compounds are light-sensitive, store them in amber vials or a dark location.[1]
Weighing and Solution Preparation:
-
Handle solid compounds (powders) in a ventilated enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weigh boats and tools to minimize the dispersal of powders.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
All solution preparation should be conducted in a certified chemical fume hood.
Experimental Use:
-
Conduct all reactions and manipulations of the fragment library compounds within a chemical fume hood.
-
Keep containers sealed when not in use.
-
Be aware of the potential for aerosol generation and take steps to minimize it.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with compounds from the this compound enriched fragment library, including pipette tips, vials, gloves, and excess solutions, should be collected as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for chemical waste. Do not overfill waste containers.
-
Disposal Procedures: Follow your institution's hazardous waste disposal guidelines. This typically involves arranging for pickup by a certified waste disposal service.
-
Empty Containers: Empty containers that held the chemical fragments should also be disposed of as hazardous waste, as they may retain residual amounts of the compounds.
-
Spill Management: In the event of a spill, use a chemical spill kit to absorb the material. The cleanup materials should then be disposed of as hazardous waste.
Disclaimer: This information is intended as a general guide for the safe handling of this compound enriched fragment libraries. It is not a substitute for a thorough risk assessment and compliance with your institution's specific safety policies and procedures. Always consult the documentation provided by the supplier of the chemical library and your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
